molecular formula C8H17O4P-2 B11758129 Phosphoric acid, 2-ethylhexyl ester CAS No. 52933-02-5

Phosphoric acid, 2-ethylhexyl ester

Cat. No.: B11758129
CAS No.: 52933-02-5
M. Wt: 208.19 g/mol
InChI Key: LJKDOMVGKKPJBH-UHFFFAOYSA-L
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Description

Phosphoric acid, 2-ethylhexyl ester is a useful research compound. Its molecular formula is C8H17O4P-2 and its molecular weight is 208.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKDOMVGKKPJBH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O4P-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name Phosphoric acid, 2-ethylhexyl ester
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CAS No.

12645-31-7
Record name Phosphoric acid, 2-ethylhexyl ester
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Record name Phosphoric acid, 2-ethylhexyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phosphoric Acid, 2-Ethylhexyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of mono-, di-, and tris(2-ethylhexyl) phosphate (B84403) esters. These organophosphate compounds are utilized in a variety of industrial applications, from solvent extraction of metals to plasticizers and flame retardants.[1][2][3] This document consolidates key data on their physical and chemical characteristics, reactivity, and analytical methodologies to support research and development activities.

Chemical Identity and Physical Properties

Phosphoric acid, 2-ethylhexyl ester, can exist as a monoester, diester, triester, or as a mixture of the mono- and diesters.[2][3] The properties of each are distinct and are summarized below.

Table 1: Physical and Chemical Properties of 2-Ethylhexyl Phosphate Esters

PropertyMono(2-ethylhexyl) phosphate (MEHP)Di(2-ethylhexyl) phosphate (DEHPA)Tris(2-ethylhexyl) phosphate (TEHP)
CAS Number 1070-03-7[4]298-07-7[5]78-42-2[6]
Molecular Formula C8H19O4P[4]C16H35O4P[5]C24H51O4P[6]
Molecular Weight 210.21 g/mol [4]322.42 g/mol [7]434.63 g/mol [6]
Appearance -Colorless liquid[1]Colorless, nearly odorless liquid[2]
Density 1.127 g/cm³[4]~1.01 g/cm³ at 20°C[8]-
Boiling Point 321.8°C at 760 mmHg[4]->215°C (decomposes)
Melting Point ---74°C
Flash Point 148.4°C[4]191°C[5]-
Vapor Pressure 6.01E-05 mmHg at 25°C[4]--
Water Solubility -Low water solubility[2]-
Solubility in Organic Solvents Soluble in toluene (B28343) and ethanol[8][9]Soluble in organic solvents[10]-
pKa 3.1[9]--

A commercially available form of this compound is often a mixture of the mono- and di-esters.[3]

Table 2: Properties of Mixed Mono- and Di-ester Product

PropertyValue
CAS Number 12645-31-7[11]
Appearance Clear liquid[9]
Density 1.01 g/cm³[9]
Water Solubility 13.2 g/L at 20°C[11]
Vapor Pressure 0.085 Pa at 25°C[9]

Reactivity and Stability

General Reactivity: Organophosphates like the 2-ethylhexyl esters are susceptible to forming highly toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents.[12] Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.[12] They are mildly corrosive to most metals and may form flammable hydrogen gas.[12]

Di(2-ethylhexyl) phosphate (DEHPA):

  • Stability: Stable under normal conditions.[7]

  • Conditions to Avoid: Incompatible products.[7]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[7]

  • Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus are released upon thermal decomposition.[7]

  • Hazardous Reactions: None under normal processing.[7] Hazardous polymerization does not occur.[7]

Tris(2-ethylhexyl) phosphate (TEHP):

  • Reactivity: Forms explosive mixtures with air upon intense heating.[13]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[13]

  • Hydrolysis: Abiotic hydrolysis is insignificant.[2]

Mixture of Mono- and Di-esters:

  • Hazardous Reactions: No known hazardous reactions.[11]

  • Conditions to Avoid: There are no specific conditions known which have to be avoided.[11]

  • Hazardous Decomposition Products: Reasonably anticipated hazardous decomposition products as a result of use, storage, spill, and heating are not known.[11] Hazardous combustion products include phosphorus oxides.[14]

Experimental Protocols

A common method for the preparation of DEHPA involves the reaction of phosphorus pentoxide with 2-ethylhexanol.[1] This process typically yields a mixture of mono-, di-, and trisubstituted phosphates, from which DEHPA can be isolated based on its solubility.[1]

An alternative synthesis route involves a three-step pathway:

  • Formation of Di-(2-ethylhexyl) phosphite (B83602): Phosphorus trichloride (B1173362) (PCl₃) is reacted with 2-ethylhexanol.[10][15]

  • Chlorination: The resulting di-(2-ethylhexyl) phosphite is chlorinated with chlorine gas to produce di-(2-ethylhexyl) chlorophosphate.[10][15]

  • Hydrolysis: The di-(2-ethylhexyl) chlorophosphate undergoes hydrolysis with water to yield the final monoester product.[10][15]

A patented method describes the following steps for preparing bis(2-ethylhexyl) phosphate:

  • Add phosphorus oxychloride, a catalyst, and 2-ethylhexanol into a reaction kettle with a molar ratio of phosphorus oxychloride to 2-ethylhexanol of 1:(1.5-2.5) over 0.5-1.5 hours.[16]

  • Continuously stir the mixture at 15-25 °C for 1-3 hours.[16]

  • Remove the generated HCl gas and continue the reaction for 0.5-2 hours.[16]

  • Raise the temperature to 40-70 °C and react for 1-4 hours.[16]

  • Add a 20-60% mass concentration NaOH solution.[16]

  • Perform washing, filtration, and distillation to obtain the final product.[16]

Bis(2-ethylhexyl) phosphate can be analyzed using reverse-phase HPLC with the following conditions:

  • Column: A reverse-phase column, such as Newcrom R1.[17]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[17] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[17]

  • Detection: The method is suitable for UV and MS detection.

  • Application: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[17]

Diagrams

Synthesis_Pathway PCl3 Phosphorus Trichloride (PCl₃) Intermediate1 Di-(2-ethylhexyl) phosphite PCl3->Intermediate1 Ethylhexanol 2-Ethylhexanol Ethylhexanol->Intermediate1 Intermediate2 Di-(2-ethylhexyl) chlorophosphate Intermediate1->Intermediate2  Chlorination (Cl₂) Product Di-(2-ethylhexyl) phosphoric acid (DEHPA) Intermediate2->Product  Hydrolysis (H₂O)

Caption: Synthesis pathway for Di(2-ethylhexyl) phosphoric acid (DEHPA).

Caption: Relationship between reactants and the resulting 2-ethylhexyl phosphate esters.

Caption: General workflow for the HPLC analysis of 2-ethylhexyl phosphate esters.

References

A Comprehensive Technical Guide to the Physical Characteristics of Di(2-ethylhexyl) Phosphoric Acid (DEHPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di(2-ethylhexyl) phosphoric acid, commonly known as DEHPA or HDEHP, is a versatile organophosphorus compound with significant applications in solvent extraction, particularly for rare-earth elements and uranium.[1] Its efficacy in these processes is intrinsically linked to its distinct physical and chemical properties. This technical guide provides an in-depth overview of the core physical characteristics of DEHPA, complete with quantitative data, experimental methodologies, and a visual representation of the interplay between its structure and properties.

Quantitative Physical Properties

The physical characteristics of DEHPA have been extensively studied and are summarized in the table below. These properties are crucial for process design, safety assessments, and understanding its behavior in various solvent systems.

Physical PropertyValueConditions
Appearance Colorless to yellowish, viscous, oily liquid.[2][3]Ambient
Molecular Formula (C₈H₁₇O)₂PO₂H or C₁₆H₃₅O₄P[1][2]-
Molecular Weight 322.42 - 322.43 g/mol [1][2]-
Melting Point -60 °C to -50 °C (-76 °F to -58 °F; 213 K to 223 K)[1][2][3][4]-
Boiling Point Decomposes at 1 atm; 393 °C (739 °F; 666 K)[1][4]; 240 °C at 101,325 Pa[5]; 48°C at 12 mmHg[3]; 155°C at 0.015 mm[6]Varies with pressure
Density/Specific Gravity 0.973 - 0.977 g/cm³[3][4]; 0.9758 g/mL[1]; 0.976 g/cm³[5]; 0.974 – 0.980 Gm/cc20 °C to 25 °C
Viscosity (Dynamic) 35.10 mPa·s to 40.99 mPa·s[5][7]; 55 - 60 cp20 °C (293.15 K)
Solubility in Water 0.010 lbs/100 lbs water (0.01%); 182 mg/L[4][5]20 °C (68 °F)
Solubility in Organic Solvents Soluble in alcohol, benzene, hexane, and 4-methyl-2-pentanone.[2][5]-
pKa 1.47 (estimated)[5][8]-
Flash Point 137 °C to 181 °C (279 °F to 358 °F)[3][5][6]Closed cup
Vapor Pressure 0 mmHg[3]; 3E-7 mmHg[8]25 °C
Refractive Index 1.44 - 1.444[3]-

Structure-Property Relationships

The molecular structure of DEHPA is fundamental to its physical characteristics. The presence of a phosphoric acid group imparts its acidic nature, while the two bulky 2-ethylhexyl chains contribute to its oily, viscous consistency and its solubility in organic solvents.

References

A Comprehensive Technical Guide to the Laboratory Synthesis and Preparation of Di-2-Ethylhexyl Phosphoric Acid (D2EHPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, purification, and characterization of Di-2-ethylhexyl phosphoric acid (D2EHPA), a versatile organophosphorus compound with significant applications in solvent extraction and other chemical processes. The following sections detail common synthetic routes, purification protocols, and analytical methods for laboratory-scale preparation.

Introduction to D2EHPA

Di-2-ethylhexyl phosphoric acid, commonly known as D2EHPA or HDEHP, is a diester of phosphoric acid and 2-ethylhexanol with the chemical formula (C₈H₁₇O)₂PO₂H. It is a colorless, viscous liquid that is insoluble in water but soluble in many organic solvents.[1] D2EHPA is widely utilized as an extractant in hydrometallurgy for the separation of various metals, including rare-earth elements, uranium, and vanadium.[2] Its utility stems from its ability to form stable complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase. In laboratory settings, high-purity D2EHPA is essential for reproducible experimental results.

Synthesis of D2EHPA

The laboratory synthesis of D2EHPA can be achieved through several routes, primarily involving the reaction of a phosphorus-containing reagent with 2-ethylhexanol. The choice of method often depends on the availability of starting materials, desired purity, and scale of the preparation.

Synthesis from Phosphorus Pentoxide and 2-Ethylhexanol

This method involves the direct reaction of phosphorus pentoxide (P₄O₁₀) with 2-ethylhexanol. The reaction produces a mixture of mono-, di-, and trisubstituted phosphates, from which D2EHPA must be isolated.[2]

Experimental Protocol:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.

  • Suspend phosphorus pentoxide in a suitable inert solvent, such as toluene (B28343) or kerosene, within the flask.

  • Slowly add 2-ethylhexanol to the stirred suspension from the dropping funnel. The reaction is exothermic and should be controlled by external cooling (e.g., an ice bath).

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete. The reaction progress can be monitored by the disappearance of the solid P₄O₁₀.

  • The resulting product is a mixture of phosphoric acid esters and will require purification as described in a later section.

Reaction Pathway: The reaction proceeds through the formation of pyrophosphate intermediates.[2]

  • 4 C₈H₁₇OH + P₄O₁₀ → 2 [(C₈H₁₇O)PO(OH)]₂O

  • [(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂

Synthesis_P4O10 P4O10 Phosphorus Pentoxide (P₄O₁₀) Intermediate Pyrophosphate Intermediate P4O10->Intermediate EHOH1 2-Ethylhexanol (4 eq.) EHOH1->Intermediate EHOH2 2-Ethylhexanol (1 eq.) D2EHPA D2EHPA EHOH2->D2EHPA Intermediate->D2EHPA M2EHPA Mono-2-ethylhexyl phosphoric acid Intermediate->M2EHPA

Fig. 1: Synthesis of D2EHPA from Phosphorus Pentoxide.
Synthesis from Phosphorus Oxychloride and 2-Ethylhexanol

This method utilizes phosphorus oxychloride (POCl₃) as the phosphorus source. The reaction stoichiometry can be controlled to favor the formation of the diester.[1][3]

Experimental Protocol:

  • Set up a reaction vessel as described in the previous method, ensuring it is dry and under an inert atmosphere (e.g., nitrogen or argon).

  • Add phosphorus oxychloride to the reaction flask.

  • Cool the flask in an ice bath to below 10 °C.

  • Slowly add 2-ethylhexanol dropwise while maintaining the low temperature. The molar ratio of POCl₃ to 2-ethylhexanol is a critical parameter to control the product distribution.[3]

  • After the addition is complete, continue stirring for approximately 1 hour at low temperature.

  • The reaction produces di(2-ethylhexyl) phosphate (B84403) chloride as an intermediate, which is then hydrolyzed.

  • Hydrolyze the intermediate by carefully adding a sodium hydroxide (B78521) solution.

  • The resulting sodium salt of D2EHPA is then acidified (e.g., with sulfuric or hydrochloric acid) to yield the final product.[1]

Synthesis from Phosphorus Trichloride (B1173362) and 2-Ethylhexanol

This is a multi-step process that involves the formation of bis-(2-ethylhexyl) hydrogen phosphite (B83602) (BEHHP) as an intermediate, followed by chlorination and hydrolysis.

Experimental Protocol:

  • Step 1: Formation of BEHHP: React phosphorus trichloride (PCl₃) with 2-ethylhexanol. A molar ratio of 3 moles of 2-ethylhexanol to 1 mole of PCl₃ is preferred to ensure complete reaction of the PCl₃. This reaction produces BEHHP and hydrogen chloride gas.

  • Step 2: Chlorination: The resulting BEHHP is then chlorinated to produce di-(2-ethylhexyl) phosphorochloridate (DEHPC).

  • Step 3: Hydrolysis: The DEHPC is subsequently hydrolyzed to form D2EHPA. This can be achieved by treatment with hot steam followed by a caustic solution.[4]

Parameter Phosphorus Pentoxide Phosphorus Oxychloride Phosphorus Trichloride
Phosphorus Reagent P₄O₁₀POCl₃PCl₃
Primary Reactant 2-Ethylhexanol2-Ethylhexanol2-Ethylhexanol
Key Intermediate(s) Pyrophosphate estersDi(2-ethylhexyl) phosphate chlorideBis-(2-ethylhexyl) hydrogen phosphite, Di-(2-ethylhexyl) phosphorochloridate
Reaction Conditions Exothermic, requires coolingLow temperature (e.g., < 10 °C) followed by hydrolysisMulti-step process with controlled stoichiometry
Primary Byproducts Mono- and tri-estersHCl, NaCl (after neutralization)HCl, 2-ethylhexyl chloride
Typical Purity (crude) Mixture of estersHigh, but requires careful control of stoichiometryCan produce high purity product with proper workup

Table 1: Comparison of D2EHPA Synthesis Methods

Purification of D2EHPA

Crude D2EHPA from any of the above syntheses will contain impurities such as mono-2-ethylhexyl phosphoric acid (M2EHPA), tri-2-ethylhexyl phosphate (T2EHP), and unreacted starting materials. Purification is crucial for obtaining a product with consistent properties for research applications.

Purification via Copper Salt Precipitation

A common and effective method for purifying D2EHPA involves the precipitation of its copper salt. D2EHPA forms a copper salt that is sparingly soluble in certain organic solvents, while the impurities remain in solution.[5][6]

Experimental Protocol:

  • Dissolution: Dissolve the crude D2EHPA in an organic solvent such as benzene, cyclohexane, or diethyl ether.[5]

  • Salt Formation: Add a freshly prepared aqueous solution or slurry of copper(II) hydroxide to the D2EHPA solution with vigorous stirring. The formation of the copper salt of D2EHPA will be evident by a color change and precipitation.

  • Precipitation: Add a non-polar solvent like acetone (B3395972) to decrease the solubility of the copper salt and promote its precipitation.[5][6]

  • Isolation and Washing: Separate the precipitated copper salt by filtration. Wash the solid with the solvent mixture to remove entrained impurities. The salt can be redissolved and reprecipitated to achieve higher purity.[5]

  • Conversion back to Acid Form: Suspend the purified copper salt in a fresh organic solvent. Add a dilute mineral acid (e.g., HCl, HNO₃, or H₂SO₄) to strip the copper ions and regenerate the purified D2EHPA.[5]

  • Final Workup: Separate the organic layer containing the purified D2EHPA. Wash it with distilled water to remove any residual mineral acid. Remove the solvent and any remaining water using a rotary evaporator.[5]

Purification_Workflow Crude_D2EHPA Crude D2EHPA in Organic Solvent Add_CuOH2 Add Cu(OH)₂ Crude_D2EHPA->Add_CuOH2 Precipitate Precipitate with Acetone Add_CuOH2->Precipitate Filter Filter and Wash Precipitate->Filter Copper_Salt Purified Copper Salt of D2EHPA Filter->Copper_Salt Impurities Impurities in Filtrate Filter->Impurities Acidify Acidify with Dilute Mineral Acid Copper_Salt->Acidify Separate Separate Organic Layer Acidify->Separate Wash Wash with Water Separate->Wash Evaporate Evaporate Solvent Wash->Evaporate Pure_D2EHPA Pure D2EHPA Evaporate->Pure_D2EHPA

Fig. 2: Workflow for the Purification of D2EHPA.

Analytical Characterization

After synthesis and purification, it is essential to characterize the D2EHPA to confirm its identity and purity.

Technique Purpose Expected Observations
FTIR Spectroscopy Functional group identificationCharacteristic peaks for P=O, P-O-C, and broad O-H stretching vibrations. The O-H stretch is often indicative of the hydrogen-bonded dimer structure of D2EHPA.[7]
NMR Spectroscopy (¹H, ³¹P) Structural elucidation and purity assessment¹H NMR will show signals corresponding to the ethylhexyl groups. ³¹P NMR is particularly useful for identifying phosphorus-containing impurities.
Titration Determination of acidic content and equivalent weightTitration with a standardized base (e.g., NaOH) can be used to quantify the concentration of the acidic phosphate group.
Mass Spectrometry Molecular weight determinationCan confirm the molecular weight of D2EHPA and identify impurities.[8]

Table 2: Analytical Techniques for D2EHPA Characterization

This guide provides a foundational understanding of the laboratory preparation of D2EHPA. Researchers should always consult original literature and adhere to strict safety protocols when performing these chemical syntheses. The purity of the final product is paramount for reliable and reproducible results in subsequent applications.

References

Common synonyms for Phosphoric acid, 2-ethylhexyl ester in scientific literature.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethylhexyl diphenyl phosphate (B84403) (EHDPP), a widely used organophosphate ester. It delves into its common synonyms in scientific literature, its biological effects with a focus on endocrine disruption, detailed experimental protocols for its study, and the signaling pathways it modulates.

Common Synonyms in Scientific Literature

The compound "Phosphoric acid, 2-ethylhexyl ester" is a general term. In scientific and commercial literature, the more specific and commonly encountered synonym is 2-Ethylhexyl diphenyl phosphate (EHDPP) . Other frequently used synonyms and trade names include:

  • Octicizer

  • Santicizer 141

  • Phosphoric acid, 2-ethylhexyl diphenyl ester

  • Diphenyl 2-ethylhexyl phosphate

  • Disflamoll DPO

  • Phosflex 362

The Chemical Abstracts Service (CAS) number for EHDPP is 1241-94-7 .

Biological Effects and Toxicological Profile

EHDPP is recognized as an emerging environmental contaminant with potential endocrine-disrupting properties. Research has primarily focused on its ability to interfere with steroidogenesis and adipogenesis, largely through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Effects on Steroidogenesis in H295R Cells

Studies utilizing the human adrenocortical carcinoma cell line H295R have demonstrated that exposure to EHDPP can significantly alter the production of steroid hormones.

The following table summarizes the observed effects of EHDPP on hormone secretion and the expression of key steroidogenic genes in H295R cells after 48 hours of exposure.[1][2]

ParameterConcentrationObservation
Hormone Secretion
Estradiol1 µM and 5 µMSignificantly increased
Cortisol1 µM and 5 µMSignificantly increased
Aldosterone1 µM and 5 µMSignificantly increased
Progesterone1 µM and 5 µMNo significant change
Androstenedione1 µM and 5 µMNo significant change
Testosterone (B1683101)1 µM and 5 µMNo significant change
Gene Expression
CYP11B2 (Aldosterone synthase)1 µM and 5 µMSignificantly upregulated
CYP21A2 (21-hydroxylase)1 µM and 5 µMSignificantly upregulated
3β-HSD2 (3β-hydroxysteroid dehydrogenase)1 µM and 5 µMSignificantly upregulated
17β-HSD1 (17β-hydroxysteroid dehydrogenase)1 µM and 5 µMSignificantly upregulated
ACAT2 (Acyl-CoA:cholesterol acyltransferase 2)1 µM and 5 µMDecreased
SCD1 (Stearoyl-CoA desaturase 1)1 µM and 5 µMDecreased
MF1 (Mitochondrial fission 1 protein)1 µM and 5 µMIncreased
FIS1 (Mitochondrial fission protein 1)1 µM and 5 µMDecreased
Effects on Adipogenesis in 3T3-L1 Cells

EHDPP has been shown to promote the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This effect is mediated through the activation of PPARγ, a master regulator of adipogenesis.

This table summarizes the upregulation of key adipogenic marker genes in 3T3-L1 cells following a 10-day exposure to EHDPP.

GeneConcentrationObservation
FABP4 (Fatty acid binding protein 4)1-10 µMUpregulated
Lpl (Lipoprotein lipase)1-10 µMUpregulated
Adiponectin1-10 µMUpregulated
Fasn (Fatty acid synthase)1-10 µMUpregulated
C/EBPβ (CCAAT/enhancer-binding protein beta)1-10 µMIncreased expression
PPARγ (Peroxisome proliferator-activated receptor gamma)1-10 µMIncreased expression

Experimental Protocols

H295R Steroidogenesis Assay (adapted from OECD Test Guideline 456)[5][6][7][8][9]

This protocol outlines the in vitro screening of chemicals for their potential to affect the production of 17β-estradiol (E2) and testosterone (T).

  • Cell Culture: Human H295R adrenocarcinoma cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Cells are seeded into multi-well plates and allowed to acclimate for 24 hours.

  • Exposure: Cells are exposed to at least seven concentrations of the test chemical (e.g., EHDPP) in triplicate for 48 hours. A solvent control, a known inhibitor, and a known inducer of steroidogenesis are included.

  • Hormone Measurement: After the exposure period, the cell culture medium is collected. Hormone concentrations (e.g., estradiol, testosterone, cortisol, aldosterone) are measured using methods such as commercially available ELISA kits or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Hormone production is expressed as a fold change relative to the solvent control. Statistical analysis is performed to determine the lowest-observed-effect-concentration (LOEC).

3T3-L1 Adipogenesis Assay[10][11][12][13]

This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into adipocytes.

  • Cell Culture and Seeding: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in multi-well plates and grown to confluence.

  • Differentiation Induction: Two days post-confluence (Day 0), the medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. The test compound (EHDPP) is added at various concentrations. To enhance differentiation efficiency, 2 µM of the PPARγ agonist rosiglitazone (B1679542) can be included.[3][4]

  • Maintenance: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, along with the test compound. This medium is refreshed every two days.

  • Assessment of Adipogenesis: After 8-10 days, adipogenesis is assessed by:

    • Oil Red O Staining: Mature adipocytes containing lipid droplets are stained with Oil Red O. The stain is then extracted, and the absorbance is measured to quantify lipid accumulation.

    • Gene Expression Analysis: RNA is extracted from the cells, and the expression of adipogenic marker genes (e.g., FABP4, Lpl, Adiponectin, PPARγ) is quantified using RT-qPCR.

Dual-Luciferase Reporter Gene Assay for PPARγ Activation[14][15][16][17][18]

This assay is used to determine if a compound can activate the PPARγ receptor.

  • Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a plasmid containing the firefly luciferase gene under the control of a PPARγ response element and a control plasmid containing the Renilla luciferase gene.

  • Exposure: After transfection, cells are treated with the test compound (EHDPP) for 24-48 hours.

  • Cell Lysis: The cells are lysed to release the luciferase enzymes.

  • Luciferase Activity Measurement: The activity of firefly and Renilla luciferases is measured sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates activation of PPARγ.

Signaling Pathways and Molecular Interactions

The primary mechanism through which EHDPP exerts its effects on steroidogenesis and adipogenesis is by acting as an agonist for the nuclear receptor PPARγ.[5][6] Molecular docking studies have indicated that EHDPP can bind to the ligand-binding domain of PPARγ.[7][8][9][10]

EHDPP-Induced Adipogenesis Signaling Pathway

The following diagram illustrates the proposed signaling pathway for EHDPP-induced adipogenesis in 3T3-L1 cells.

EHDPP_Adipogenesis EHDPP EHDPP PPARg PPARγ EHDPP->PPARg Binds and Activates PPRE PPRE (PPARγ Response Element) PPARg->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR CEBPa C/EBPα PPRE->CEBPa Upregulates Expression Adipogenic_Genes Adipogenic Genes (FABP4, Lpl, Adiponectin, Fasn) PPRE->Adipogenic_Genes Upregulates Expression CEBPb C/EBPβ CEBPb->PPARg Upregulates CEBPa->Adipogenic_Genes Co-activates Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis

Caption: EHDPP-induced adipogenesis via PPARγ activation.

Experimental Workflow for Assessing EHDPP Effects

The following diagram outlines a typical experimental workflow for investigating the biological effects of EHDPP.

EHDPP_Workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., H295R, 3T3-L1) Exposure EHDPP Exposure (Dose-response) Cell_Culture->Exposure Hormone_Assay Hormone Secretion Assay (ELISA, LC-MS) Exposure->Hormone_Assay Adipogenesis_Assay Adipogenesis Assay (Oil Red O) Exposure->Adipogenesis_Assay Gene_Expression Gene Expression Analysis (RT-qPCR) Exposure->Gene_Expression Reporter_Assay Reporter Gene Assay (Luciferase) Exposure->Reporter_Assay Data_Analysis Quantitative Data Analysis Hormone_Assay->Data_Analysis Adipogenesis_Assay->Data_Analysis Gene_Expression->Data_Analysis Reporter_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis Toxicological_Assessment Toxicological Assessment Pathway_Analysis->Toxicological_Assessment

Caption: Experimental workflow for EHDPP assessment.

References

CAS number and IUPAC name for di(2-ethylhexyl) phosphoric acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Di(2-ethylhexyl) Phosphoric Acid (D2EHPA)

Introduction

Di(2-ethylhexyl) phosphoric acid, commonly abbreviated as D2EHPA or HDEHP, is an organophosphorus compound with significant industrial and research applications. It is a diester of phosphoric acid and 2-ethylhexanol.[1] This document provides a comprehensive technical overview of D2EHPA, including its chemical identity, properties, synthesis, and key applications, with a focus on its role in solvent extraction for metallurgical and drug development processes. The information is intended for researchers, scientists, and professionals in related fields.

Chemical Identification

The compound is identified by several names and registry numbers, critical for accurate sourcing and regulatory compliance.

  • CAS Number : 298-07-7[1][2]

  • Preferred IUPAC Name : Bis(2-ethylhexyl) hydrogen phosphate[1][3]

  • Other Names : Di(2-ethylhexyl)phosphoric acid, DEHPA, D2EHPA, HDEHP, Bis(2-ethylhexyl) phosphate (B84403), Dioctyl acid phosphate[1][3][4]

  • Molecular Formula : (C₈H₁₇O)₂PO₂H or C₁₆H₃₅O₄P[1][2][4]

Physicochemical Properties

D2EHPA is a colorless to pale yellow, viscous oily liquid.[2][5] Its key physical and chemical properties are summarized in the table below. It is generally soluble in organic solvents like alcohol, kerosene, and hexane, but insoluble in water.[2][4][5]

PropertyValueReferences
Molecular Weight 322.42 g/mol [2][4]
Appearance Colorless or yellowish transparent viscous oily liquid[2]
Density 0.974 – 0.980 g/cm³ (at 20°C)
Freezing Point -60 °C[2][5]
Boiling Point 393 °C
Flash Point 150-170 °C
Refractive Index 1.441 – 1.442 (at 25°C)
Solubility in Water Insoluble[4]
pKa 1.47[4]

Synthesis of D2EHPA

The industrial preparation of D2EHPA can be achieved through several methods. The two most common routes are detailed below. The selection of a particular method depends on the desired purity, yield, and available starting materials.

Synthesis from Phosphorus Pentoxide

This method involves the direct reaction of phosphorus pentoxide (P₄O₁₀) with 2-ethylhexanol. The reaction produces a mixture of mono-, di-, and trisubstituted phosphates. D2EHPA is then isolated from this mixture based on its solubility characteristics.[1]

Reaction Scheme: P₄O₁₀ + 4 C₈H₁₇OH → 2 [(C₈H₁₇O)PO(OH)]₂O [(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂

Synthesis from Phosphorus Oxychloride

An alternative and widely studied laboratory-scale method involves the reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol.[5][6] This produces an intermediate, diisooctyl phosphate chloride, which is subsequently hydrolyzed with a lye solution to form the sodium salt. The final product, D2EHPA, is obtained by acidifying the sodium salt with an acid like sulfuric or hydrochloric acid.[5][7] The process parameters, such as molar ratios, temperature, and order of reagent addition, are critical for optimizing the yield and purity of the final product.[6]

A generalized workflow for the synthesis and purification of D2EHPA is illustrated in the diagram below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants (e.g., POCl₃ + 2-Ethylhexanol) Reaction Esterification Reaction Reactants->Reaction Crude Crude D2EHPA Mixture (Mono-, Di-esters, etc.) Reaction->Crude Hydrolysis Hydrolysis with NaOH (Formation of Sodium Salts) Crude->Hydrolysis Refining Process Separation Phase Separation (Solubility Difference) Hydrolysis->Separation Acidification Acidification with HCl (Conversion to Acid Form) Separation->Acidification Washing Washing & Drying Acidification->Washing Pure High-Purity D2EHPA Washing->Pure

Caption: Generalized workflow for D2EHPA synthesis and purification.

Applications in Research and Industry

D2EHPA is a versatile extractant primarily used in hydrometallurgy for solvent extraction. Its ability to selectively chelate metal ions is central to its function.[3]

Solvent Extraction of Metals

D2EHPA is extensively used for the separation and purification of various metals from aqueous solutions.[6] For practical applications, it is typically dissolved in a non-polar organic solvent such as kerosene.[1][8] D2EHPA generally exists as a hydrogen-bonded dimer in these solvents.[1][8]

  • Uranium Extraction : In the nuclear industry, D2EHPA is a key reagent in the "Dapex procedure" for extracting uranium salts from ore leach solutions.[1][8] It can be used in combination with other organophosphorus compounds like Tributyl Phosphate (TBP) to create synergistic effects that enhance extraction efficiency.[1][8]

  • Rare-Earth Elements (Lanthanides) : D2EHPA is highly effective for the separation of lanthanides.[1] Due to the phenomenon of lanthanide contraction, the extraction efficiency of D2EHPA increases with the atomic number of the lanthanide, allowing for their selective separation from a mixture.[1]

  • Other Metals : It is also employed in the extraction of vanadium, cobalt, nickel, and other non-ferrous metals.[3][9]

Other Applications

Beyond metallurgy, D2EHPA is used as:

  • An intermediate in the synthesis of pharmaceuticals.[2][3]

  • A raw material for surfactants.[2]

  • An agent in wastewater treatment within the petrochemical industry.[2]

Experimental Protocols: Metal Extraction & Stripping

The following is a generalized protocol for the solvent extraction of a metal ion (e.g., uranium or a lanthanide) from an acidic aqueous solution using D2EHPA.

Materials and Reagents
  • Organic Phase : D2EHPA dissolved in a suitable organic diluent (e.g., kerosene, hexane) to the desired concentration.

  • Aqueous Feed : Acidic solution (e.g., sulfate, chloride) containing the target metal ions.

  • Stripping Solution : An acidic solution (e.g., HCl, H₂SO₄) or a carbonate solution (e.g., Na₂CO₃) to recover the metal from the organic phase.[8]

  • Equipment : Separatory funnels, mechanical shaker, pH meter.

Experimental Workflow
  • Preparation : Prepare the organic phase by dissolving a known amount of D2EHPA in the diluent. Prepare the aqueous feed solution with a known concentration of the target metal. Adjust the pH of the aqueous phase to the optimal value for extraction.

  • Extraction (Loading) : Mix equal volumes of the organic phase and the aqueous feed in a separatory funnel. Shake vigorously for a set time (e.g., 10-30 minutes) to allow the metal ions to transfer from the aqueous phase to the organic phase. Allow the two phases to separate. The D2EHPA, acting as a liquid ion exchanger, forms a stable complex with the metal ion in the organic phase.

  • Separation : Separate the metal-loaded organic phase (extract) from the metal-depleted aqueous phase (raffinate).

  • Stripping (Back-Extraction) : Contact the loaded organic phase with the stripping solution. Shake the mixture to transfer the metal ions from the organic phase back into a new aqueous phase.

  • Analysis : Analyze the metal concentration in the initial feed, the raffinate, and the stripping solution to determine the extraction and stripping efficiency. Common analytical techniques include Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[9]

G Aqueous_Feed Aqueous Feed (Metal Ions in Acid) Mixer Extraction Stage (Mixing & Contact) Aqueous_Feed->Mixer Organic_Phase Organic Phase (D2EHPA in Kerosene) Organic_Phase->Mixer Settler Phase Separation Mixer->Settler Raffinate Raffinate (Aqueous Phase - Metal Depleted) Settler->Raffinate Aqueous Loaded_Organic Loaded Organic Phase (Metal-D2EHPA Complex) Settler->Loaded_Organic Organic Stripper Stripping Stage (Mixing & Contact) Loaded_Organic->Stripper Stripping_Agent Stripping Agent (e.g., Strong Acid) Stripping_Agent->Stripper Settler2 Phase Separation Stripper->Settler2 Stripped_Organic Stripped Organic Phase (Recycled) Settler2->Stripped_Organic Organic Product Product Solution (Concentrated Metal Ions) Settler2->Product Aqueous

Caption: Workflow for a typical solvent extraction-stripping process.

Analytical Methods for Quantification

Accurate determination of D2EHPA concentration is crucial for process control. Several methods have been reported:

  • Potentiometric Titration : Titration with a standardized NaOH solution.[10]

  • Elemental Analysis : Quantification of phosphorus content.[10]

  • Gravimetric Measurement : A classical but potentially time-consuming method.[10]

  • Near-Infrared (NIR) Spectroscopy : A rapid and non-destructive technique for quantitative analysis of D2EHPA in organic solvents like hexane.[10]

Safety and Handling

D2EHPA is considered a toxic substance and a moderate to severe irritant.[5]

  • Hazards : It is corrosive and can cause burns to the skin, eyes, and respiratory tract.[4][5]

  • Handling : Wear suitable personal protective equipment (PPE), including gloves, and eye/face protection.[5] Handle with care in a well-ventilated area.

  • Storage : Store in a cool, dry, and shady warehouse, away from fire, rain, and strong oxidizing agents.[2][4]

References

Solubility of D2EHPA in common organic solvents and aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Di-2-ethylhexyl Phosphoric Acid (D2EHPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-ethylhexyl phosphoric acid (D2EHPA) is a widely utilized organophosphorus extractant in various fields, including hydrometallurgy for the separation of rare-earth elements and other metals, as well as in solvent extraction processes relevant to pharmaceutical and chemical industries. A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for process design, optimization, and environmental management. This technical guide provides a comprehensive overview of the solubility of D2EHPA in common organic solvents and aqueous solutions, presenting quantitative data where available, detailing experimental protocols for solubility determination, and illustrating key concepts through logical diagrams.

Introduction to D2EHPA

Di-2-ethylhexyl phosphoric acid, with the chemical formula (C₈H₁₇O)₂PO₂H, is a viscous, colorless to pale yellow liquid. Its amphiphilic nature, stemming from the polar phosphoric acid head and the nonpolar 2-ethylhexyl tails, dictates its solubility behavior. In non-polar organic solvents, D2EHPA typically exists as a hydrogen-bonded dimer, which influences its extraction properties.[1] Its efficacy as an extractant is closely linked to its solubility in the organic phase and its limited solubility in the aqueous phase to prevent extractant loss.

Solubility of D2EHPA in Organic Solvents

D2EHPA exhibits high solubility in a wide range of common organic solvents.[2] For many non-polar and some polar organic solvents, D2EHPA is considered fully miscible, meaning it can be mixed in all proportions without phase separation. This high solubility is crucial for its application as a solvent extractant, allowing for the preparation of organic phases with varying D2EHPA concentrations tailored to specific extraction needs.

While precise quantitative solubility limits (in g/L or mol/L) are not extensively reported in the literature, likely due to its high miscibility, the following table summarizes the qualitative solubility of D2EHPA in several common organic solvents.

Table 1: Solubility of D2EHPA in Common Organic Solvents

Solvent ClassSolventSolubilityNotes
Hydrocarbons KeroseneSoluble/MiscibleCommonly used as a diluent in industrial solvent extraction processes.[1]
n-HexaneSoluble/MiscibleUsed as a diluent in research and laboratory-scale extractions.
TolueneSoluble/MiscibleAn aromatic hydrocarbon diluent.
Alcohols MethanolSolubleGenerally soluble in alcohols.[2]
Ethanol (B145695)SolubleGenerally soluble in alcohols.[2]
Ketones AcetoneSolubleGenerally soluble in other organic solvents.[2]
Esters Ethyl AcetateSolubleGenerally soluble in other organic solvents.[2]
Chlorinated ChloroformSoluble/MiscibleA nonpolar solvent where D2EHPA is readily soluble.

Solubility of D2EHPA in Aqueous Solutions

The solubility of D2EHPA in aqueous solutions is limited and significantly influenced by several factors, most notably pH, the concentration of salts, and temperature.[3][4] Minimizing aqueous solubility is critical in industrial applications to prevent the loss of the extractant and contamination of the aqueous phase.

Effect of pH

The pH of the aqueous solution is a dominant factor controlling D2EHPA's solubility.[4] As an acidic extractant, D2EHPA can deprotonate to form its conjugate base, the di-2-ethylhexyl phosphate (B84403) anion. This deprotonation increases with rising pH, leading to a significant increase in aqueous solubility as the anionic form is more water-soluble.[4] This effect is particularly pronounced at pH values above 4.[5]

Effect of Salt Concentration

The presence of salts in the aqueous phase generally decreases the solubility of D2EHPA.[4] This phenomenon, known as the "salting-out" effect, helps to retain the D2EHPA in the organic phase.[3][4] Consequently, extraction processes are often carried out in saline solutions to minimize extractant loss.

Effect of Temperature

An increase in temperature generally leads to a slight increase in the solubility of organic compounds in aqueous solutions, and D2EHPA is no exception. However, the effect of temperature on D2EHPA solubility is generally less pronounced than that of pH.

The following diagram illustrates the key factors influencing the solubility of D2EHPA in aqueous solutions.

A Aqueous Solubility of D2EHPA B pH A->B strongly influences C Salt Concentration A->C influences D Temperature A->D influences E Deprotonation (D2EHPA -> D2EHP⁻ + H⁺) B->E Higher pH promotes F Salting-Out Effect C->F Higher concentration leads to G Increased Kinetic Energy D->G Higher temperature leads to E->A increases solubility F->A decreases solubility G->A slightly increases solubility

Caption: Factors influencing the aqueous solubility of D2EHPA.

Table 2: Quantitative Solubility of D2EHPA in Aqueous Solutions

Aqueous Phase CompositionTemperature (°C)pHD2EHPA Concentration in Organic PhaseAqueous Solubility of D2EHPA (mg/L)Reference
Sulphuric Acid25< 2Not Specified~206[6]
Sulphuric Acid50< 2Not SpecifiedSlightly higher than at 25°C[7]
Electrolyte SolutionsNot Specified> 4Not SpecifiedSignificantly increases[5]
Electrolyte SolutionsNot Specified6-7Not SpecifiedLevels off at a higher value[5]

Note: The quantitative data for aqueous solubility can vary depending on the specific experimental conditions. The values presented are indicative based on the cited literature.

Experimental Protocols for Solubility Determination

Accurate determination of D2EHPA solubility requires robust experimental and analytical methods. The general workflow involves preparing saturated solutions, separating the phases, and quantifying the D2EHPA concentration in the solvent of interest.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the solubility of D2EHPA.

A Preparation of Saturated Solution (Excess D2EHPA + Solvent) B Equilibration (Stirring/Shaking at constant temperature) A->B C Phase Separation (Centrifugation or Settling) B->C D Sampling of the Solvent Phase C->D E Quantitative Analysis of D2EHPA D->E F Titrimetric Methods E->F G Spectrophotometric Methods E->G H Chromatographic Methods (GC/LC) E->H I ICP Analysis (for aqueous phase) E->I

Caption: Experimental workflow for D2EHPA solubility determination.

Detailed Methodologies

4.2.1. Preparation of Saturated Solution and Equilibration

  • An excess amount of D2EHPA is added to a known volume of the solvent (organic or aqueous) in a sealed container.

  • The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days.

4.2.2. Phase Separation

  • After equilibration, the mixture is allowed to stand undisturbed for a period to allow for phase separation.

  • To ensure complete separation, especially in cases of fine dispersions, centrifugation is often employed.

4.2.3. Sampling and Analysis

  • A carefully measured aliquot of the clear solvent phase is withdrawn.

  • The concentration of D2EHPA in the aliquot is determined using a suitable analytical technique.

Analytical Techniques for D2EHPA Quantification
  • Potentiometric Titration: This is a common method for determining the concentration of acidic extractants like D2EHPA. The sample is dissolved in a suitable solvent (e.g., a mixture of ethanol and water) and titrated with a standardized base, such as sodium hydroxide. The endpoint is detected using a pH electrode.

  • Spectrophotometry: This method involves reacting D2EHPA with a chromogenic agent to form a colored complex that can be measured with a spectrophotometer. This technique is particularly useful for determining low concentrations of D2EHPA.

  • Gas Chromatography (GC) and Liquid Chromatography (LC): These chromatographic techniques can be used to separate and quantify D2EHPA in complex mixtures.

  • Inductively Coupled Plasma (ICP) Spectroscopy: For determining the solubility of D2EHPA in aqueous solutions, the phosphorus content in the aqueous phase can be measured by ICP-AES or ICP-MS. The concentration of D2EHPA is then calculated based on the phosphorus concentration. This method is highly sensitive and suitable for measuring low solubility levels.

Conclusion

The solubility of D2EHPA is a critical parameter that governs its performance in solvent extraction and other applications. It is highly soluble, and often miscible, with a wide array of common organic solvents, making it a versatile extractant. Conversely, its solubility in aqueous solutions is limited and strongly dependent on pH and the presence of electrolytes. A thorough understanding and control of these factors are essential for designing efficient extraction processes, minimizing economic losses due to extractant carry-over, and mitigating environmental impact. The experimental protocols and analytical methods outlined in this guide provide a framework for the accurate determination of D2EHPA solubility, enabling researchers and professionals to optimize its use in their respective fields.

References

The Emergence and Evolution of a Workhorse Extractant: A Technical Guide to Phosphoric Acid, 2-ethylhexyl ester (D2EHPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of Phosphoric Acid, 2-ethylhexyl ester, commonly known as Di-(2-ethylhexyl) phosphoric acid (D2EHPA). From its origins in the nuclear industry to its widespread use in hydrometallurgy for the recovery of a vast array of metals, D2EHPA has established itself as a versatile and powerful extractant. This document provides a comprehensive overview of its synthesis, mechanisms of action, and detailed experimental protocols, supplemented with quantitative data and visualizations to support researchers in their scientific endeavors.

A Historical Journey: The Discovery and Development of D2EHPA

The story of D2EHPA is intrinsically linked with the dawn of the atomic age and the subsequent boom in hydrometallurgical processing. Its development was a pivotal moment in the advancement of solvent extraction technologies.

Early Developments in Organophosphorus Extractants: The field of solvent extraction for metal recovery gained significant momentum during and after World War II, largely driven by the urgent need for high-purity uranium for the Manhattan Project.[1] Early processes utilized ethers to selectively extract uranyl nitrate (B79036) from acidic solutions.[1] This pioneering work laid the foundation for the exploration of other organic compounds with enhanced extraction capabilities.

The Rise of D2EHPA and the Dapex Process: In the post-war era, researchers at Oak Ridge National Laboratory were actively seeking more stable and efficient extractants for uranium recovery from low-grade sulfuric acid leach solutions.[1] This research led to the discovery of the remarkable extraction properties of di-(2-ethylhexyl) phosphoric acid (D2EHPA).[1] Its effectiveness in extracting uranium from sulfate (B86663) media led to the development of the renowned Dapex (Dialkyl phosphoric acid extraction) process .[2] This process became a cornerstone of the uranium milling industry in the United States and beyond.

Expansion into Broader Hydrometallurgical Applications: The success of the Dapex process spurred further investigation into the capabilities of D2EHPA for extracting other valuable metals.[3] Researchers soon discovered its efficacy in separating a wide range of metal ions, including rare earth elements (REEs), cobalt, nickel, vanadium, and zinc.[4][5] Its commercial availability, chemical stability, and high extraction efficiency for numerous metals solidified its position as a workhorse extractant in the hydrometallurgical industry.[6][7]

Synthesis and Chemical Properties

D2EHPA is an organophosphorus compound with the chemical formula (C₈H₁₇O)₂PO₂H.[2] It is a viscous, colorless to pale yellow liquid that is sparingly soluble in water but readily soluble in non-polar organic solvents like kerosene (B1165875), which is a common diluent in industrial applications.[2][5]

Synthesis of D2EHPA

The industrial synthesis of D2EHPA typically involves the reaction of phosphorus pentoxide (P₄O₁₀) with 2-ethylhexanol.[2] The reaction proceeds in two main steps:

  • Formation of a pyrophosphate intermediate: 4 C₈H₁₇OH + P₄O₁₀ → 2 [(C₈H₁₇O)PO(OH)]₂O

  • Reaction with additional alcohol to yield D2EHPA: [(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂

This synthesis route produces a mixture of mono-, di-, and tri-substituted phosphates. D2EHPA is then isolated and purified based on its solubility characteristics.[2]

An alternative laboratory-scale synthesis can be carried out using phosphorus oxychloride (POCl₃) and 2-ethylhexanol. Another method involves the reaction of phosphorus trichloride (B1173362) with 2-ethylhexanol, followed by chlorination and hydrolysis to produce high-purity D2EHPA.[8]

Dimerization in Organic Solvents

A key characteristic of D2EHPA in non-polar organic solvents is its tendency to form hydrogen-bonded dimers.[2] This dimerization plays a crucial role in the extraction mechanism.

Figure 1: Dimerization of D2EHPA via hydrogen bonding.

Mechanism of Metal Extraction

The extraction of metal ions by D2EHPA primarily occurs through a cation exchange mechanism. The acidic protons of the dimeric D2EHPA molecule are exchanged for metal cations from the aqueous phase, forming a stable metal-extractant complex in the organic phase.

The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A₂H)ₙ(org) + nH⁺(aq)

Where:

  • Mⁿ⁺ is the metal ion in the aqueous phase.

  • (HA)₂ represents the D2EHPA dimer in the organic phase.

  • M(A₂H)ₙ is the metal-D2EHPA complex in the organic phase.

  • H⁺ is the hydrogen ion released into the aqueous phase.

The equilibrium of this reaction is highly dependent on the pH of the aqueous phase. As the pH increases (i.e., the concentration of H⁺ decreases), the equilibrium shifts to the right, favoring the extraction of the metal ion into the organic phase. This pH dependency allows for the selective separation of different metals by carefully controlling the acidity of the aqueous solution.[9]

Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Ion (Mⁿ⁺) Metal_complex Metal-D2EHPA Complex (M(A₂H)ₙ) M_aq->Metal_complex Complexation H_aq Protons (nH⁺) D2EHPA_dimer D2EHPA Dimer ((HA)₂) D2EHPA_dimer->Metal_complex Reaction Metal_complex->H_aq Proton Release caption Figure 2: Cation exchange mechanism of metal extraction by D2EHPA.

Figure 2: Cation exchange mechanism of metal extraction by D2EHPA.

Experimental Protocols

The following sections provide a generalized methodology for conducting a laboratory-scale solvent extraction experiment using D2EHPA.

Preparation of Solutions
  • Organic Phase Preparation:

    • Accurately weigh the required amount of D2EHPA (typically 95-98% purity).[8]

    • Dissolve the D2EHPA in a suitable organic diluent, such as kerosene or n-hexane, to the desired concentration (e.g., 0.1 M to 1.0 M).[8] A stock solution can be prepared and diluted as needed.[8]

  • Aqueous Phase Preparation:

    • Prepare a stock solution of the metal salt (e.g., sulfate or chloride) of interest at a known concentration in deionized water.[8]

    • Adjust the initial pH of the aqueous solution to the desired value using a suitable acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH or Na₂CO₃).[8][10]

Extraction Procedure
  • In a separatory funnel or a suitable reaction vessel, add equal volumes of the prepared aqueous and organic phases (a 1:1 phase ratio is common for initial studies).[9]

  • Shake the mixture vigorously for a predetermined time (e.g., 5-30 minutes) to ensure equilibrium is reached. The optimal shaking time should be determined experimentally.[8]

  • Allow the two phases to separate completely. The time required for phase disengagement can vary depending on the system.

  • Carefully separate the aqueous and organic phases.

  • Analyze the concentration of the metal ion remaining in the aqueous phase using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8]

  • The concentration of the metal in the organic phase can be calculated by mass balance.

Stripping Procedure

Stripping, or back-extraction, is the process of recovering the extracted metal from the loaded organic phase.

  • Take the metal-loaded organic phase from the extraction step.

  • Contact it with a stripping solution, which is typically a more acidic aqueous solution (e.g., a higher concentration of H₂SO₄ or HCl).[2]

  • Follow the same mixing and phase separation procedure as in the extraction step.

  • Analyze the metal concentration in the resulting aqueous strip solution.

Experimental_Workflow start Start prep_org Prepare Organic Phase (D2EHPA in Diluent) start->prep_org prep_aq Prepare Aqueous Phase (Metal Salt Solution) start->prep_aq extraction Extraction (Mix Aqueous and Organic Phases) prep_org->extraction adjust_ph Adjust Aqueous pH prep_aq->adjust_ph adjust_ph->extraction phase_sep_ext Phase Separation extraction->phase_sep_ext analyze_aq_ext Analyze Aqueous Raffinate phase_sep_ext->analyze_aq_ext loaded_org Loaded Organic Phase phase_sep_ext->loaded_org end End analyze_aq_ext->end stripping Stripping (Mix Loaded Organic with Strip Solution) loaded_org->stripping phase_sep_strip Phase Separation stripping->phase_sep_strip analyze_aq_strip Analyze Aqueous Strip Solution phase_sep_strip->analyze_aq_strip analyze_aq_strip->end caption Figure 3: A typical experimental workflow for solvent extraction.

Figure 3: A typical experimental workflow for solvent extraction.

Quantitative Data on Metal Extraction

The extraction efficiency of D2EHPA is highly dependent on the metal ion and the experimental conditions. The following tables summarize some reported quantitative data for the extraction of various metals.

Table 1: Extraction of Divalent Metals with D2EHPA

Metal IonAqueous MediumD2EHPA Conc. (M)pHExtraction Efficiency (%)Reference
Zn(II)Sulfate0.05496.70 ± 0.05[8]
Zn(II)Sulfate0.10597.45 ± 0.05[8]
Fe(III)Sulfate1.01.0> 95[5]
Co(II)SulfateNot Specified< 747[11]
Ni(II)Sulfate20% (v/v)8-8.5~95 (multi-stage)[9]
Cu(II)SulfateNot SpecifiedNot Specified> 99[5]

Table 2: Extraction of Rare Earth Elements (REEs) with D2EHPA

REE IonAqueous MediumD2EHPA Conc. (M)Acid Conc. (M)Extraction Efficiency (%)Reference
La(III)Nitric Acid1.00.199.4[9]
Ce(IV)Nitric Acid1.00.1100[9]
Nd(III)Nitric Acid1.00.199.7[9]
Yb(III)Phosphoric Acid50% (v/v)Not Specified45[12]
Y(III)Phosphoric Acid50% (v/v)Not Specified3[12]

Note: The extraction conditions and efficiencies can vary significantly based on the specific composition of the aqueous and organic phases, temperature, and contact time. The data presented here are for illustrative purposes.

Conclusion

This compound (D2EHPA) has a rich history rooted in the demanding requirements of the nuclear industry, which has since blossomed into a cornerstone of modern hydrometallurgy. Its versatility, efficiency, and cost-effectiveness have made it an indispensable tool for the separation and purification of a wide array of metals. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of D2EHPA as an extractant. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers and scientists. A thorough understanding of the principles and methodologies outlined herein will empower professionals in various scientific and industrial fields to effectively harness the potential of this remarkable molecule for their specific applications.

References

An In-depth Technical Guide to the Key Reactive Sites of Phosphoric Acid, 2-Ethylhexyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoric acid, 2-ethylhexyl ester, commonly known as di(2-ethylhexyl) phosphoric acid (D2EHPA), is an organophosphorus compound with the chemical formula (C₈H₁₇O)₂PO₂H.[1] It is a viscous, colorless to light yellow liquid that is sparingly soluble in water but soluble in many organic solvents.[2][3] While primarily utilized in hydrometallurgy for the solvent extraction of metals, particularly rare earth elements, uranium, and vanadium, a thorough understanding of its reactive sites is crucial for optimizing its applications and for assessing its environmental and biological interactions.[1][4] This guide provides a detailed examination of the principal reactive sites of the D2EHPA molecule, supported by quantitative data, experimental methodologies, and visual representations of its chemical behavior.

Core Reactive Sites

The reactivity of the D2EHPA molecule is primarily centered around the phosphate (B84403) group and its immediate chemical environment. The key reactive sites are the acidic proton of the hydroxyl group, the phosphoryl oxygen, and the ester linkages.

The Acidic Hydroxyl Group (P-OH)

The most prominent reactive site on the D2EHPA molecule is the acidic proton of the hydroxyl group attached to the central phosphorus atom. This functionality imparts the molecule with its acidic character, allowing it to act as a cation exchanger in various chemical processes.

In aqueous solutions, the P-OH group can deprotonate to form the di(2-ethylhexyl) phosphate anion. The acid dissociation constant (Ka) is a measure of its acidity. In non-polar organic solvents, D2EHPA molecules tend to form stable dimers through hydrogen bonding between the P-OH and P=O groups of two separate molecules. This dimerization is a key aspect of its behavior in solvent extraction systems.[5]

ParameterValueConditions
Acid Dissociation Constant (Ka) 1.99 x 10⁻² kmol m⁻³Kerosene / 0.10 kmol m⁻³ (Na+,H+)Cl⁻ system
pKa ~1.35In organo-phosphorus extractants
Dimerization Constant (K₂) 3.39 x 10⁴ m³ kmol⁻¹Kerosene / 0.10 kmol m⁻³ (Na+,H+)Cl⁻ system

Experimental Protocol: Determination of Acid Dissociation and Dimerization Constants

A common method to determine the acid dissociation and dimerization constants involves a two-phase titration and distribution experiment.

  • Preparation of Phases: An aqueous phase of known ionic strength (e.g., 0.10 kmol m⁻³ NaCl/HCl) and an organic phase of D2EHPA dissolved in a non-polar solvent (e.g., kerosene) are prepared.

  • Equilibration: Equal volumes of the aqueous and organic phases are mixed vigorously in a series of separatory funnels at a constant temperature (e.g., 30 ± 0.5 °C). The pH of the aqueous phase is varied across a desired range for different funnels.

  • Phase Separation: The mixtures are allowed to settle, and the two phases are carefully separated.

  • Analysis: The concentration of D2EHPA in both the aqueous and organic phases is determined. The pH of the aqueous phase is measured.

  • Data Analysis: The distribution coefficient of D2EHPA between the two phases is calculated at each pH. By applying relevant thermodynamic models and graphical analysis, the acid dissociation constant (Ka) and the dimerization constant (K₂) can be determined from the distribution data.[6]

Logical Relationship: Dimerization of D2EHPA

Dimerization cluster_monomers Monomers D2EHPA1 D2EHPA Monomer 1 Dimer D2EHPA Dimer D2EHPA1->Dimer H-bond D2EHPA2 D2EHPA Monomer 2 D2EHPA2->Dimer H-bond

Caption: Dimerization of D2EHPA molecules in a non-polar solvent.

The acidic nature of the P-OH group is fundamental to the application of D2EHPA in solvent extraction of metals. The general mechanism involves an ion exchange reaction where the proton of the D2EHPA dimer is exchanged for a metal cation (Mⁿ⁺), forming a stable metal-D2EHPA complex in the organic phase.

Experimental Protocol: Metal Extraction Efficiency

  • Aqueous Phase Preparation: A synthetic aqueous solution containing the metal ion of interest (e.g., Co²⁺) at a known concentration is prepared. The pH of this solution is adjusted to a specific value using a suitable acid or base.[7]

  • Organic Phase Preparation: A solution of D2EHPA in an organic diluent (e.g., kerosene) is prepared at a specific concentration.[7]

  • Extraction: Equal volumes of the aqueous and organic phases are mixed in a sealed container and agitated for a predetermined time to reach equilibrium at a constant temperature.[7]

  • Phase Separation: The mixture is centrifuged or allowed to stand to ensure complete separation of the aqueous and organic layers.

  • Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The concentration in the organic phase can be calculated by mass balance.

  • Calculation of Extraction Efficiency: The percentage of metal extracted is calculated using the initial and final concentrations in the aqueous phase.

Signaling Pathway: Metal Extraction by D2EHPA

MetalExtraction Aqueous Aqueous Phase (Metal Ions Mⁿ⁺) Interface Aqueous-Organic Interface Aqueous->Interface Organic Organic Phase (D2EHPA Dimer) Organic->Interface Complex Metal-D2EHPA Complex (in Organic Phase) Interface->Complex Ion Exchange Raffinate Raffinate (Depleted Aqueous Phase) Interface->Raffinate

Caption: General workflow for metal extraction using D2EHPA.

The Ester Linkages (P-O-C)

The ester linkages in the D2EHPA molecule are susceptible to hydrolysis, especially under harsh conditions such as high temperatures and the presence of strong acids or bases. This reaction results in the cleavage of the P-O-C bond, yielding mono(2-ethylhexyl) phosphoric acid and 2-ethylhexanol. This is often an undesirable side reaction during the synthesis and application of D2EHPA.[8]

ParameterConditionProducts
Hydrolysis Elevated temperature, acidic or basic conditionsMono(2-ethylhexyl) phosphoric acid, 2-Ethylhexanol

Experimental Protocol: Investigation of Hydrolysis Kinetics

A detailed experimental protocol to study the hydrolysis kinetics of D2EHPA would involve:

  • Reaction Setup: A solution of D2EHPA in a suitable solvent is prepared in a temperature-controlled reactor.

  • Initiation of Hydrolysis: A known concentration of acid or base is added to the D2EHPA solution to initiate the hydrolysis reaction.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: The reaction in the aliquots is quenched, for example, by neutralization or rapid cooling.

  • Analysis: The concentration of D2EHPA and the hydrolysis products (mono(2-ethylhexyl) phosphoric acid and 2-ethylhexanol) in the quenched samples is determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Kinetic Analysis: The rate of disappearance of D2EHPA and the rate of formation of the products are plotted against time. From these data, the reaction order, rate constant, and activation energy can be determined.

Logical Relationship: Hydrolysis of D2EHPA

Hydrolysis D2EHPA Di(2-ethylhexyl) phosphoric acid Products Mono(2-ethylhexyl) phosphoric acid + 2-Ethylhexanol D2EHPA->Products Hydrolysis Conditions H₂O, Heat (Acid/Base Catalyst) Conditions->Products

Caption: Hydrolysis pathway of D2EHPA.

Thermal Decomposition

D2EHPA undergoes thermal decomposition at elevated temperatures. Understanding the thermal stability and decomposition pathway is critical for its safe handling and for applications in high-temperature environments.

ParameterTemperature Range (°C)Observation
Main Weight Loss 230 - 260Approximately 70% weight loss
Total Weight Loss Up to 750Approximately 82% weight loss

Data estimated from thermogravimetric analysis (TGA) thermogram.[9]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed sample of D2EHPA is placed in a TGA sample pan.

  • Instrument Setup: The TGA instrument is programmed with a specific temperature ramp (e.g., 10 °C/min) and atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • Analysis: The sample is heated according to the programmed temperature profile, and the mass of the sample is continuously monitored as a function of temperature.

  • Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of mass loss at different temperatures.[5]

Experimental Workflow: Thermal Decomposition Analysis

TGA_Workflow Sample D2EHPA Sample TGA Thermogravimetric Analyzer Sample->TGA Data Mass vs. Temperature Data TGA->Data Heating Controlled Heating (e.g., 10°C/min in N₂) Heating->TGA Analysis Analysis of TGA Curve (Onset, Peak Decomposition) Data->Analysis

Caption: Workflow for thermogravimetric analysis of D2EHPA.

Synthesis of this compound

A common laboratory and industrial method for the synthesis of D2EHPA involves the reaction of phosphorus pentoxide with 2-ethylhexanol.[1]

Experimental Protocol: Synthesis from Phosphorus Pentoxide

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a means for controlled addition of reactants is charged with 2-ethylhexanol.

  • Reactant Addition: Phosphorus pentoxide (P₄O₁₀) is slowly added to the 2-ethylhexanol with vigorous stirring, while maintaining the temperature of the reaction mixture. The reaction is exothermic.

  • Reaction Progression: The reaction produces a mixture of mono-, di-, and trisubstituted phosphates.[1]

  • Isolation of D2EHPA: The desired di-ester, D2EHPA, is isolated from the product mixture based on differences in solubility.[1]

Conclusion

The reactivity of this compound is dictated by several key functional groups. The acidic proton on the P-OH group is central to its primary application in metal extraction through an ion exchange mechanism and also drives its dimerization in non-polar solvents. The P-O-C ester linkages are susceptible to hydrolysis, a reaction that is typically undesirable. Furthermore, the molecule undergoes thermal decomposition at elevated temperatures. A comprehensive understanding of these reactive sites, supported by quantitative data and detailed experimental protocols, is essential for researchers and professionals working with this versatile organophosphorus compound, enabling the optimization of its industrial applications and a thorough assessment of its chemical behavior.

References

Methodological & Application

Application Notes and Protocols for Solvent Extraction of Rare Earth Elements Using D2EHPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solvent extraction of rare earth elements (REEs) using Di-(2-ethylhexyl) phosphoric acid (D2EHPA). The information is compiled for professionals in research, science, and drug development who require a comprehensive understanding of this separation technique.

Introduction

Solvent extraction is a predominant method for the separation and purification of rare earth elements, which is crucial due to their similar chemical properties. D2EHPA is a widely used acidic extractant known for its high efficiency and selectivity in separating REEs. This document outlines the fundamental principles, experimental procedures, and key parameters involved in the application of D2EHPA for this purpose.

Principle of Extraction

The solvent extraction of REEs with D2EHPA is based on a cation exchange mechanism. The D2EHPA, typically present as a dimer (H₂L₂) in a nonpolar organic diluent, reacts with the trivalent rare earth cations (REE³⁺) in the aqueous phase. This reaction results in the formation of a stable metal-organic complex that is soluble in the organic phase, thereby transferring the REE from the aqueous to the organic phase. The equilibrium of this reaction is highly dependent on the pH of the aqueous phase.

Experimental Protocols

Preparation of Organic and Aqueous Phases

a. Organic Phase Preparation:

  • Extractant: Di-(2-ethylhexyl) phosphoric acid (D2EHPA).

  • Diluent: Kerosene (B1165875) is a commonly used and effective diluent.[1] Other diluents like toluene (B28343) and cyclohexane (B81311) can also be used.[1]

  • Procedure: Prepare the desired concentration of D2EHPA in the chosen diluent. Concentrations can range from 0.05 M to 1.8 M depending on the specific application.[1][2] For instance, a 1.8 M D2EHPA solution in kerosene has been shown to be effective for the extraction of heavy rare earth elements (HREEs).[1]

b. Aqueous Phase Preparation:

  • Source: The aqueous feed can be a pregnant leach solution from ore processing or a synthetic solution containing a mixture of REE salts (e.g., chlorides, nitrates, or sulfates).

  • pH Adjustment: The pH of the aqueous phase is a critical parameter influencing extraction efficiency and selectivity.[2][3] The optimal pH can vary; for example, a pH of 2 was found to be optimal for the separation of Dy, Gd, Nd, and La using 0.05 M D2EHPA.[2] The pH can be adjusted using acids such as HCl, H₂SO₄, or HNO₃.

Solvent Extraction Procedure
  • Mixing: Combine the organic and aqueous phases in a separation funnel or a mixer-settler at a specific organic-to-aqueous (O/A) phase ratio. O/A ratios can range from 10:1 to 1:10.[1] A common starting point is a 1:1 ratio.[2]

  • Agitation: Agitate the mixture for a sufficient time to allow for mass transfer and to reach equilibrium. A mixing time of 10-15 minutes is often adequate.[1][2]

  • Phase Separation: Allow the two phases to separate. The denser aqueous phase will settle at the bottom, and the lighter organic phase will be on top.

  • Sampling and Analysis: Carefully separate the two phases. The concentration of REEs in the raffinate (the aqueous phase after extraction) is then analyzed using techniques such as Inductively Coupled Plasma (ICP) to determine the extraction efficiency.

Stripping Procedure

Stripping is the process of back-extracting the REEs from the loaded organic phase into a fresh aqueous solution.

  • Stripping Agent: Strong acids are effective stripping agents. Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) at concentrations ranging from 1 M to 6 M are commonly used.[1][4][5] For instance, 4 M H₂SO₄ can be used to strip HREEs, while 1 M H₂SO₄ can be used for light rare earth elements (LREEs).[1]

  • Procedure: The stripping process is similar to the extraction procedure. The loaded organic phase is mixed with the stripping solution, agitated, and the phases are then separated. The resulting aqueous phase is a concentrated and purified solution of the extracted REEs.

Quantitative Data

The efficiency of the solvent extraction process is evaluated based on several parameters, including extraction efficiency (E), distribution ratio (D), and separation factor (β).

Table 1: Extraction Efficiencies and Distribution Ratios for REEs using D2EHPA [2]

ElementDistribution Ratio (D)Extraction Efficiency (%)
Dy1835.199.95
Gd104.8899.06
Nd3.376.74
La0.4330.07
Conditions: 0.05 M D2EHPA, pH = 2, O/A ratio = 1:1, Room Temperature (298 K), 10 min mixing time.[2]

Table 2: Separation Factors for REE Pairs using D2EHPA [2]

REE PairSeparation Factor (β)
Dy/La4267.67
Dy/Nd556.09
Dy/Gd17.50
Gd/La243.91
Gd/Nd31.78
Nd/La7.67
Conditions: 0.05 M D2EHPA, pH = 2.[2]

Visualizations

Solvent Extraction Workflow

The following diagram illustrates the general workflow for the solvent extraction of rare earth elements using D2EHPA.

SolventExtractionWorkflow AqueousFeed Aqueous Feed (REE Mixture) Extraction Extraction (Mixing & Separation) AqueousFeed->Extraction OrganicPhase Organic Phase (D2EHPA + Diluent) OrganicPhase->Extraction LoadedOrganic Loaded Organic (REE-D2EHPA Complex) Extraction->LoadedOrganic Raffinate Raffinate (Depleted Aqueous Phase) Extraction->Raffinate Stripping Stripping (Mixing & Separation) LoadedOrganic->Stripping StrippingAgent Stripping Agent (e.g., H2SO4) StrippingAgent->Stripping StrippedOrganic Stripped Organic (Recycled) Stripping->StrippedOrganic ConcentratedREE Concentrated REE Solution Stripping->ConcentratedREE StrippedOrganic->OrganicPhase Recycle ParameterRelationships D2EHPA_Conc D2EHPA Concentration Extraction_Efficiency Extraction Efficiency D2EHPA_Conc->Extraction_Efficiency Selectivity Selectivity (Separation Factor) D2EHPA_Conc->Selectivity pH Aqueous Phase pH pH->Extraction_Efficiency pH->Selectivity OA_Ratio O/A Ratio OA_Ratio->Extraction_Efficiency Diluent Diluent Type Diluent->Extraction_Efficiency Stripping_Agent Stripping Agent Concentration Stripping_Agent->Extraction_Efficiency Affects overall process efficiency

References

Application Notes and Protocols: D2EHPA as a Carrier in Supported Liquid Membrane Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Di-(2-ethylhexyl) phosphoric acid (D2EHPA) as a carrier in supported liquid membrane (SLM) extraction. This technique offers a highly efficient and selective method for the separation and concentration of various metal ions and organic compounds from aqueous solutions.

Introduction to D2EHPA-Mediated Supported Liquid Membrane Extraction

Supported liquid membrane (SLM) technology combines the principles of solvent extraction and membrane separation into a single, continuous process. In this system, a porous, hydrophobic membrane support is impregnated with an organic liquid phase containing a carrier molecule. This liquid membrane separates two aqueous phases: the feed phase, containing the solute to be extracted, and the stripping phase, which receives the extracted solute.

D2EHPA is a versatile and widely used acidic extractant that acts as a carrier in the liquid membrane.[1] It exhibits high selectivity for a range of metal ions, including heavy metals and rare earth elements, by forming a complex with the target ion at the feed-membrane interface.[2] This complex then diffuses across the liquid membrane to the membrane-stripping interface, where the metal ion is released into the stripping phase due to a chemical potential gradient, often a difference in pH. The regenerated D2EHPA carrier then diffuses back to continue the extraction cycle.

Key Advantages of D2EHPA in SLM:

  • High Selectivity: D2EHPA shows strong affinity for a variety of metal cations, enabling their selective removal from complex mixtures.[3]

  • Efficient Transport: The carrier-mediated transport mechanism allows for the "uphill" transport of ions against their concentration gradient, leading to high concentration factors in the stripping phase.

  • Low Solvent and Carrier Inventory: Compared to conventional liquid-liquid extraction, SLM systems require a minimal volume of the organic phase.

  • Simultaneous Extraction and Stripping: The process combines two separation steps into one, simplifying the overall workflow.[4]

Applications of D2EHPA in Supported Liquid Membrane Extraction

D2EHPA-based SLM systems have been successfully applied to a variety of separation challenges across different fields:

  • Hydrometallurgy and Environmental Remediation:

    • Heavy Metal Removal: Efficient extraction of toxic heavy metals such as cadmium (Cd), chromium (Cr), nickel (Ni), zinc (Zn), and copper (Cu) from industrial wastewater and contaminated water sources.[1][2]

    • Rare Earth Element (REE) Separation: Selective separation and concentration of valuable REEs from leachates and recycling streams.[5][6]

    • Precious Metal Recovery: Extraction of precious metals like silver (Ag) from acidic solutions.

  • Analytical Chemistry:

    • Sample Preconcentration: Used as a preconcentration step to bring trace levels of metal ions to detectable concentrations for analytical instrumentation.[7]

  • Pharmaceutical and Biotechnology:

    • Separation of Biomolecules: While less common, D2EHPA has been explored for the separation of amino acids and other organic molecules.[8]

Data Presentation: Performance of D2EHPA in SLM Extraction

The efficiency of D2EHPA-mediated SLM extraction is influenced by several key operational parameters. The following tables summarize quantitative data from various studies, showcasing the impact of these parameters on extraction efficiency.

Table 1: Effect of Feed Phase pH on Metal Ion Extraction Efficiency

Metal IonD2EHPA Concentration (M)DiluentSupport MaterialFeed pHStripping AgentExtraction Efficiency (%)Reference
Ni(II)0.5Kerosene (B1165875)PTFE5.00.5 M H₂SO₄83.3[3]
Co(II)0.023KeroseneNot Specified (MDLM)7.0HNO₃>99.5[9]
Cr(III)0.3KeroseneCelgard 24004.01.25 M HCl~80 (after 180 min)[2]
Zn(II)Not SpecifiedCyclohexylamineNot SpecifiedNot Specified1 M Acid~87 (after 120 min)[2]
Nd(III)20% (v/v)D80Not Specified (FSSLM)4.01.5 M H₂SO₄Increased with pH[10]

Table 2: Effect of D2EHPA Concentration on Metal Ion Extraction Efficiency

Metal IonDiluentSupport MaterialFeed pHStripping AgentD2EHPA ConcentrationExtraction Efficiency (%)Reference
Cr(III)KeroseneCelgard 24004.01.25 M HCl0.3 M~80[2]
Zn(II)KeroseneNot Specified4.34Not Specified2% to 6%78 to 99[1]
Cd(II)KeroseneNot SpecifiedNot SpecifiedNot Specified4 wt%~35[11]
Rare EarthsKeroseneHollow Fiber1.5 - 2.53 M HCl10% to 20% (v/v)Higher concentration prevents third-phase formation[5]

Table 3: Stability of D2EHPA-Based Supported Liquid Membranes

SystemSupport MaterialKey Findings on StabilityImprovement StrategiesReference
Cr(III) ExtractionNot Specified75% decrease in efficiency reported in some SLM systems.Re-impregnation of the support.[12]
General SLMNot SpecifiedInstability caused by carrier elution and emulsion formation.Interfacial polymerization to form top layers.[12]
Rare EarthsHollow FiberHollow Fiber Renewal Liquid Membrane (HFRLM) shows high stability.Use of HFRLM configuration.[6]
General SLMNot SpecifiedAmphiphilic nature of D2EHPA can lead to microemulsion formation.Gel application on the membrane surface.[13]

Experimental Protocols

The following are generalized protocols for the preparation and use of D2EHPA-based supported liquid membranes. These should be optimized for specific applications.

Protocol 1: Preparation of a Flat-Sheet Supported Liquid Membrane (FSSLM)

1. Materials and Reagents:

  • Carrier: Di-(2-ethylhexyl) phosphoric acid (D2EHPA)
  • Organic Diluent: Kerosene, n-dodecane, toluene, or other suitable water-immiscible solvent.
  • Support Membrane: Hydrophobic microporous flat-sheet membrane (e.g., Celgard®, Millipore® PVDF, PTFE) with appropriate pore size and porosity.
  • Feed Solution: Aqueous solution containing the target solute at a known concentration and adjusted to the optimal pH.
  • Stripping Solution: Aqueous solution, typically acidic (e.g., HCl, H₂SO₄, HNO₃), to receive the extracted solute.

2. Preparation of the Liquid Membrane Solution: a. Prepare the desired concentration of D2EHPA in the chosen organic diluent (e.g., 0.1 M to 1.0 M). b. Mix thoroughly until the D2EHPA is completely dissolved.

3. Impregnation of the Support Membrane: a. Cut the flat-sheet support membrane to the required dimensions for the permeation cell. b. Immerse the support membrane in the prepared liquid membrane solution for a sufficient time (typically 12-24 hours) to ensure complete impregnation of the pores.[14] c. Carefully remove the impregnated membrane from the solution and wipe off any excess liquid from the surface with a lint-free tissue.

4. Assembly of the FSSLM Permeation Cell: a. Place the impregnated membrane between the two half-cells of the permeation cell, ensuring a leak-proof seal. A schematic of an FSSLM cell is shown below.[10] b. Fill one half-cell with the feed solution and the other half-cell with the stripping solution. c. Ensure both solutions are stirred at a constant and equal rate to minimize the thickness of the aqueous boundary layers at the membrane interfaces.

Protocol 2: Hollow-Fiber Supported Liquid Membrane (HFSLM) Extraction

1. Materials and Reagents:

  • Same as for FSSLM, with the support being a hydrophobic microporous hollow-fiber module.

2. Impregnation of the Hollow-Fiber Module: a. The liquid membrane solution is typically circulated through the shell side of the hollow-fiber module for a specified period (e.g., 60 minutes) to impregnate the fiber walls.[6] b. Excess organic phase is then removed.[6]

3. HFSLM Operation: a. The feed solution is pumped through either the tube side (lumen) or the shell side of the module, while the stripping solution is pumped through the opposite side, often in a counter-current flow arrangement. b. Maintain a slight pressure difference between the two phases to ensure the stability of the liquid membrane within the pores.

Protocol 3: Sample Analysis

1. Monitoring Extraction Progress: a. At regular time intervals, withdraw small aliquots from both the feed and stripping solutions. b. Analyze the concentration of the target solute in each aliquot.

2. Analytical Techniques:

  • For Metal Ions: Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are commonly used for accurate quantification of metal ion concentrations.
  • For Organic Compounds: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry can be used, depending on the analyte.

3. Calculation of Extraction Efficiency: The extraction efficiency (E%) can be calculated using the following formula: E% = [(C_f,initial - C_f,final) / C_f,initial] * 100 where C_f,initial is the initial concentration of the solute in the feed phase and C_f,final is the final concentration at a given time.

Visualizations

Diagram 1: Transport Mechanism of a Metal Ion (Mⁿ⁺) across a D2EHPA-Based SLM

TransportMechanism cluster_feed Feed Phase (Aqueous) cluster_membrane Supported Liquid Membrane (Organic) cluster_strip Stripping Phase (Aqueous) Feed Mⁿ⁺ + nH₂O Carrier_free n(D2EHPA)₂ Feed->Carrier_free Extraction at Interface Complex M(D2EHPA)₂n Carrier_free->Complex Complexation Complex->Carrier_free Diffusion Stripped Mⁿ⁺ + nH⁺ Complex->Stripped Stripping at Interface

Caption: Cation exchange transport mechanism in a D2EHPA SLM.

Diagram 2: Experimental Workflow for FSSLM Extraction

SLM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_lm Prepare Liquid Membrane Solution (D2EHPA in Diluent) impregnate Impregnate Support with Liquid Membrane prep_lm->impregnate prep_support Cut Support Membrane prep_support->impregnate assemble Assemble Permeation Cell impregnate->assemble fill Fill with Feed and Stripping Solutions assemble->fill run Run Experiment (Stirring) fill->run sample Take Aliquots Over Time run->sample analyze Analyze Solute Concentration sample->analyze calculate Calculate Extraction Efficiency and Flux analyze->calculate

Caption: Step-by-step workflow for a typical FSSLM experiment.

References

Application Notes and Protocols for Metal Ion Separation Using Di(2-ethylhexyl) Phosphoric Acid (D2EHPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) phosphoric acid (D2EHPA), an acidic organophosphorus extractant, is a cornerstone in the field of solvent extraction for the separation and purification of a wide array of metal ions. Its high selectivity and efficiency make it a valuable tool in hydrometallurgy, rare earth element processing, and the recovery of valuable metals from waste streams.[1] This document provides detailed application notes and standardized protocols for the separation of metal ions using D2EHPA, intended to guide researchers in designing and executing their experimental setups.

D2EHPA operates on the principle of cation exchange, where the proton of the phosphoric acid group is exchanged for a metal ion, forming a metal-D2EHPA complex that is soluble in an organic phase.[2] The general procedure involves contacting an aqueous solution containing the target metal ions with an organic solution of D2EHPA, followed by the separation of the two immiscible phases. The metal ions are then recovered from the organic phase in a subsequent stripping step.[1]

Key Experimental Parameters

The efficiency of metal ion separation using D2EHPA is influenced by several critical parameters that must be carefully optimized for each specific application. These include the concentration of D2EHPA, the pH of the aqueous phase, the phase ratio (organic to aqueous), contact time, and temperature.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in metal ion separation using D2EHPA: solvent extraction and stripping.

Protocol 1: Solvent Extraction of Metal Ions

This protocol describes the process of transferring metal ions from an aqueous phase to an organic phase containing D2EHPA.

1. Preparation of the Organic Phase:

  • Dilute D2EHPA to the desired concentration (e.g., 0.2 M to 1.8 M) using a suitable organic solvent such as kerosene (B1165875), n-dodecane, or toluene.[1][3] The choice of diluent can affect the extraction efficiency.[3] For some applications, saponified D2EHPA is used to enhance extraction at lower pH values.[4]

2. Preparation of the Aqueous Phase:

  • Prepare an aqueous solution containing the metal ions of interest at known concentrations.

  • Adjust the pH of the aqueous solution to the optimal value for the target metal ion separation using an appropriate acid (e.g., H₂SO₄, HCl, HNO₃) or base (e.g., NaOH).[1][5] The optimal pH can range from 1.0 for iron extraction to higher values for other metals.[4]

3. Extraction Procedure:

  • In a separatory funnel or a mechanically stirred vessel, combine the prepared organic and aqueous phases at a specific organic-to-aqueous (O/A) phase ratio (e.g., 1:1, 1:2, 10:1).[3][4]

  • Agitate the mixture for a predetermined contact time (e.g., 10 to 40 minutes) to ensure equilibrium is reached.[4][6] The agitation can be achieved through shaking or mechanical stirring.[6]

  • Allow the two phases to separate. The time required for phase disengagement can vary depending on the system.

  • Carefully separate the organic phase (now loaded with the metal-D2EHPA complex) from the aqueous phase (raffinate).

4. Analysis:

  • Determine the concentration of metal ions remaining in the aqueous raffinate using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) Mass Spectrometry.

  • Calculate the extraction efficiency (%) using the following formula: Extraction Efficiency (%) = ((Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration) * 100

Protocol 2: Stripping of Metal Ions

This protocol details the recovery of the extracted metal ions from the loaded organic phase back into a fresh aqueous solution.

1. Preparation of the Stripping Solution:

  • Prepare an aqueous stripping solution. The choice of stripping agent and its concentration depends on the metal ion to be recovered. Common stripping agents include mineral acids like H₂SO₄, HCl, and HNO₃ at concentrations ranging from 0.25 M to 6 M.[7][8] For specific applications, other reagents like oxalic acid can be used.[4]

2. Stripping Procedure:

  • In a separatory funnel or a mechanically stirred vessel, contact the metal-loaded organic phase from the extraction step with the stripping solution at a defined O/A phase ratio.

  • Agitate the mixture for a sufficient contact time (e.g., 5 to 40 minutes) to allow for the transfer of the metal ions back into the aqueous phase.[4][8]

  • Allow the phases to separate.

  • Separate the stripped organic phase (which can be recycled for further extractions) from the aqueous stripping solution (now containing the recovered metal ions).

3. Analysis:

  • Determine the concentration of the metal ions in the aqueous stripping solution using AAS or ICP.

  • Calculate the stripping efficiency (%) using the formula: Stripping Efficiency (%) = (Concentration in Stripping Solution / Initial Concentration in Loaded Organic) * 100

Data Presentation

The following tables summarize quantitative data from various studies on metal ion separation using D2EHPA, providing a basis for comparison and experimental design.

Table 1: Extraction Conditions and Efficiencies for Various Metal Ions

Metal Ion(s)D2EHPA Conc. (M)DiluentAqueous PhasepHO/A RatioContact Time (min)Temp. (K)Extraction Efficiency (%)Reference
Fe³⁺1.0-H₂SO₄ leachate1.001:120298>95
Co²⁺0.023Kerosene-5.251:1-293-308>94.79[9]
Light REEs (La, Nd, Ce)1.0Kerosene0.1 M HNO₃---Room Temp.99.4 - 100[5]
Heavy REEs1.8KeroseneLeach Solution1.01:215295 ± 3>90[3]
Dy, La, Nd, Gd0.05-Nitric Acid21:110299 ± 1Dy: 99.92, Gd: 64.54, La: 30.07, Nd: 26.47[6]

Table 2: Stripping Conditions and Efficiencies for Various Metal Ions

Metal Ion(s)Stripping AgentStripping Agent Conc. (M)O/A RatioContact Time (min)Temp. (K)Stripping Efficiency (%)Reference
Fe³⁺Oxalic Acid1.01:140313>85[4]
Heavy REEs (Y, Er, Yb)H₂SO₄5.00.5->323>90[10]
Y, ErHCl5.00.5->323>80[10]
Heavy REEsH₂SO₄4.0--->95[3]
Light REEsH₂SO₄1.0--->90[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical principles of metal ion separation using D2EHPA.

experimental_workflow cluster_extraction Solvent Extraction cluster_stripping Stripping aq_in Aqueous Feed (Metal Ions) mixer_settler_ext Mixing & Phase Separation aq_in->mixer_settler_ext pH Adjustment org_in Organic Phase (D2EHPA in Diluent) org_in->mixer_settler_ext raffinate Aqueous Raffinate (Depleted of Metal Ions) mixer_settler_ext->raffinate loaded_org Loaded Organic Phase (Metal-D2EHPA Complex) mixer_settler_ext->loaded_org mixer_settler_str Mixing & Phase Separation loaded_org->mixer_settler_str strip_sol Stripping Solution (e.g., Acid) strip_sol->mixer_settler_str stripped_org Stripped Organic Phase (Recyclable) mixer_settler_str->stripped_org product Aqueous Product (Concentrated Metal Ions) mixer_settler_str->product

Caption: Experimental workflow for metal ion separation.

signaling_pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase M Mⁿ⁺ Complex M(HA₂)ₙ M->Complex Extraction H_aq nH⁺ D2EHPA (HA)₂ D2EHPA->Complex Complex->H_aq Stripping

Caption: Cation exchange mechanism in D2EHPA extraction.

References

Application Notes and Protocols for the Purification of Wet-Process Phosphoric Acid Using Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wet-process phosphoric acid (WPA) is a crucial intermediate in the production of phosphate (B84403) fertilizers and various industrial chemicals. However, it is typically contaminated with a variety of metallic impurities, such as iron, aluminum, calcium, and others, which can adversely affect the quality and applications of the final product. Solvent extraction utilizing Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely employed and effective method for the purification of WPA. D2EHPA is an acidic organophosphorus extractant known for its high extraction efficiency and selectivity for a range of metal cations.[1][2]

These application notes provide a comprehensive overview of the role of D2EHPA in the purification of WPA, including the underlying chemical principles, detailed experimental protocols for impurity removal, and quantitative data on extraction efficiencies.

Principle of Extraction

The purification of WPA using D2EHPA is based on a liquid-liquid extraction process where the impure aqueous WPA is brought into contact with an organic phase consisting of D2EHPA dissolved in a suitable diluent, such as kerosene. The extraction of metal cations (Mⁿ⁺) from the phosphoric acid solution into the organic phase primarily occurs through a cation exchange mechanism. In the organic phase, D2EHPA typically exists as a dimer, (HR)₂. The extraction can be represented by the following general equation:

Mⁿ⁺(aq) + n(HR)₂(org) ⇌ MRn(HR)n(org) + nH⁺(aq)

The equilibrium of this reaction is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the temperature, and the aqueous-to-organic phase ratio (A/O). By carefully controlling these parameters, selective extraction of different metal impurities can be achieved.

Quantitative Data on Impurity Removal

The efficiency of impurity removal from WPA using D2EHPA, both alone and in synergistic combination with other extractants like Tributyl phosphate (TBP), has been documented under various experimental conditions.

ImpurityExtractant SystemAqueous Phase ConditionsOrganic Phase ConditionsA/O RatioExtraction Efficiency (%)Reference
Aluminum (Al³⁺)D2EHPA in kerosenepH 2.50.6 M D2EHPA1:299 (in 4 stages)[3]
Iron (Fe³⁺)D2EHPA2.0 M H₃PO₄--High[2]
Iron (Fe³⁺)D2EHPAHCl-route H₃PO₄--96.50 (in 3 stages)[2]
Zinc (Zn²⁺)D2EHPApH 4.6-1:1~80[4]
Manganese (Mn²⁺)D2EHPApH 530 vol% D2EHPA1.6:188.46[5]
Copper (Cu²⁺)D2EHPApH 530 vol% D2EHPA1.6:182.24[5]
Calcium (Ca²⁺)D2EHPApH 530 vol% D2EHPA1.6:195.21[5]

Experimental Protocols

General Protocol for Solvent Extraction of Metallic Impurities from WPA

This protocol outlines the general steps for the removal of metallic impurities from wet-process phosphoric acid using D2EHPA.

Materials:

  • Wet-process phosphoric acid (WPA)

  • Di-(2-ethylhexyl) phosphoric acid (D2EHPA)

  • Kerosene (or other suitable organic diluent)

  • Sodium hydroxide (B78521) (NaOH) or other base for pH adjustment

  • Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for stripping

  • Separatory funnels

  • pH meter

  • Mechanical shaker

  • Analytical instrumentation for metal analysis (e.g., ICP-OES, AAS)

Procedure:

  • Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of D2EHPA (e.g., 0.6 M) in kerosene.[3] For synergistic extraction, Tributyl phosphate (TBP) can be added to the organic phase.[2]

  • Aqueous Phase Preparation: Take a known volume of WPA and adjust the pH to the desired value (e.g., 2.5 for aluminum removal) using a suitable base.[3]

  • Extraction:

    • Transfer the prepared aqueous and organic phases into a separatory funnel at a specified aqueous-to-organic (A/O) phase ratio (e.g., 1:2).[3]

    • Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and facilitate mass transfer.

    • Allow the phases to separate. The time for phase separation can be enhanced by the addition of a modifier like TBP.[6]

    • Collect the aqueous phase (raffinate) and the organic phase (loaded solvent).

  • Multi-stage Extraction: For higher purification, the raffinate can be subjected to further extraction stages with a fresh organic phase. A four-stage extraction can achieve 99% aluminum removal.[3]

  • Stripping:

    • The loaded organic phase containing the extracted metal ions is then treated with a stripping agent, typically a mineral acid like sulfuric acid (e.g., 0.9 M) or hydrochloric acid (e.g., 6 M), to recover the metal ions and regenerate the organic phase.[2][3]

    • The stripping process is carried out in a similar manner to the extraction, by mixing the loaded organic phase with the stripping solution.

  • Analysis: Analyze the concentration of metallic impurities in the initial WPA, the raffinate, and the stripping solution to determine the extraction and stripping efficiencies.

Protocol for the Synergistic Extraction of Iron (III)

The addition of neutral extractants like Tributyl phosphate (TBP) or Trioctylphosphine oxide (TOPO) to D2EHPA can have a synergistic effect on the extraction of certain metals.[2]

Procedure:

  • Prepare a mixed organic phase containing D2EHPA and TBP or TOPO in kerosene.

  • Follow the general extraction protocol (Section 4.1), contacting the mixed organic phase with the WPA.

  • The presence of TBP can enhance the extraction of Fe(III).[2]

  • Stripping of the loaded organic phase can be effectively achieved using 6 mol/L hydrochloric acid.[2]

Visualizations

Logical Workflow for WPA Purification

WPA_Purification_Workflow WPA Wet-Process Phosphoric Acid (WPA) (Aqueous Phase) Mixer_Settler Mixer-Settler (Extraction) WPA->Mixer_Settler Organic_Phase D2EHPA in Kerosene (Organic Phase) Organic_Phase->Mixer_Settler Raffinate Purified H₃PO₄ (Raffinate) Mixer_Settler->Raffinate Aqueous Loaded_Organic Loaded Organic Phase (Metal-D2EHPA Complex) Mixer_Settler->Loaded_Organic Organic Stripping_Unit Stripping Unit Loaded_Organic->Stripping_Unit Stripping_Agent Stripping Agent (e.g., H₂SO₄, HCl) Stripping_Agent->Stripping_Unit Stripped_Organic Regenerated Organic Phase Stripping_Unit->Stripped_Organic Organic Metal_Solution Concentrated Metal Solution Stripping_Unit->Metal_Solution Aqueous Stripped_Organic->Mixer_Settler Recycle

Caption: General workflow for the purification of wet-process phosphoric acid using D2EHPA.

Cation Exchange Mechanism

Cation_Exchange_Mechanism cluster_aqueous Aqueous Phase (WPA) cluster_organic Organic Phase Mn Mⁿ⁺ Complex MRn(HR)n Mn->Complex Extraction H_ion nH⁺ D2EHPA n(HR)₂ H_ion->D2EHPA Regeneration D2EHPA->Complex Complex->Mn Stripping Complex->H_ion Release

Caption: Simplified representation of the cation exchange mechanism in D2EHPA extraction.

References

Application Notes and Protocols for Spectroscopic Analysis of D2EHPA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a versatile organophosphorus extractant widely utilized in hydrometallurgy, chemical separations, and increasingly, in drug delivery systems. Its ability to form stable complexes with a variety of metal ions is central to its function.[1] Understanding the structure, coordination, and stability of these D2EHPA-metal complexes is crucial for process optimization, mechanistic studies, and the rational design of new applications. Spectroscopic techniques are indispensable tools for elucidating these molecular-level details. This document provides detailed application notes and experimental protocols for the characterization of D2EHPA complexes using Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a powerful and accessible technique for identifying functional groups and probing the bonding interactions within D2EHPA complexes.[2] In its pure form, D2EHPA exists as a dimer in nonpolar solvents, stabilized by hydrogen bonds between the phosphoryl (P=O) and hydroxyl (P-O-H) groups.[3] The formation of a metal complex involves the replacement of the acidic proton of the P-O-H group with a metal ion and coordination through the P=O oxygen atom.

This interaction leads to distinct and observable shifts in the vibrational frequencies of these key functional groups. Specifically, the strong absorption band of the P=O group in free D2EHPA typically shifts to a lower wavenumber (redshift) upon coordination to a metal center.[4] Concurrently, changes in the bands associated with the P-O-H group, such as their disappearance or shifting, provide direct evidence of complexation.[5] By analyzing these spectral changes, researchers can confirm the formation of the complex and gain insights into the coordination mechanism.[6]

Quantitative Data: Characteristic FTIR Spectral Shifts

The following table summarizes typical FTIR absorption bands for D2EHPA and the shifts observed upon complexation with various metal ions.

Functional GroupWavenumber (cm⁻¹) in Free D2EHPAWavenumber (cm⁻¹) in Metal ComplexObservation upon ComplexationMetal Ion Example(s)Citations
P=O (Phosphoryl Stretch)~1225 - 1257~1114 - 1229Shift to lower frequency (Redshift)Fe(III), Cr(III), Sc(III), Zn(II), Co(II)[4][5][7][8][9]
P-O-H (Bending)~1683 - 1693Lowered or DisappearsWeakening or disappearance of the bandFe(III), Zn(II)[4][10]
P-O-C (Stretch)~1030 - 1037~1022 - 1084Shift in frequencyFe(III), Cr(III)[5][10]
-OH (Stretch, H-bonded)~2305Shifts or broadensIndicates changes in hydrogen bondingCo(II), Al(III)[9]
C-H (Stretch)~2921 - 2957~2921 - 2957Generally unchanged, serves as internal referenceFe(III), Zn(II)[4][7]

Experimental Protocol: FTIR Analysis of a D2EHPA-Metal Complex

  • Sample Preparation:

    • Pure D2EHPA (Reference): Prepare a solution of D2EHPA in a suitable IR-transparent organic solvent (e.g., kerosene (B1165875), n-heptane, or CCl₄). Alternatively, a neat spectrum can be obtained by placing a thin film of pure D2EHPA between two KBr or NaCl plates.

    • D2EHPA-Metal Complex: Prepare the complex by solvent extraction. Mix an aqueous solution containing the metal salt with an organic phase of D2EHPA in the chosen solvent. Shake vigorously to allow for complex formation and phase separation.

    • Isolate the Organic Phase: Carefully separate the organic phase containing the D2EHPA-metal complex. The sample may need to be dried with a small amount of anhydrous Na₂SO₄ to remove entrained water, which has strong IR absorption bands.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize (typically 30-60 minutes).

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and CO₂.

  • Background Spectrum Acquisition:

    • If using a solvent, fill the sample cell (e.g., a liquid transmission cell with KBr windows) with the pure solvent.

    • If using KBr plates for a thin film, acquire the background spectrum with the clean, empty plates.

    • Run the background scan. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Clean the sample cell or KBr plates thoroughly.

    • Introduce the sample (D2EHPA reference solution or the D2EHPA-metal complex solution/film) into the cell or onto the plates.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Analysis:

    • Process the resulting spectrum using the spectrometer software (e.g., baseline correction, smoothing).

    • Identify the key absorption bands for P=O, P-O-H, and P-O-C groups.

    • Compare the spectrum of the D2EHPA-metal complex to the reference spectrum of pure D2EHPA.

    • Tabulate the peak positions and note any frequency shifts, disappearances, or changes in peak shape as evidence of complexation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep1 Prepare D2EHPA Reference Solution prep2 Synthesize Complex via Solvent Extraction prep3 Isolate & Dry Organic Phase prep2->prep3 acq1 Acquire Background Spectrum (Solvent) prep3->acq1 Load Sample acq2 Acquire Sample Spectrum acq1->acq2 an1 Process Spectra (e.g., Baseline Correction) acq2->an1 an2 Identify Key Bands (P=O, P-O-H) an1->an2 an3 Compare Complex vs. Reference Spectra an2->an3 an4 Confirm Complexation via Peak Shifts an3->an4

Workflow for FTIR analysis of D2EHPA complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note

UV-Vis spectroscopy provides valuable information on the electronic structure and coordination geometry of D2EHPA-metal complexes, particularly those involving transition metals with d-d electronic transitions. While D2EHPA itself does not absorb significantly in the visible region, its complexation with a metal ion can lead to the appearance of new absorption bands.[10] The position (λ_max), intensity, and shape of these bands are sensitive to the metal's oxidation state and the geometry of the coordination sphere (e.g., tetrahedral vs. square planar or octahedral).[11] For instance, studies on Cu(II)-D2EHPA complexes have shown a solvent-dependent structural transition, with tetrahedral coordination favored in polar media and square planar geometries in non-polar environments, each giving rise to a distinct UV-Vis spectrum.[11] This technique is also useful for quantitative analysis to determine the concentration of the formed complex.

Quantitative Data: UV-Vis Absorption Maxima

Metal ComplexSolvent/Mediumλ_max (nm)Inferred Geometry/TransitionCitations
Fe(III)-D2EHPAKerosene~290.5Ligand-to-Metal Charge Transfer[10]
Cu(II)-D2EHPAPolar Solvents (e.g., 1-octanol)VariesTetrahedral Coordination[11]
Cu(II)-D2EHPANon-polar Solvents (e.g., cyclohexane)VariesSquare Planar Coordination[11]
Co(II)-D2EHPAn-heptaneVariesTetrahedral Coordination[12][13]

Experimental Protocol: UV-Vis Analysis of a D2EHPA-Metal Complex

  • Sample Preparation:

    • Prepare the D2EHPA-metal complex in a specific organic solvent (e.g., kerosene, cyclohexane, 1-octanol) as described in the FTIR protocol. The choice of solvent is critical as it can influence the complex's geometry.[11]

    • Prepare a series of standards with known concentrations of the complex if quantitative analysis is required (for creating a calibration curve).

    • Prepare a "blank" sample containing only the pure D2EHPA in the same solvent.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stable output.

    • Select the desired wavelength range for scanning (e.g., 200-800 nm).

  • Blanking/Zeroing the Instrument:

    • Fill a clean quartz cuvette with the blank solution (D2EHPA in the chosen solvent).

    • Place the cuvette in the spectrophotometer's reference holder (or sample holder for a single-beam instrument).

    • Run the auto-zero or baseline correction function to subtract the absorbance of the cuvette, solvent, and free D2EHPA.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the D2EHPA-metal complex solution before filling it.

    • Fill the cuvette with the sample solution and ensure there are no air bubbles in the light path.

    • Place the cuvette in the sample holder.

    • Run the spectral scan to record the absorbance as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.

    • The position of λ_max can be used to infer the coordination environment of the metal ion.

    • If a calibration curve was prepared, the absorbance at λ_max can be used to determine the concentration of the complex in unknown samples according to the Beer-Lambert law.

UVVis_Workflow cluster_prep Sample & Blank Preparation cluster_acq Spectrophotometer Operation cluster_analysis Data Interpretation prep1 Prepare Complex in UV-transparent solvent acq2 Zero Instrument with Blank prep2 Prepare Blank (D2EHPA + Solvent) prep2->acq2 acq1 Set Wavelength Range acq1->acq2 acq3 Measure Sample Absorbance Spectrum acq2->acq3 an1 Identify λ_max acq3->an1 an2 Correlate λ_max with Coordination Geometry an1->an2 an3 Quantitative Analysis (optional, via Beer's Law) an1->an3 NMR_Workflow cluster_results Interpretation prep 1. Prepare Sample (Complex in Deuterated Solvent) setup 2. Set up Spectrometer (Tune, Match, Shim) prep->setup acq 3. Acquire Data (e.g., ¹H-decoupled ³¹P Spectrum) setup->acq proc 4. Process FID (Fourier Transform, Phasing) acq->proc analysis 5. Analyze Spectrum proc->analysis res1 Measure Chemical Shifts (δ) analysis->res1 res2 Compare δ(complex) vs δ(ligand) res1->res2 res3 Confirm Interaction res2->res3

References

Chromatographic methods for determining the purity of Phosphoric acid, 2-ethylhexyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoric acid, 2-ethylhexyl ester, commonly known as di(2-ethylhexyl) phosphoric acid (D2EHPA), is a widely used organophosphorus compound with applications as a solvent extractant in hydrometallurgy, a plasticizer, and a component in various industrial formulations. The purity of D2EHPA is critical for its performance and to avoid unwanted side reactions or contamination. This document provides detailed application notes and protocols for determining the purity of D2EHPA using two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Potential impurities in commercially available D2EHPA can include mono-(2-ethylhexyl) phosphoric acid (M2EHPA), tri-(2-ethylhexyl) phosphate (B84403) (TEHP), and unreacted 2-ethylhexanol.[1][2] Chromatographic methods offer the necessary selectivity and sensitivity to separate and quantify the main component from these and other process-related impurities.

Chromatographic Methods Overview

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the analysis of organophosphate esters. The choice between GC and HPLC often depends on the volatility and thermal stability of the analytes and the desired sensitivity.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation and identification of components. Flame Ionization Detection (FID) is a robust alternative for quantification.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can accommodate a wider range of compounds, including those that are less volatile or thermally labile. HPLC coupled with UV or mass spectrometry detectors (LC-MS) is a common approach for the analysis of organophosphate esters.[3][4]

Method 1: Gas Chromatography (GC) for Purity Determination

Principle

This method utilizes a high-temperature capillary GC with a non-polar stationary phase to separate D2EHPA from its potential impurities based on their boiling points and interactions with the stationary phase. Detection can be achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification of impurities.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as acetone (B3395972) or hexane.

  • For trace impurity analysis, a more concentrated solution may be prepared.

2. GC-FID/MS System and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 280 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Column Fused silica (B1680970) capillary column with a silicone-based stationary phase (e.g., OV-1, OV-101, or similar)[1]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial: 150 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 320 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
MS Scan Range 50-500 amu

3. Data Analysis:

  • Purity Calculation (Area Percent): The purity of this compound can be estimated using the area percent method, assuming all components have a similar response factor with FID.

    • % Purity = (Area of D2EHPA peak / Total area of all peaks) x 100

  • Impurity Identification: For MS detection, identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification: For more accurate quantification, use a certified reference standard of this compound to create a calibration curve.

Quantitative Data Summary
AnalyteExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
2-ethylhexanol~ 4-6~ 0.01%~ 0.03%
D2EHPA ~ 10-12 --
TEHP~ 13-15~ 0.01%~ 0.03%

Note: Retention times are estimates and will vary depending on the specific GC system and column. LOD and LOQ are typical values for impurity analysis and may vary.

Method 2: High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle

This method employs reverse-phase HPLC to separate this compound from its more polar (M2EHPA) and less polar (TEHP) impurities. A C18 column is used with a mobile phase consisting of an organic solvent and water. Detection is typically performed with a UV detector or a Mass Spectrometer.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., Zorbax, Luna)
Column Dimensions 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid (for UV detection)[5]
Gradient 70% Acetonitrile, hold for 2 minIncrease to 95% Acetonitrile over 10 minHold at 95% Acetonitrile for 5 minReturn to 70% Acetonitrile and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or Mass Spectrometer (ESI+)

3. Data Analysis:

  • Purity Calculation (Area Percent): Similar to the GC method, the area percent can be used for an initial purity estimation.

    • % Purity = (Area of D2EHPA peak / Total area of all peaks) x 100

  • Impurity Identification: With an MS detector, impurities can be identified by their mass-to-charge ratio.

  • Quantification: For accurate results, a calibration curve should be prepared using a certified reference standard.

Quantitative Data Summary
AnalyteExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
M2EHPA~ 3-5~ 0.02%~ 0.06%
D2EHPA ~ 8-10 --
TEHP~ 12-14~ 0.02%~ 0.06%

Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and mobile phase composition. LOD and LOQ are typical values for impurity analysis and may vary.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chromatographic purity analysis and the relationship between key experimental parameters.

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve filter Filter (for HPLC) dissolve->filter inject Inject into Chromatograph filter->inject separate Separation on Column inject->separate detect Detection (FID/MS/UV) separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Purity Calculation integrate->quantify

Caption: General workflow for chromatographic purity analysis.

logical_relationship cluster_params Method Parameters cluster_results Analysis Outcomes Column Column Chemistry (e.g., C18, Silicone) Resolution Peak Resolution Column->Resolution MobilePhase Mobile Phase / Carrier Gas MobilePhase->Resolution Temperature Temperature Program Temperature->Resolution Detector Detector Type Sensitivity Sensitivity (LOD/LOQ) Detector->Sensitivity Accuracy Accuracy of Quantification Resolution->Accuracy Sensitivity->Accuracy Purity Final Purity Determination Accuracy->Purity

Caption: Key parameters influencing purity determination.

References

Application of D2EHPA in the Recycling of Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized acidic extractant in the hydrometallurgical recycling of spent lithium-ion batteries (LIBs). Due to its high extraction efficiency and selectivity for certain metal ions, D2EHPA plays a crucial role in the separation and purification of valuable metals such as cobalt, manganese, and nickel from the leachate solutions obtained from dissolved cathode materials. This document provides detailed application notes and experimental protocols for researchers and scientists working on the recovery of critical metals from LIBs using D2EHPA-based solvent extraction.

Application Notes

Principle of Solvent Extraction with D2EHPA

D2EHPA is a cationic acidic extractant, meaning it extracts metal cations from an aqueous solution by exchanging protons (H⁺) for metal ions (Mⁿ⁺). The general equilibrium for this reaction can be represented as:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A₂H)ₙ(org) + nH⁺(aq)

where Mⁿ⁺ is the metal ion in the aqueous phase, and (HA)₂ represents the dimeric form of D2EHPA in the organic phase (diluted in a carrier solvent like kerosene). This equilibrium is highly dependent on the pH of the aqueous phase; as the extraction proceeds, protons are released, causing the pH to decrease.[1][2] To maintain a high extraction efficiency, a neutralizing agent like NaOH is often used to control the pH.[2]

D2EHPA exhibits different selectivities for various metals, which is exploited for their separation. It shows a strong affinity for manganese and is commonly used to separate it from cobalt and nickel in the leachate from spent LIBs.[1][3] The order of extraction for common metals in LIB leachate with D2EHPA is generally influenced by pH.

Key Process Parameters

Several factors critically influence the efficiency and selectivity of the metal extraction process using D2EHPA:

  • Equilibrium pH: This is the most significant factor. The extraction efficiency of metals like manganese and cobalt increases sharply with a rise in pH.[1][4] Selective separation between different metals can be achieved by carefully controlling the pH. For instance, manganese can be selectively extracted at a lower pH than cobalt and nickel.[3]

  • D2EHPA Concentration: Higher extractant concentrations generally lead to increased metal extraction.[2] However, very high concentrations can increase the viscosity of the organic phase, leading to poor phase separation.[2]

  • Organic-to-Aqueous Phase Ratio (O/A): This ratio affects the loading capacity of the organic phase and the overall extraction efficiency. Optimizing the O/A ratio is crucial for achieving high recovery rates.[4]

  • Temperature: Temperature can influence the extraction kinetics and equilibrium. While manganese extraction seems largely unaffected by temperature, cobalt extraction can increase at higher temperatures, suggesting that lower temperatures may favor Mn/Co separation.[2]

  • Contact Time: The extraction process is typically fast, with equilibrium often reached within minutes.[4]

Data Presentation

The following tables summarize quantitative data on the performance of D2EHPA in recovering metals from LIB leachate under various conditions.

Table 1: Manganese (Mn) Extraction Efficiency

D2EHPA Conc.pHO/A RatioTemp. (°C)Extraction Efficiency (%)Co-extraction (%)Source
10 vol%3.51:1RT~90%< 7% (Co, Ni, Li)[5]
0.5 M3.251.25:1RT> 70%< 5% (Co)[4]
0.8 M2.14N/ART~58%Negligible (Li, Co, Ni)[3]
1.0 M~3.0N/ART~90%N/A[1]

RT: Room Temperature; N/A: Not Available

Table 2: Cobalt (Co) and Lithium (Li) Recovery

ProcessD2EHPA Conc.ConditionsRecovery Efficiency (%)NotesSource
Solvoleaching2.5 M90 °C, 5 g/L pulp density83.2% Co, 91.8% LiCombined leaching and extraction step[6]
StrippingN/ApH ~2.570% Co, 90% LiFrom loaded D2EHPA[7]
StrippingN/A2 M H₂SO₄99.4% Co, 99.8% LiFrom loaded D2EHPA[6]

Table 3: Lithium (Li) Separation from Mn, Co, Ni

D2EHPA Conc.pHO/A RatioLi Extraction (%)Co-extraction (%)Source
23 vol%5.54:166.1%26.9% Mn, 6.8% Co, 7.7% Ni[8]

Experimental Protocols

Protocol 1: General Solvent Extraction of Manganese

This protocol describes a typical batch experiment for the selective extraction of manganese from a synthetic or real LIB leachate.

  • Preparation of Aqueous Phase: Prepare a synthetic leachate solution containing known concentrations of Mn, Co, Ni, and Li sulfates, mimicking the composition of an actual industrial leach liquor.[4] Alternatively, use a filtered leachate from acid-digested cathode material.

  • Preparation of Organic Phase: Prepare the organic phase by diluting a specific concentration of D2EHPA (e.g., 0.5 M to 1.0 M) in a suitable diluent such as kerosene (B1165875) or Isopar L.[1][4]

  • pH Adjustment (Optional Saponification): To prevent a sharp drop in pH during extraction, D2EHPA can be partially saponified by reacting it with a stoichiometric amount of NaOH. This converts some of the acidic extractant to its sodium salt.[1]

  • Extraction:

    • In a sealed glass vial or a jacketed reactor, mix a defined volume of the aqueous phase and the organic phase (e.g., O/A ratio of 1:1).[1]

    • Agitate the mixture vigorously using a shaker or magnetic stirrer (e.g., 3500 rpm) for a specified contact time (e.g., 15 minutes) to ensure equilibrium is reached.[1] Maintain a constant temperature if required.[2]

    • During agitation, monitor and adjust the pH of the aqueous phase by adding small amounts of NaOH or another base to maintain the desired equilibrium pH.[2]

  • Phase Separation:

    • Stop the agitation and allow the two phases (aqueous and organic) to separate completely in a separation funnel.

  • Sampling and Analysis:

    • Carefully collect a sample from the aqueous phase (raffinate).

    • Analyze the metal concentrations in the raffinate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrophotometry (AAS).

    • The concentration of metals in the loaded organic phase can be calculated by mass balance or by stripping the metals from the organic phase (see Protocol 2) and analyzing the resulting aqueous solution.[7]

  • Calculation: Calculate the extraction efficiency (%) for each metal using the formula:

    • E% = ([M]initial_aq - [M]final_aq) / [M]initial_aq * 100

Protocol 2: Stripping of Metals from Loaded D2EHPA

This protocol is for recovering the extracted metals from the metal-loaded organic phase and regenerating the D2EHPA.

  • Preparation of Stripping Agent: Prepare an aqueous solution of a strong acid, typically sulfuric acid (H₂SO₄), at a concentration of 1 M to 2 M.[3][4]

  • Stripping Process:

    • Take the metal-loaded organic phase from the extraction step.

    • Mix it with the stripping acid solution at a defined O/A ratio (e.g., 8:1 for concentrating the metal solution).[4]

    • Agitate the mixture for a sufficient time (e.g., 15-30 minutes) at a controlled temperature (e.g., 50 °C).[6]

  • Phase Separation and Analysis:

    • Allow the phases to separate. The metals will now be in the aqueous phase (strip liquor), and the D2EHPA in the organic phase is regenerated.

    • Analyze the metal concentration in the strip liquor to determine the stripping efficiency. A high-purity metal sulfate (B86663) solution is the desired product.[1]

Mandatory Visualization

Diagram 1: General Workflow

G cluster_leaching Leaching cluster_sx Solvent Extraction Circuit cluster_products Product Recovery Leaching Spent LIBs + H₂SO₄ + H₂O₂ PLS Pregnant Leach Solution (PLS) Leaching->PLS Filtration Extraction Extraction (D2EHPA) pH Control Co_Ni_Li_raffinate Co, Ni, Li Raffinate (Further Processing) Extraction->Co_Ni_Li_raffinate Loaded_Organic Loaded Organic (Mn-D2EHPA) Extraction->Loaded_Organic Scrubbing Scrubbing (Optional) Stripping Stripping (H₂SO₄) Scrubbing->Stripping Mn_Product MnSO₄ Solution Stripping->Mn_Product Regen_D2EHPA Regenerated D2EHPA Stripping->Regen_D2EHPA PLS->Extraction Loaded_Organic->Scrubbing Regen_D2EHPA->Extraction Recycled

Caption: Workflow for Mn separation from LIB leachate using D2EHPA.

Diagram 2: D2EHPA Extraction Mechanism

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Kerosene) Mn_aq Mn²⁺ Interface Aqueous-Organic Interface Mn_aq->Interface Diffusion H_ion 2H⁺ D2EHPA 2(HA)₂ (D2EHPA Dimer) D2EHPA->Interface Diffusion Mn_complex Mn(A₂H)₂ (Organic Complex) Interface->H_ion Release Interface->Mn_complex Extraction Reaction

Caption: Simplified mechanism of Mn²⁺ extraction by D2EHPA.

References

Application Notes: The Role of Di(2-ethylhexyl)phosphoric Acid in Nuclear Fuel Reprocessing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di(2-ethylhexyl)phosphoric acid, commonly abbreviated as D2EHPA or HDEHP, is a highly effective organophosphorus extractant utilized in various hydrometallurgical separation processes. Within the domain of nuclear fuel reprocessing, D2EHPA is of particular interest for its ability to selectively extract trivalent actinides and lanthanides from acidic aqueous solutions. While the PUREX (Plutonium and Uranium Recovery by Extraction) process, which primarily uses tri-n-butyl phosphate (B84403) (TBP), is the standard for recovering uranium and plutonium, D2EHPA is crucial for advanced partitioning strategies aimed at managing high-level liquid waste (HLW).[1][2][3] Processes like TALSPEAK (Trivalent Actinide Lanthanide Separations by Phosphorus reagent Extraction from Aqueous Komplexes) employ D2EHPA to separate trivalent minor actinides (Am, Cm) from lanthanides, which are potent neutron poisons in nuclear reactors.[2][3]

Primary Application: Trivalent Actinide-Lanthanide Separation

The primary application of D2EHPA in nuclear fuel reprocessing is the separation of trivalent actinides from lanthanides, a chemically challenging task due to their similar ionic radii and chemical properties. The TALSPEAK process leverages D2EHPA in a solvent extraction circuit.[2][3] In this process, the aqueous feed, typically the raffinate from a preceding PUREX or TRUEX process, is buffered to control the pH. A complexing agent, such as diethylenetriaminepentaacetic acid (DTPA), is added to the aqueous phase to selectively chelate the trivalent actinides more strongly than the lanthanides. The organic phase, containing D2EHPA dissolved in a suitable diluent (e.g., dodecane), then preferentially extracts the less-complexed lanthanides, leaving the actinides in the aqueous phase. This separation is critical for reducing the long-term radiotoxicity of nuclear waste and for potential transmutation strategies.[3]

Challenges: Radiolytic Degradation of D2EHPA

A significant challenge in using organic extractants like D2EHPA in nuclear fuel reprocessing is their degradation when exposed to high levels of ionizing radiation.[1][4] The radiolysis of D2EHPA primarily involves the stepwise cleavage of its two ester bonds.[1] This degradation leads to the formation of mono(2-ethylhexyl)phosphoric acid (MEHPA) and, subsequently, ortho-phosphoric acid (H₃PO₄).[1] Another product, 2-ethylhexanol, can also be formed.[4][5] This chemical breakdown can alter the solvent's extraction and stripping characteristics, impacting the efficiency and selectivity of the separation process.

The primary radiolytic degradation products significantly influence the extraction behavior. MEHPA has been shown to be a much more powerful extractant for lanthanides than D2EHPA itself.[4][5] This can lead to an unintended enhancement of extraction capability. Conversely, 2-ethylhexanol can act as a depressant, reducing the extraction of certain species.[4][5] Therefore, understanding and quantifying the effects of radiolysis is essential for maintaining process control.

Quantitative Data

The performance and degradation of D2EHPA have been quantified in several studies. The following tables summarize key data points regarding recovery efficiencies and radiolytic yields.

Table 1: Recovery Efficiencies for Transuranic Elements in a TRUEX/TALSPEAK Process

Element Recovery Efficiency (%)
Plutonium (Pu) >99.99
Neptunium (Np) >99.99
Americium (Am) 99.97
Curium (Cm) >99.99

(Data sourced from laboratory-scale demonstrations using actual used nuclear fuel).[2][3]

Table 2: Radiolytic G-values for D2EHPA Degradation

Process G-value*
Decomposition of D2EHPA 2.5
Formation of MEHPA 2.1

(G-value represents the number of molecules formed or destroyed per 100 eV of absorbed energy).[4]

Experimental Protocols

Protocol 1: Solvent Extraction of Neodymium(III) using D2EHPA

This protocol describes a general procedure for evaluating the extraction of a lanthanide surrogate, Neodymium(III), from an acidic aqueous solution using D2EHPA.

1. Materials and Reagents:

  • Organic Phase: 0.25 M Di(2-ethylhexyl)phosphoric acid (D2EHPA) in n-dodecane.

  • Aqueous Phase: 0.5 M Nitric Acid (HNO₃) containing a known concentration of Neodymium(III).

  • Scintillation vials or centrifuge tubes (20 mL).

  • Mechanical shaker or vortex mixer.

  • Centrifuge.

  • Analytical instrumentation for Nd(III) concentration measurement (e.g., ICP-MS or spectrophotometer).

2. Procedure:

  • Prepare the organic and aqueous phases with the specified concentrations.

  • In a 20 mL scintillation vial, pipette equal volumes (e.g., 5 mL) of the organic and aqueous phases.

  • Seal the vial and agitate vigorously for 30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Centrifuge the mixture for 10 minutes at 3000 rpm to achieve complete phase separation.

  • Carefully separate the aqueous and organic phases using a pipette.

  • Analyze the concentration of Nd(III) remaining in the aqueous phase.

  • The concentration of Nd(III) in the organic phase can be determined by mass balance.

  • Calculate the distribution ratio (D) as the concentration of Nd(III) in the organic phase divided by its concentration in the aqueous phase.

Protocol 2: Investigation of Radiolytic Effects on D2EHPA Extraction Performance

This protocol outlines an experiment to assess the impact of gamma irradiation on the extraction efficiency of D2EHPA.

1. Materials and Reagents:

  • D2EHPA extractant.

  • Gamma irradiation source (e.g., Cobalt-60).

  • Reagents from Protocol 1 (n-dodecane, HNO₃, Nd(III) salt).

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analyzing D2EHPA degradation products.

2. Procedure:

  • Place a sample of the D2EHPA extractant in a sealed container suitable for irradiation.

  • Expose the D2EHPA sample to a known dose of gamma radiation (e.g., up to 500 kGy).[6]

  • Post-irradiation, a small aliquot of the D2EHPA can be analyzed by GC or HPLC to identify and quantify degradation products like MEHPA and 2-ethylhexanol.

  • Prepare an organic phase using the irradiated D2EHPA, following the concentration specified in Protocol 1.

  • Perform the solvent extraction experiment as detailed in Protocol 1, using the irradiated organic phase.

  • Calculate the distribution ratio (D) for Nd(III) using the irradiated solvent.

  • Compare the distribution ratio obtained with the irradiated D2EHPA to that obtained with unirradiated D2EHPA to quantify the effect of radiolysis on extraction performance.

Visualizations

TALSPEAK_Process_Workflow cluster_input Input Stream cluster_process TALSPEAK Process cluster_output Output Streams PUREX_Raffinate PUREX Raffinate (Contains Am, Cm, Ln) Feed_Adjustment Feed Adjustment (pH control, DTPA addition) PUREX_Raffinate->Feed_Adjustment Solvent_Extraction Solvent Extraction (D2EHPA in Dodecane) Feed_Adjustment->Solvent_Extraction Aqueous Feed Stripping Selective Stripping Solvent_Extraction->Stripping Loaded Organic Actinide_Product Actinide Product (Am, Cm in Aqueous Phase) Solvent_Extraction->Actinide_Product Aqueous Raffinate Lanthanide_Product Lanthanide Product (Ln in Organic Phase) Stripping->Lanthanide_Product

Caption: Workflow of the TALSPEAK process for separating actinides and lanthanides.

D2EHPA_Radiolysis_Pathway D2EHPA D2EHPA Di(2-ethylhexyl)phosphoric acid MEHPA MEHPA Mono(2-ethylhexyl)phosphoric acid D2EHPA->MEHPA γ-radiation (- 2-ethylhexyl group) H3PO4 H₃PO₄ Phosphoric Acid MEHPA->H3PO4 γ-radiation (- 2-ethylhexyl group)

Caption: Radiolytic degradation pathway of D2EHPA under gamma irradiation.

References

Troubleshooting & Optimization

How to prevent third phase formation in D2EHPA solvent extraction?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing third phase formation during D2EHPA (di-(2-ethylhexyl) phosphoric acid) solvent extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is third phase formation in D2EHPA solvent extraction?

A1: Third phase formation is an undesirable phenomenon where the organic phase in a solvent extraction system splits into two immiscible organic layers. This typically results in a diluent-rich light organic phase and a heavy organic phase that is rich in the extractant and the extracted metal-D2EHPA complexes.[1][2] This phenomenon can complicate operations, leading to issues such as membrane fouling and decreased mass transfer efficiency.[1][3]

Q2: What are the primary causes of third phase formation?

A2: Several factors can contribute to the formation of a third phase in D2EHPA solvent extraction systems. The most common causes include:

  • High Metal Loading: Exceeding the limiting organic concentration (LOC), which is the maximum concentration of the extracted metal complex that the organic phase can hold before splitting, is a primary driver.[1][2]

  • Low Extractant Concentration: Using low concentrations of D2EHPA, typically in the range of 5-10% v/v, can promote third phase formation.[1][3]

  • High Aqueous Phase pH: An increase in the pH of the aqueous feed, especially above 2.0, is known to encourage the formation of a third phase.[1]

  • Diluent Type: The choice of diluent plays a crucial role. Linear aliphatic diluents are more prone to inducing a third phase compared to aromatic or cyclic diluents.[1]

  • Low Temperature: Lower operating temperatures can facilitate the formation of a third phase.[4]

Q3: How can I prevent third phase formation?

A3: Third phase formation can be prevented or mitigated by carefully controlling the experimental conditions. Key strategies include:

  • Increasing D2EHPA Concentration: Operating with higher concentrations of D2EHPA in the organic phase increases the LOC.[1]

  • Controlling pH: Maintaining a lower pH of the aqueous feed can prevent the aggregation of D2EHPA and the formation of a third phase.[1]

  • Selecting an Appropriate Diluent: Using aromatic or mixed aliphatic-aromatic diluents, such as kerosene, can enhance phase stability.[1][5]

  • Increasing Temperature: Raising the temperature of the extraction system can often prevent or even reverse third phase formation.[6]

  • Using a Modifier: The addition of a phase modifier, such as tri-n-butyl phosphate (B84403) (TBP) or a long-chain alcohol, to the organic phase is a common and effective method to prevent third phase formation.[1][7]

Q4: What is the role of a modifier like TBP?

A4: Modifiers like TBP can prevent third phase formation by altering the aggregation behavior of the D2EHPA-metal complexes in the organic phase. TBP is believed to interact with D2EHPA, leading to the partial conversion of D2EHPA dimers to monomers. This disruption of the aggregation of the extracted complexes increases their solubility in the organic diluent, thereby preventing the splitting of the organic phase.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve third phase formation during your D2EHPA solvent extraction experiments.

Problem: The organic phase has split into two distinct layers during extraction.

Troubleshooting Workflow:

TroubleshootingWorkflow start Third Phase Observed check_metal Step 1: Check Metal Concentration Is it close to or exceeding the LOC? start->check_metal reduce_metal Action: Reduce metal loading in the aqueous feed. check_metal->reduce_metal Yes check_d2ehpa Step 2: Check D2EHPA Concentration Is it in the 5-10% v/v range? check_metal->check_d2ehpa No end Problem Resolved reduce_metal->end increase_d2ehpa Action: Increase D2EHPA concentration (e.g., to 13-20% v/v). check_d2ehpa->increase_d2ehpa Yes check_ph Step 3: Check Aqueous pH Is the pH > 2.0? check_d2ehpa->check_ph No increase_d2ehpa->end lower_ph Action: Decrease the pH of the aqueous feed. check_ph->lower_ph Yes check_diluent Step 4: Check Diluent Type Are you using a linear aliphatic diluent? check_ph->check_diluent No lower_ph->end change_diluent Action: Switch to an aromatic or mixed aliphatic-aromatic diluent (e.g., kerosene). check_diluent->change_diluent Yes check_temp Step 5: Check Temperature Is the experiment at room temperature? check_diluent->check_temp No change_diluent->end increase_temp Action: Increase the operating temperature (e.g., to 40-50°C). check_temp->increase_temp Yes add_modifier Step 6: Add a Phase Modifier Is the system modifier-free? check_temp->add_modifier No increase_temp->end use_tbp Action: Add a modifier like TBP (e.g., 1-5% v/v). add_modifier->use_tbp Yes add_modifier->end No use_tbp->end

Caption: A step-by-step troubleshooting workflow for addressing third phase formation.

Data Presentation

The following tables summarize quantitative data on the key factors influencing third phase formation in D2EHPA solvent extraction systems.

Table 1: Effect of D2EHPA Concentration on the Onset of Third Phase Formation for Y(III) Extraction. [1]

D2EHPA Concentration (v/v%)Aqueous:Organic (A:O) Volume Ratio at OnsetD2EHPA:Y(III) Molar Ratio at Onset
102.56.5
134.06.0
165.55.5
207.05.2

Aqueous feed: 41.1 mM Y(III) in chloride media at pH 1.5 and 2.5. Diluent: Kerosene. Temperature: 20.5 ± 0.5 °C.

Table 2: Effect of TBP Addition on the Limiting Organic Concentration (LOC) of Y(III). [1]

TBP Concentration (v/v%)LOC of Y(III) (mM) at pH 1.5LOC of Y(III) (mM) at pH 2.5
010.38.7
112.111.8
312.512.2
511.511.2

Organic phase: 10 v/v% D2EHPA in kerosene. Aqueous feed: 41.1 mM Y(III) in chloride media. Temperature: 20.5 ± 0.5 °C.

Table 3: Effect of 1-Decanol Addition on the Limiting Organic Concentration (LOC) of Y(III). [1]

1-Decanol Concentration (v/v%)LOC of Y(III) (mM) at pH 1.5LOC of Y(III) (mM) at pH 2.5
010.38.7
19.88.5
39.58.1
58.97.5

Organic phase: 10 v/v% D2EHPA in kerosene. Aqueous feed: 41.1 mM Y(III) in chloride media. Temperature: 20.5 ± 0.5 °C.

Experimental Protocols

Protocol 1: Determination of the Limiting Organic Concentration (LOC)

This protocol outlines a method to determine the maximum concentration of a metal that can be extracted into the D2EHPA-containing organic phase before third phase formation occurs.

  • Preparation of Aqueous and Organic Phases:

    • Prepare a stock solution of the metal of interest (e.g., 40 ± 3.0 mM Y(III) in a chloride medium).[8] Adjust the pH to the desired level (e.g., 1.5 or 2.5).

    • Prepare the organic phase by dissolving the desired concentration of D2EHPA (e.g., 10 v/v%) in the chosen diluent (e.g., kerosene). If a modifier is being tested, add the specified volume percentage (e.g., 1, 3, or 5 v/v% TBP).[1]

  • Extraction and Observation:

    • In a series of separation funnels, mix the aqueous and organic phases at different volumetric ratios (A:O).

    • Shake the funnels for a sufficient time (e.g., 20 minutes) to reach equilibrium.[1]

    • Allow the phases to separate and visually inspect for the formation of a third phase.

  • Analysis:

    • For the A:O ratio just before the formation of a third phase is observed, carefully separate the aqueous and organic phases.

    • Determine the metal concentration in the aqueous phase using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1]

    • Calculate the metal concentration in the organic phase by mass balance. This concentration represents the LOC.

Protocol 2: Prevention of Third Phase Formation using a Modifier

This protocol provides a general procedure for using a modifier to prevent third phase formation.

  • Modifier Selection and Concentration:

    • Based on literature and preliminary tests, select an appropriate modifier. TBP is a commonly used and effective modifier for D2EHPA systems.[1]

    • Determine the optimal concentration of the modifier. A typical starting range is 1-5 v/v%.[1]

  • Organic Phase Preparation:

    • Prepare the organic phase by first dissolving the chosen concentration of the modifier (e.g., 1 v/v% TBP) in the diluent (e.g., kerosene).

    • Subsequently, add the desired concentration of D2EHPA (e.g., 13 v/v%) to the diluent-modifier mixture and ensure complete dissolution.[1]

  • Extraction Procedure:

    • Perform the solvent extraction as planned, mixing the prepared organic phase with the aqueous feed containing the target metal.

    • Monitor the system for any signs of phase instability.

  • Verification:

    • After extraction, allow the phases to settle and confirm that no third phase has formed.

    • Analyze the metal concentration in the raffinate (aqueous phase after extraction) to ensure the modifier has not negatively impacted the extraction efficiency.

Visualizations

The following diagrams illustrate key concepts related to third phase formation and its prevention.

ThirdPhaseMechanism cluster_0 Low Metal Loading cluster_1 High Metal Loading (Exceeds LOC) a Aqueous Phase (Metal Ions) c Stable Extraction (Single Organic Phase) a->c b Organic Phase (D2EHPA in Diluent) b->c d Aqueous Phase (Metal Ions) f Third Phase Formation d->f e Organic Phase (D2EHPA in Diluent) e->f g Light Organic Phase (Diluent-rich) f->g h Heavy Organic Phase (Extractant-Metal Complex-rich) f->h i Aqueous Phase f->i

Caption: Mechanism of third phase formation due to high metal loading.

ModifierAction cluster_0 Without Modifier cluster_1 With TBP Modifier d2ehpa_dimer D2EHPA Dimers + Metal Ions aggregation Formation of large, poorly soluble metal-D2EHPA aggregates d2ehpa_dimer->aggregation third_phase Third Phase Formation aggregation->third_phase d2ehpa_tbp D2EHPA + TBP + Metal Ions monomerization TBP interacts with D2EHPA, breaking up dimers d2ehpa_tbp->monomerization small_aggregates Formation of smaller, more soluble metal-D2EHPA-TBP complexes monomerization->small_aggregates stable_phase Stable Single Organic Phase small_aggregates->stable_phase

Caption: Role of TBP as a modifier in preventing third phase formation.

References

Technical Support Center: Optimizing pH for Selective Metal Extraction with DEHPA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Di-(2-ethylhexyl) phosphoric acid (DEHPA) for selective metal extraction. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DEHPA and what is its mechanism for metal extraction? A1: Di-(2-ethylhexyl) phosphoric acid (DEHPA or HDEHP) is an organophosphorus compound widely used as an acidic extractant in solvent extraction.[1][2][3] It functions as a liquid cation exchanger. The extraction mechanism involves the exchange of the acidic proton on the hydroxyl group of DEHPA for a metal cation in the aqueous phase, transferring the metal into the organic phase.[4][5] In non-polar organic solvents like kerosene (B1165875), DEHPA typically exists as a hydrogen-bonded dimer.[1][2][6]

Q2: Why is pH a critical parameter in selective metal extraction with DEHPA? A2: The pH of the aqueous phase is one of the most critical factors because the extraction process involves the release of hydrogen ions (H+).[7] According to Le Chatelier's principle, the pH of the solution dictates the equilibrium position of the extraction reaction. A higher pH (lower H+ concentration) shifts the equilibrium towards the formation of the metal-DEHPA complex, thus increasing the extraction efficiency.[4][8][9] By carefully controlling the pH, one can exploit the different extraction behaviors of various metal ions to achieve selective separation.[5]

Q3: What is the general relationship between pH and the extraction efficiency of different metals? A3: Generally, the extraction efficiency of most metal cations with DEHPA increases as the pH of the aqueous solution increases.[4][10] However, the specific pH at which different metals are extracted varies significantly. For example, trivalent rare earth elements (REEs) and iron (Fe³⁺) can be extracted at a low pH (e.g., 1.0-3.0), while divalent metals like cobalt (Co²⁺) and nickel (Ni²⁺) require a higher pH (e.g., >4.0) for efficient extraction.[7][8][11] This differential behavior is the basis for selective separation.

Q4: How can I determine the optimal pH for separating two or more metals? A4: To determine the optimal pH for separation, you should perform a series of batch extraction experiments across a wide pH range, keeping other parameters (DEHPA concentration, organic-to-aqueous phase ratio, temperature) constant. Plot the extraction percentage of each metal against the equilibrium pH. The optimal pH for separation is the value where the difference in extraction percentages between the target metal and the impurity metals is maximized. This point corresponds to the highest separation factor (β), a measure of the extraction system's selectivity.

Q5: What are common diluents and modifiers used with DEHPA? A5: DEHPA is a viscous liquid and is typically diluted in a non-polar organic solvent to improve its physical properties for solvent extraction. Aliphatic hydrocarbons like kerosene are the most common diluents.[1][3] Modifiers, such as tri-n-butyl phosphate (B84403) (TBP) or 1-octanol, are sometimes added to the organic phase.[12][13] These can prevent the formation of a third phase, improve phase disengagement, and in some cases, create synergistic effects that enhance extraction efficiency.[1][13]

Troubleshooting Guide

Problem: My target metal extraction efficiency is very low.

  • Possible Cause 1: Incorrect pH. The pH of the aqueous phase may be too low for the target metal.

    • Solution: Systematically increase the equilibrium pH of your aqueous solution in small increments (e.g., 0.5 pH units) and repeat the extraction. Ensure you are measuring the equilibrium pH after extraction, as the process itself releases H+ ions and lowers the pH.

  • Possible Cause 2: Insufficient DEHPA Concentration. The concentration of the extractant in the organic phase may be too low to complex all the available metal ions.

    • Solution: Increase the concentration of DEHPA in the organic phase. Studies on rare earth elements have shown that increasing DEHPA concentration from 15% to 20% v/v can be beneficial.[4]

  • Possible Cause 3: Unfavorable Phase Ratio. The volume of the organic phase may be insufficient relative to the aqueous phase to extract a high percentage of the metal.

    • Solution: Adjust the organic-to-aqueous (O/A) phase ratio. For manganese extraction, increasing the O/A ratio was found to have a significant positive effect on efficiency.[14]

Problem: I am co-extracting too many impurity metals.

  • Possible Cause 1: pH is too high. While a higher pH generally increases extraction, it can also lead to the co-extraction of less readily extracted metals.

    • Solution: Lower the equilibrium pH. This will decrease the extraction of the impurity metals more significantly than your target metal if your target metal has a lower extraction pH. For instance, to separate manganese from cobalt and nickel, performing the extraction at a pH between 2.0 and 3.5 is effective, as Co and Ni extraction is minimal in this range.[11]

  • Possible Cause 2: High DEHPA Concentration. A very high extractant concentration can sometimes reduce selectivity.

    • Solution: Try reducing the DEHPA concentration. The optimal range for separating some rare earth elements was found to be between 15% and 20% DEHPA, with no improvement in separation factor above this range.[4]

Problem: An emulsion or a third phase formed during the experiment.

  • Possible Cause 1: High Metal Loading in the Organic Phase. The formation of a third phase can occur when the concentration of the extracted metal-organic complex exceeds its solubility limit in the diluent.[13]

    • Solution: Reduce the initial metal concentration in the aqueous feed, decrease the O/A ratio, or increase the DEHPA concentration. The addition of a modifier like TBP can also mitigate third-phase formation.[13]

  • Possible Cause 2: Presence of Suspended Solids or Surfactants. Emulsions are often caused by particulate matter or surface-active agents in the aqueous feed.[15]

    • Solution: Ensure your aqueous feed solution is thoroughly filtered (e.g., using a 0.45 µm filter) before the extraction to remove any suspended solids.

  • Possible Cause 3: High pH. In some systems, such as lithium extraction, a third phase can form at higher pH values (e.g., pH 5.5 or greater).[16]

    • Solution: If possible, operate at a pH just below the threshold for third-phase formation. If a higher pH is necessary, the addition of a modifier to the organic phase is recommended.

Problem: I am observing DEHPA degradation or loss.

  • Possible Cause 1: Hydrolysis in Highly Acidic or Alkaline Conditions. DEHPA can undergo hydrolysis under very strong acidic or alkaline conditions, although it is generally stable.[17] Its solubility in the aqueous phase also increases at higher pH values, leading to extractant loss.[17][18]

    • Solution: Operate within a moderate pH range whenever possible. Avoid prolonged contact with highly concentrated acids or bases, especially at elevated temperatures. Pre-saturate the aqueous phase with the diluent to minimize solubility losses.

  • Possible Cause 2: Oxidative Degradation. The presence of strong oxidizing agents in the feed solution can degrade the extractant.

    • Solution: Remove strong oxidizing agents from the leach solution before performing the solvent extraction step.

Data Presentation: Optimal pH for Metal Extraction

The optimal pH for extraction depends on the specific metal ion, its concentration, and the overall composition of the aqueous and organic phases. The table below summarizes indicative pH ranges for the effective extraction of various metals using DEHPA, compiled from several studies.

Metal(s)Optimal pH Range / ConditionTarget Application / SeparationSource(s)
Rare Earths 0.8 - 1.0Separation of Sm from lighter REEs (Nd, Pr, La)[4][10]
Rare Earths ~1.5High extraction of Y, Ce, Nd, Eu while minimizing Fe, Al impurities[7]
Manganese (Mn) 3.1 - 3.5Selective extraction of Mn from Co and Ni[11][14]
Zinc (Zn) ~3.6High extraction of Zn[9]
Cobalt (Co) > 4.0Extraction of Co[8]
Lithium (Li) 5.5Optimal separation of Li from Mn, Co, and Ni[16]
Iron (Fe³⁺), Al, Cu 2.0 - 4.0Removal of impurities from Co/Ni solutions[11]

Visualizations and Workflows

Diagrams of Key Processes

The following diagrams illustrate the fundamental mechanism, a typical experimental workflow, and a troubleshooting decision path.

G cluster_mech DEHPA Cation Exchange Mechanism DEHPA 2(DEHPA)org H_aq nH⁺aq DEHPA->H_aq Proton Release Complex_org M(DEHPA)₂·(n-2)DEHPAorg DEHPA->Complex_org Organic Phase Mn_aq Mⁿ⁺aq Mn_aq->Complex_org Metal Transfer

Caption: Cation exchange mechanism of DEHPA for metal extraction.

G start Start p1 Prepare Aqueous Feed (Metal Solution) start->p1 p3 Adjust Aqueous pH to desired value p1->p3 p2 Prepare Organic Phase (DEHPA + Diluent) p4 Combine Phases & Mix for Set Time p2->p4 p3->p4 p5 Allow Phases to Separate p4->p5 p6 Sample Aqueous & Organic Phases p5->p6 p7 Analyze Metal Conc. (e.g., ICP-OES) p6->p7 p8 Calculate Extraction % & Separation Factor p7->p8 p9 Repeat for Different pH Values p8->p9 p10 Plot Data & Determine Optimum pH p8->p10 All pH tested p9->p3 Next pH end End p10->end

Caption: Experimental workflow for optimizing extraction pH.

G q1 Problem: Low Extraction %? a1 Is Equilibrium pH too low? q1->a1 Yes a2 Is DEHPA Conc. too low? a1->a2 No s1 Solution: Increase pH a1->s1 Yes a3 Is O/A Ratio too low? a2->a3 No s2 Solution: Increase [DEHPA] a2->s2 Yes s3 Solution: Increase O/A Ratio a3->s3 Yes ok Re-evaluate other parameters a3->ok No

Caption: Troubleshooting logic for low metal extraction efficiency.

Experimental Protocols

Protocol 1: Preparation of Organic and Aqueous Phases

Objective: To prepare the stock solutions required for a solvent extraction experiment.

Materials:

  • DEHPA (purity > 95%)

  • Organic diluent (e.g., kerosene, n-dodecane)

  • Metal salts (e.g., sulfates, chlorides) of the metals of interest

  • Deionized (DI) water

  • Acid (e.g., H₂SO₄, HCl) and Base (e.g., NaOH, NH₄OH) for pH adjustment

  • Volumetric flasks, graduated cylinders, beakers

Procedure:

  • Organic Phase Preparation: a. Decide on the desired volume and concentration of DEHPA (e.g., 20% v/v). b. In a volumetric flask, add the calculated volume of DEHPA. c. Add the organic diluent to the flask until the final desired volume is reached. d. Stopper the flask and mix thoroughly by inversion until a single homogeneous phase is observed.

  • Aqueous Phase (Feed) Preparation: a. Calculate the mass of metal salts required to achieve the desired metal concentrations in the final volume. b. Dissolve the metal salts in a beaker containing approximately 80% of the final volume of DI water. c. Once fully dissolved, transfer the solution to a volumetric flask. d. Rinse the beaker with DI water and add the rinsing to the volumetric flask. e. Add DI water to the mark to reach the final volume. f. Note: The initial pH of this solution should be measured but will be adjusted just prior to each extraction experiment (as per Protocol 2).

Protocol 2: General Procedure for a Batch Solvent Extraction Test

Objective: To determine the extraction efficiency of a metal at a specific pH.

Materials:

  • Prepared organic and aqueous phases

  • Separatory funnels or sealed vials/tubes

  • Mechanical shaker or vortex mixer

  • pH meter, calibrated

  • Pipettes and appropriate sample vials for analysis

Procedure:

  • Phase Ratio and pH Adjustment: a. Add a precise volume of the aqueous feed solution to a separatory funnel (e.g., 20 mL). b. Slowly add acid or base dropwise while stirring to adjust the aqueous phase to the target initial pH. Allow the reading to stabilize before proceeding. c. Add a precise volume of the organic phase to the separatory funnel to achieve the desired O/A ratio (e.g., 20 mL for an O/A ratio of 1:1).

  • Mixing and Equilibration: a. Stopper the separatory funnel securely and place it on a mechanical shaker. b. Shake the funnel for a predetermined contact time sufficient to reach equilibrium (e.g., 10-30 minutes). Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: a. After shaking, allow the funnel to stand undisturbed until the organic and aqueous phases have completely separated into two clear layers. This may take several minutes.

  • Sampling and Analysis: a. Carefully drain the lower (typically aqueous) phase into a clean, labeled beaker. b. Drain the upper (organic) phase through the top opening of the funnel into a separate labeled beaker to avoid cross-contamination. c. Measure the final pH of the separated aqueous phase. This is the equilibrium pH. d. Take a precise aliquot from the post-extraction aqueous phase (raffinate) for metal concentration analysis (e.g., by ICP-OES or AAS). e. (Optional but recommended) The metal concentration in the organic phase can be determined by mass balance or by stripping the metal from the organic phase with a strong acid and analyzing the resulting strip solution.

  • Calculation: a. Calculate the extraction efficiency (%E) using the formula: %E = ( ( [M]initial_aq - [M]final_aq ) / [M]initial_aq ) * 100 where [M] is the concentration of the metal in the aqueous phase.

References

Troubleshooting emulsion problems in D2EHPA extraction systems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during solvent extraction experiments using Di-(2-ethylhexyl) phosphoric acid (D2EHPA). The following resources are designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve emulsion-related problems.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of emulsion formation in my D2EHPA extraction system?

A1: Emulsion formation, often appearing as a milky or cloudy layer between the aqueous and organic phases, is a frequent challenge in D2EHPA extraction systems.[1] The primary causes include:

  • High pH: Elevated pH levels (typically above 4.0) can lead to the deprotonation of D2EHPA, increasing its solubility in the aqueous phase and promoting emulsification.[2][3]

  • High Metal Loading: Excessive concentration of the target metal ion in the organic phase can lead to the formation of polymeric metal-extractant complexes, which are known to stabilize emulsions.

  • Presence of Fine Solids: Undissolved solids or precipitates in the aqueous feed can accumulate at the aqueous-organic interface, acting as stabilizing agents for emulsions.

  • Saponification: The reaction of D2EHPA with alkaline solutions (saponification) can form surface-active sodium salts of D2EHPA, which are strong emulsifiers.[4]

  • Inadequate Phase Disengagement: Insufficient settling time or overly vigorous mixing can prevent the complete separation of the two phases.

  • Diluent Effects: The choice of diluent for the organic phase can influence emulsion stability. Linear aliphatic diluents may be more prone to emulsion formation compared to aromatic ones.[5]

Q2: How can I prevent emulsion formation in my experiments?

A2: Proactive measures can significantly reduce the likelihood of emulsion formation:

  • pH Control: Maintain the aqueous phase pH within the optimal range for your specific extraction. For many metal extractions with D2EHPA, a lower pH is preferable to minimize D2EHPA's aqueous solubility.[3]

  • Optimize Extractant Concentration: Avoid using an excessive concentration of D2EHPA. The limiting organic concentration (LOC) is the highest concentration of the solute that can be extracted without causing a third phase or emulsion.[5]

  • Feed Solution Clarity: Ensure your aqueous feed is free of suspended solids by filtering it before the extraction process.

  • Controlled Saponification: If saponification is necessary for your process, control the degree of saponification carefully to avoid the formation of excessive emulsifying agents.[6][7]

  • Use of Modifiers: The addition of a modifier, such as tri-n-butyl phosphate (B84403) (TBP) or a long-chain alcohol, to the organic phase can help prevent emulsion formation by altering the interfacial properties of the system.[5]

  • Gentle Mixing: Employ a mixing intensity that is sufficient for mass transfer without creating a highly stable emulsion.

Q3: My extraction has already formed a stable emulsion. What methods can I use to break it?

A3: Several techniques can be employed to break an existing emulsion:

  • Mechanical Methods:

    • Centrifugation: This is often the most effective method for breaking emulsions by applying a strong gravitational force to separate the phases.[1]

    • Gentle Stirring: Slow, gentle agitation can sometimes help the dispersed droplets coalesce.[1]

  • Chemical Methods:

    • pH Adjustment: Lowering the pH of the aqueous phase can often destabilize the emulsion by protonating the D2EHPA and reducing its surfactant properties.[1]

    • Addition of Salts: Adding an electrolyte like sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4) can increase the ionic strength of the aqueous phase, which can help to break the emulsion.[1]

    • Addition of a Demulsifier: In some cases, a small amount of a suitable demulsifying agent can be added.

  • Physical Methods:

    • Heating: Gently warming the emulsion can reduce the viscosity of the phases and promote coalescence.

    • Ultrasonic Bath: An ultrasonic bath can be used to disrupt the emulsion and encourage phase separation.[1]

    • Filtration: Passing the emulsion through a filter with sodium sulfate can help to remove water from the organic phase.[1]

Data Presentation

Table 1: Influence of Operating Parameters on Emulsion Tendency

ParameterCondition Promoting EmulsionCondition Minimizing Emulsion
Aqueous Phase pH High (e.g., > 4.0)Low (within optimal extraction range)
D2EHPA Concentration HighOptimized for the specific metal
Metal Concentration High loading in the organic phaseBelow the Limiting Organic Concentration (LOC)
Mixing Intensity High shear/vigorous mixingGentle, sufficient for mass transfer
Presence of Solids YesNo (filtered feed)
Saponification High degree of saponificationNo or controlled saponification
Organic Phase Modifier AbsentPresent (e.g., TBP)

Experimental Protocols

Protocol 1: Beaker Test for Demulsification

This test helps to quickly assess the effectiveness of different chemical demulsification methods.

Methodology:

  • Sample Preparation: Dispense equal volumes (e.g., 50 mL) of the stable emulsion into several identical beakers.

  • Reagent Addition:

    • To Beaker 1 (Control): Add no reagents.

    • To Beaker 2: Add a small amount of a concentrated salt solution (e.g., 1 mL of 5 M NaCl).

    • To Beaker 3: Adjust the pH by adding a dilute acid (e.g., 1 M HCl) dropwise while monitoring with a pH meter.

    • To Beaker 4: Add a small amount of a potential demulsifier.

  • Mixing: Gently stir the contents of each beaker for a fixed period (e.g., 5 minutes).

  • Observation: Allow the beakers to stand undisturbed and observe the phase separation over time. Record the time taken for the emulsion to break and the clarity of the separated phases.

Protocol 2: Interfacial Tension Measurement

This protocol measures the interfacial tension between the aqueous and organic phases, which is a key indicator of emulsion stability. Lower interfacial tension often correlates with a higher tendency for emulsion formation.

Methodology:

  • Phase Preparation: Prepare the aqueous and organic phases according to your experimental conditions.

  • Instrumentation: Use a tensiometer (e.g., a drop volume tensiometer or a spinning drop tensiometer).

  • Measurement:

    • Carefully introduce the two phases into the tensiometer's measurement cell, ensuring a clean interface.

    • Allow the system to equilibrate.

    • Measure the interfacial tension according to the instrument's operating procedure.

  • Data Analysis: Compare the interfacial tension values under different conditions (e.g., with and without a modifier, at different pH values) to assess the impact on interfacial properties.

Visualizations

cluster_0 Troubleshooting Workflow Start Stable Emulsion Formed Check_pH Is aqueous pH > 4.0? Start->Check_pH Adjust_pH Lower pH with dilute acid Check_pH->Adjust_pH Yes Check_Solids Are fine solids present in the feed? Check_pH->Check_Solids No Resolution Emulsion Broken Adjust_pH->Resolution Filter_Feed Filter aqueous feed Check_Solids->Filter_Feed Yes Check_Mixing Is mixing too vigorous? Check_Solids->Check_Mixing No Filter_Feed->Resolution Reduce_Mixing Reduce mixing speed or time Check_Mixing->Reduce_Mixing Yes Check_Modifier Is a modifier present in the organic phase? Check_Mixing->Check_Modifier No Reduce_Mixing->Resolution Add_Modifier Add a modifier (e.g., TBP) Check_Modifier->Add_Modifier No Check_Modifier->Resolution Yes Add_Modifier->Resolution

Caption: Troubleshooting workflow for D2EHPA emulsion problems.

Factors Contributing to Emulsion Formation cluster_Chemical Chemical Factors cluster_Physical Physical Factors cluster_System System Properties Emulsion Stable Emulsion Formation High_pH High Aqueous pH (> 4.0) Low_IFT Low Interfacial Tension High_pH->Low_IFT High_Metal_Loading High Metal Loading High_Metal_Loading->Emulsion Saponification Saponification Saponification->Low_IFT Fine_Solids Presence of Fine Solids Fine_Solids->Emulsion Vigorous_Mixing Vigorous Mixing Vigorous_Mixing->Emulsion Low_IFT->Emulsion No_Modifier Absence of Modifier No_Modifier->Low_IFT

Caption: Key factors contributing to emulsion formation.

References

Technical Support Center: Optimizing Metal Stripping from D2EHPA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di-(2-ethylhexyl) phosphoric acid (D2EHPA) for metal extraction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency of stripping metals from your loaded D2EHPA organic phase.

Troubleshooting Guide

This guide addresses common issues encountered during the metal stripping process from D2EHPA and provides actionable solutions.

Problem Potential Causes Recommended Solutions
Low Stripping Efficiency 1. Inappropriate Stripping Agent or Concentration: The acid concentration may be too low to effectively break the metal-D2EHPA complex.[1][2] 2. Suboptimal Phase Ratio (O:A): A high organic-to-aqueous phase ratio can limit the contact between the loaded organic and the stripping solution.[2] 3. Low Operating Temperature: Stripping is often an endothermic process, and lower temperatures can decrease efficiency.[2][3] 4. Formation of Stable Metal-D2EHPA Complexes: Some metals, like trivalent iron (Fe³⁺) and certain rare earth elements (REEs), form very stable complexes with D2EHPA that are difficult to strip.[4][5]1. Select an appropriate stripping agent and optimize its concentration. For REEs, sulfuric acid (H₂SO₄) is often effective, with concentrations ranging from 2 to 6 M depending on the specific element.[1][2] For iron, higher concentrations of HCl (e.g., 5 M) or the use of reducing agents can be more effective.[2][4][6] 2. Decrease the organic-to-aqueous (O:A) phase ratio. Ratios as low as 0.5 have been shown to improve stripping efficiency.[2] 3. Increase the operating temperature. Temperatures up to 50-55°C have been shown to improve stripping, with the effect often flattening off beyond this point.[2][7] 4. For highly stable complexes, consider alternative stripping methods. This may include using stronger acids, multistage stripping, or employing reductive stripping for metals like Fe³⁺.[4][6] The addition of a modifier like TBP can sometimes have an antagonistic effect, increasing the stripping of certain REEs.[1]
Third Phase Formation or Emulsion 1. High Metal Loading in the Organic Phase: Overloading the organic phase can lead to the formation of a third, often gelatinous, phase.[8][9] 2. Incompatible Diluent: The choice of diluent can influence phase stability. Aliphatic diluents are more prone to third-phase formation compared to aromatic ones.[8][10] 3. Inappropriate pH of the Aqueous Phase: High pH values can promote the aggregation of D2EHPA and lead to third-phase formation.[8][9] 4. High D2EHPA Concentration: While counterintuitive, very low D2EHPA concentrations (5-10 v/v%) can sometimes promote third-phase formation, while higher concentrations can improve phase stability.[8]1. Control the metal loading during the extraction step. Avoid saturating the organic phase. 2. Use an appropriate diluent. Aromatic diluents or the addition of a phase modifier like TBP or 1-decanol (B1670082) can help prevent third-phase formation.[8][11] 3. Maintain a sufficiently acidic pH in the aqueous stripping solution. This helps to minimize D2EHPA aggregation.[8] 4. Optimize the D2EHPA concentration. While higher concentrations can prevent a third phase, they may also increase viscosity.[2]
Slow Phase Disengagement 1. High Viscosity of the Organic Phase: Increased viscosity, often due to high metal and D2EHPA concentrations, can significantly slow down phase separation.[2] 2. Presence of Crud or Particulates: Solid particles at the interface can stabilize emulsions and hinder phase disengagement.1. Dilute the organic phase or reduce the D2EHPA concentration. The addition of a modifier can also help to break up large metal-D2EHPA complexes and reduce viscosity.[2] 2. Ensure proper filtration of both aqueous and organic phases before they are brought into contact to remove any solid impurities.
Incomplete Stripping of a Specific Metal 1. Selective Stripping: Different metals have varying affinities for D2EHPA, leading to selective stripping under certain conditions. For example, light rare earth elements (LREEs) may strip under conditions that heavy rare earth elements (HREEs) do not.[12][13] 2. Co-extraction of Impurities: The presence of other metals can influence the stripping behavior of the target metal.1. Implement a multi-stage stripping process. Use different acid concentrations or stripping agents in successive stages to selectively strip different metals.[1][12] For instance, a lower acid concentration can be used to strip LREEs, followed by a higher concentration for HREEs.[12] 2. Consider a scrubbing step prior to stripping. This can remove co-extracted impurities that might interfere with the stripping of the target metal.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective stripping agent for rare earth elements (REEs) from loaded D2EHPA?

A1: Sulfuric acid (H₂SO₄) is generally the most effective stripping agent for REEs.[2] The optimal concentration typically ranges from 2 to 6 M, depending on the specific REE being stripped.[1] For instance, higher concentrations are often required for heavier REEs.

Q2: How can I improve the stripping of iron (Fe³⁺) from D2EHPA?

A2: Stripping Fe³⁺ can be challenging due to the formation of a very stable complex. The following methods can improve its removal:

  • Use of strong acids: High concentrations of hydrochloric acid (HCl), around 5-6 M, are effective.[2][4]

  • Reductive stripping: Reducing Fe³⁺ to Fe²⁺ in the organic phase significantly facilitates stripping with a milder acid solution (e.g., 5-10 g/L H₂SO₄).[4][6] This can be achieved using reducing agents like SO₂, H₂SO₃, or Na₂SO₃.[6]

  • Galvanic stripping: Using a metal like zinc can directly reduce Fe³⁺ in the organic phase.[4]

  • Use of oxalic acid: Oxalic acid solutions can also be effective for stripping iron.[1][7]

Q3: What is the effect of temperature on stripping efficiency?

A3: Increasing the temperature generally improves stripping efficiency.[2][3] For many metal systems, the stripping efficiency increases with temperature up to around 50-55°C, after which the effect may plateau.[2]

Q4: How does the organic-to-aqueous (O:A) phase ratio affect stripping?

A4: A lower O:A ratio (i.e., a higher proportion of the aqueous stripping phase) generally leads to higher stripping efficiency.[2] This is because it provides a larger volume of the stripping agent to interact with the loaded organic phase. The effect of the O:A ratio can be more significant than the effect of temperature on stripping.[2]

Q5: What is a "third phase" and how can I prevent it?

A5: A third phase is an intermediate, often viscous or gelatinous layer that can form between the aqueous and organic phases during solvent extraction or stripping.[8][9] It is often caused by the overloading of the organic phase with the extracted metal, leading to the formation of polymeric metal-extractant complexes.[8] To prevent it, you can:

  • Avoid saturating the organic phase during extraction.

  • Use a phase modifier like TBP or 1-decanol in the organic phase.[8]

  • Choose a suitable diluent (aromatic diluents are generally less prone to third-phase formation than aliphatic ones).[8][10]

  • Control the pH of the aqueous phase.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data on the stripping of various metals from D2EHPA under different conditions.

Table 1: Effect of Stripping Agent and Concentration on Metal Stripping Efficiency

Metal(s)Stripping AgentConcentration (M)Stripping Efficiency (%)Reference
Y, Er, YbH₂SO₄5>90[2]
Y, ErHCl5>80[2]
FeHCl5~100[4]
HREEsH₂SO₄4>95[12]
LREEsH₂SO₄1>90[12]
Fe³⁺Oxalic Acid185.59 (at 313 K)[7]
ZnH₂SO₄-Complete stripping at pH 0.5[4]

Table 2: Influence of Temperature and Phase Ratio on Stripping Efficiency

Metal(s)Temperature (°C)O:A RatioStripping Efficiency (%)Reference
REEsIncreased from 30 to 55-Increased[2]
REEs-Decreased to 0.5Improved[2]
Mn(II)Increased from 10 to 50-Improved[3]
Fe³⁺401:185.59[7]
Fe³⁺400.67:191[7]

Experimental Protocols

Protocol 1: General Metal Stripping from Loaded D2EHPA

This protocol outlines a general procedure for stripping metals from a D2EHPA organic phase.[14][15]

Materials:

  • Loaded D2EHPA organic phase (D2EHPA in a suitable diluent like kerosene)

  • Stripping agent (e.g., H₂SO₄, HCl, or oxalic acid solution of desired concentration)

  • Separatory funnels or a jacketed glass reactor

  • Shaker or magnetic stirrer

  • pH meter

  • Analytical instrument for metal concentration determination (e.g., AAS, ICP-OES)

Procedure:

  • Phase Contact: In a separatory funnel, combine a known volume of the loaded D2EHPA organic phase with a known volume of the aqueous stripping solution to achieve the desired organic-to-aqueous (O:A) phase ratio.

  • Equilibration: Agitate the mixture vigorously for a predetermined time (e.g., 5-30 minutes) at a constant temperature to allow the system to reach equilibrium. A mechanical shaker or magnetic stirrer can be used.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated.

  • Sample Collection: Carefully separate the aqueous phase (strip solution) from the organic phase (stripped organic).

  • Analysis: Determine the concentration of the metal(s) in the initial loaded organic phase, the strip solution, and the stripped organic phase using a suitable analytical technique.

  • Calculation of Stripping Efficiency: Calculate the stripping efficiency (%) using the following formula: Stripping Efficiency (%) = (Concentration of metal in strip solution × Volume of strip solution) / (Concentration of metal in loaded organic × Volume of loaded organic) × 100

Visualizations

Stripping_Workflow cluster_prep Preparation cluster_process Stripping Process cluster_output Outputs Loaded_Organic Loaded D2EHPA Organic Phase Mixing 1. Mixing & Equilibration Loaded_Organic->Mixing Stripping_Solution Aqueous Stripping Solution Stripping_Solution->Mixing Phase_Separation 2. Phase Separation Mixing->Phase_Separation Allow to settle Stripped_Organic Stripped Organic (for recycle) Phase_Separation->Stripped_Organic Metal_Solution Concentrated Metal Strip Solution Phase_Separation->Metal_Solution Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Stripping Efficiency? Check_Acid Check Stripping Agent & Concentration Start->Check_Acid Yes Check_Ratio Check O:A Phase Ratio Check_Acid->Check_Ratio Still low Increase_Acid Increase Acid Concentration Check_Acid->Increase_Acid Check_Temp Check Temperature Check_Ratio->Check_Temp Still low Decrease_Ratio Decrease O:A Ratio Check_Ratio->Decrease_Ratio Consider_Modifier Consider Modifier (e.g., TBP) Check_Temp->Consider_Modifier Still low (for REEs) Reductive_Strip Consider Reductive Stripping (for Fe) Check_Temp->Reductive_Strip If stripping Fe Increase_Temp Increase Temperature Check_Temp->Increase_Temp Multi_Stage Implement Multi-Stage Stripping Consider_Modifier->Multi_Stage If selective stripping needed

References

Technical Support Center: Di(2-ethylhexyl)phosphoric Acid (DEHPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of temperature on the stability and performance of Di(2-ethylhexyl)phosphoric acid (DEHPA).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving DEHPA at varying temperatures.

Issue Potential Cause Recommended Action
Reduced Extraction Efficiency at Elevated Temperatures For some metal ions, the extraction process with DEHPA is exothermic. Increasing the temperature shifts the equilibrium against the formation of the metal-DEHPA complex, leading to lower distribution coefficients.1. Optimize Temperature: Determine the optimal temperature for your specific metal extraction. For exothermic systems, consider operating at lower temperatures if feasible.2. Adjust pH: The effect of temperature on extraction can sometimes be compensated by adjusting the pH of the aqueous phase.3. Increase Extractant Concentration: A higher concentration of DEHPA in the organic phase can help improve extraction efficiency, but be mindful of potential viscosity increases and cost implications.
Increased Solubility/Degradation of DEHPA in the Aqueous Phase at Higher Temperatures The solubility of DEHPA in aqueous solutions, particularly acidic ones, generally increases with temperature. This leads to loss of the extractant and potential contamination of the aqueous phase.[1][2][3]1. Temperature Control: Maintain the lowest practical operating temperature to minimize solubility losses.2. Aqueous Phase Composition: Increasing the ionic strength of the aqueous phase (salting-out effect) can help reduce the solubility of DEHPA.3. Scrubbing Stage: Implement a scrubbing stage to recover any dissolved or entrained DEHPA from the raffinate.
Formation of a Stable Emulsion or "Crud" at the Interface Temperature can affect the viscosity and interfacial tension of the phases, sometimes promoting the formation of stable emulsions, especially in the presence of fine solids or certain metal complexes.[2][4]1. Gentle Mixing: Reduce the mixing intensity to avoid excessive shearing of the phases.2. Temperature Adjustment: Experiment with slight increases or decreases in temperature, as this can sometimes destabilize the emulsion.[2]3. Phase Modifier: The addition of a modifier, such as isodecanol (B128192) or TBP, to the organic phase can help prevent emulsion and third-phase formation.4. Centrifugation: For laboratory-scale issues, centrifugation can be an effective way to break stable emulsions.
Third Phase Formation At high metal and acid concentrations, the metal-DEHPA complex may have limited solubility in the diluent, leading to the formation of a third phase. Temperature can influence the solubility of this complex.[5]1. Choice of Diluent: The type of diluent (aliphatic, aromatic) can significantly impact the solubility of the metal-DEHPA complex. Aromatic diluents often offer better solubility for these complexes.2. Modifier Addition: As with emulsions, adding a phase modifier like TBP can prevent the formation of a third phase.[5]3. Temperature Control: Investigate the effect of temperature on third-phase formation for your specific system.
Changes in Selectivity for Different Metals at Various Temperatures The effect of temperature on the extraction of different metals by DEHPA can vary, leading to changes in the separation factors between them.1. Temperature Profiling: Conduct experiments at different temperatures to determine the optimal temperature for the desired separation.2. Multi-Stage Extraction: Employ a multi-stage counter-current extraction setup to enhance the separation of metals with close separation factors.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing temperature on the stability of DEHPA?

A1: Increasing temperature generally leads to a slight increase in the degradation and solubility of DEHPA, particularly in acidic aqueous solutions.[2] The primary degradation pathway is hydrolysis of the ester bonds.

Q2: How does temperature affect the performance of DEHPA in metal extraction?

A2: The effect of temperature on extraction performance is system-dependent. For some metals, extraction is an exothermic process, and increasing the temperature will decrease the extraction efficiency.[6] For others, increased temperature can enhance kinetics and extraction, up to a certain point where DEHPA degradation may become a factor.[7]

Q3: What are the typical upper temperature limits for using DEHPA?

A3: While DEHPA is considered to have good thermal stability, it is advisable to avoid temperatures above 60°C in solvent extraction circuits to minimize degradation and ensure operational stability.[8] Thermogravimetric analysis (TGA) shows that significant thermal decomposition of pure DEHPA begins at around 200°C.[9][10]

Q4: Can temperature be used to improve the stripping of metals from a loaded DEHPA organic phase?

A4: Yes, for some metal-DEHPA complexes, increasing the temperature during the stripping stage can improve stripping efficiency. This is because the forward extraction reaction is exothermic, making the reverse (stripping) reaction endothermic.

Q5: What are the primary degradation products of DEHPA at elevated temperatures?

A5: The primary thermal degradation products of DEHPA are expected to be 2-ethylhexanol and phosphoric acid derivatives resulting from the hydrolysis of the ester linkages.

Quantitative Data

Table 1: Effect of Temperature on DEHPA Solubility/Degradation in 0.005 M H₂SO₄
Temperature (°C)Phosphorus Concentration in Aqueous Phase (ppm) after 24h
25156
50Shows a decreasing tendency in this particular study*

*Note: This result from a single study shows a decreasing tendency at 50°C, which is contrary to the general trend. The authors suggest this might be due to complex interactions in their specific system.[2]

Table 2: Effect of Temperature on Metal Extraction Efficiency using DEHPA
Metal IonTemperature (°C)Extraction Efficiency (%)Reference
Hf⁴⁺3584[7]
Ti⁴⁺5577[7]
Fe³⁺5579[7]
Nd³⁺3099.4[8]
Nd³⁺6090.1[8]
Dy³⁺3099.3[8]
Dy³⁺6092.2[8]

Experimental Protocols

Protocol 1: Determination of DEHPA Thermal Stability by Isothermal Aging

Objective: To evaluate the thermal stability of DEHPA over time at a constant elevated temperature.

Apparatus:

  • Heating bath or oven with precise temperature control (± 1°C)

  • Glass aging tubes with screw caps

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or high-performance liquid chromatograph (HPLC)

  • Pipettes and volumetric flasks

Procedure:

  • Sample Preparation: Prepare a solution of DEHPA in a suitable organic diluent (e.g., kerosene) at a concentration relevant to your application.

  • Initial Analysis: Analyze the initial concentration of DEHPA in the prepared solution using a validated GC or HPLC method. This will serve as the time-zero reference.

  • Aging: a. Pipette a known volume (e.g., 50 mL) of the DEHPA solution into several glass aging tubes. b. Securely cap the tubes. c. Place the tubes in the heating bath or oven set to the desired test temperature (e.g., 60°C, 80°C).

  • Sampling: At predetermined time intervals (e.g., 24, 48, 96, 168 hours), remove one tube from the heating apparatus.

  • Cooling: Allow the sample to cool to room temperature in the dark to prevent photochemical degradation.[8]

  • Analysis: Analyze the concentration of DEHPA in the aged sample using the same analytical method as in step 2. If possible, also analyze for the appearance of degradation products like 2-ethylhexanol.

  • Data Analysis: Calculate the percentage of DEHPA remaining at each time point relative to the initial concentration. Plot the percentage of DEHPA remaining versus time.

Protocol 2: Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of DEHPA.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., aluminum or platinum)

  • Analytical microbalance

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed sample of pure DEHPA (typically 5-10 mg) into a TGA sample pan.[9]

  • TGA Measurement: a. Place the sample pan in the TGA furnace. b. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate. c. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: a. Record the mass of the sample as a function of temperature. b. Plot the percentage of mass loss versus temperature to obtain the TGA curve. c. The onset temperature of decomposition is the temperature at which significant mass loss begins.

Protocol 3: Assessment of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To detect exothermic or endothermic transitions in DEHPA as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • DSC sample pans and lids (hermetically sealed for volatile liquids)

  • Crimping press for sealing pans

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy according to the manufacturer's instructions.

  • Sample Preparation: a. Accurately weigh a small sample of pure DEHPA (typically 2-10 mg) into a DSC pan.[11] b. Hermetically seal the pan to prevent evaporation during the analysis. c. Prepare an empty, sealed pan to be used as a reference.

  • DSC Measurement: a. Place the sample pan and the reference pan into the DSC cell. b. Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range under an inert atmosphere.[6]

  • Data Analysis: a. Record the differential heat flow between the sample and the reference as a function of temperature. b. Examine the resulting DSC thermogram for any endothermic (e.g., melting, boiling) or exothermic (e.g., decomposition) peaks. The temperature and enthalpy of these transitions provide information about the thermal stability of the material.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_aging Isothermal Aging cluster_analysis Data Analysis prep Prepare DEHPA Solution initial_analysis Initial Analysis (t=0) prep->initial_analysis aging Age Samples at Constant Temperature initial_analysis->aging sampling Sample at Predetermined Time Intervals aging->sampling final_analysis Analyze Aged Samples sampling->final_analysis data_analysis Calculate % DEHPA Remaining vs. Time final_analysis->data_analysis

Caption: Workflow for Isothermal Aging Thermal Stability Testing of DEHPA.

degradation_pathway DEHPA DEHPA Di(2-ethylhexyl)phosphoric acid Heat Elevated Temperature + Water (Hydrolysis) DEHPA->Heat Products Degradation Products Heat->Products Alcohol 2-Ethylhexanol Products->Alcohol yields Acid Phosphoric Acid Derivatives Products->Acid yields

Caption: Simplified Thermal Degradation Pathway of DEHPA via Hydrolysis.

troubleshooting_logic start Reduced Extraction Performance at High Temperature check_exothermic Is the extraction process exothermic? start->check_exothermic lower_temp Optimize to a lower operating temperature check_exothermic->lower_temp Yes check_degradation Is there evidence of DEHPA degradation? check_exothermic->check_degradation No replace_reagent Replace or purify the organic phase check_degradation->replace_reagent Yes check_kinetics Are kinetics slow at lower temperatures? check_degradation->check_kinetics No optimize_mixing Increase mixing intensity (if no emulsion forms) check_kinetics->optimize_mixing Yes

Caption: Troubleshooting Logic for Reduced DEHPA Performance at High Temperatures.

References

Technical Support Center: Phosphoric Acid, 2-ethylhexyl ester (D2EHPA) Regeneration and Reuse

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the regeneration and reuse of Di(2-ethylhexyl) phosphoric acid (D2EHPA).

Troubleshooting Guides

This section addresses specific issues that may arise during the regeneration and reuse of D2EHPA in a question-and-answer format.

Issue 1: Low Stripping Efficiency of Extracted Metal Ions

  • Question: I am experiencing low recovery of my target metal ion from the D2EHPA organic phase during the stripping step. What are the potential causes and how can I improve the efficiency?

  • Answer: Low stripping efficiency is a common issue that can often be resolved by optimizing several key parameters. The goal of stripping is to shift the equilibrium back towards the aqueous phase for the metal ion.

    • Stripping Agent Concentration: The concentration of the stripping acid is critical. For many metals, a dilute mineral acid is sufficient. However, for strongly bound ions, a higher concentration may be necessary. For instance, stripping aluminum from D2EHPA has been shown to be highly effective with 0.9 M sulfuric acid.[1] For particularly difficult-to-strip ions like Iron (III), a much stronger solution of phosphoric acid (6-30N) is recommended.[2]

    • pH of the Aqueous Phase: The pH of the stripping solution plays a significant role. Ensure the pH is low enough to favor the protonation of D2EHPA, which releases the metal ion.

    • Phase Ratio (Organic/Aqueous): The volume ratio of the organic phase to the aqueous stripping solution (O/A ratio) influences the stripping equilibrium. A lower O/A ratio (i.e., a larger volume of aqueous phase) can enhance stripping efficiency. For example, in one rare earth recovery process, a 1:1 O/A ratio was used for stripping.

    • Contact Time and Mixing: Ensure sufficient contact time and vigorous mixing between the organic and aqueous phases to facilitate mass transfer of the metal ion.

    • Temperature: In some cases, increasing the temperature can improve stripping kinetics. For instance, washing the sodium salt of D2EHPA is sometimes performed at 50-55°C to improve the separation of layers.[3]

Issue 2: Presence of Impurities and Color in Regenerated D2EHPA

  • Question: After stripping the metal ions, my D2EHPA is still colored and appears to contain impurities. How can I purify it for reuse?

  • Answer: The presence of color or other impurities after stripping indicates that simple back-extraction is insufficient for purification. This is particularly important for applications like extractive scintillation where high purity is required. A robust method for purification is the precipitation of a copper salt of D2EHPA.[4][5][6]

    • Mechanism: This method selectively crystallizes the D2EHPA as a copper salt, leaving many organic impurities behind in the solvent. The purified copper salt is then converted back to the acidic form.

    • General Steps:

      • Dissolve the impure D2EHPA in an organic solvent.

      • Add a copper salt, such as freshly precipitated copper hydroxide, to form the copper salt of D2EHPA.

      • Precipitate the copper-D2EHPA salt, often aided by the addition of acetone (B3395972).[4][5]

      • Separate and wash the precipitate.

      • Treat the purified salt with a dilute mineral acid (e.g., 1.0 to 5.0 N nitric or hydrochloric acid) to strip the copper and regenerate the high-purity D2EHPA.[4]

Issue 3: Difficulty in Stripping Iron (Fe³⁺) from D2EHPA

  • Question: I am using D2EHPA in a process where iron is a co-extracted impurity. Standard stripping agents are ineffective at removing the iron. Is there a specific method for this?

  • Answer: Yes, iron (III) is known to form a very stable complex with D2EHPA, making it difficult to strip with common mineral acids. An effective and cost-efficient solution is to use a concentrated aqueous solution of phosphoric acid as the stripping agent.[2]

    • Recommended Concentration: The required concentration of phosphoric acid is between 6-30N, with a preferred range of 15-27N for rapid back-extraction.[2]

    • Advantage: This method allows for the selective and rapid removal of accumulated iron, regenerating the D2EHPA for reuse in the primary extraction circuit.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is D2EHPA and why is its regeneration important?

    • A1: Di(2-ethylhexyl) phosphoric acid (D2EHPA) is an organophosphorus compound widely used as a solvent extractant for separating valuable metals such as uranium, vanadium, rare-earth metals, nickel, and cobalt from aqueous solutions.[7][8][9] Regenerating and reusing D2EHPA is crucial for the economic viability and environmental sustainability of these processes, as it reduces chemical consumption and waste generation.

  • Q2: Can I reuse D2EHPA without any treatment after an extraction?

    • A2: No. After extraction, the D2EHPA is loaded with the target metal ions. To be reused, these metals must be removed through a process called stripping or back-extraction, which regenerates the D2EHPA to its active, acidic form.[9]

  • Q3: What are the most common stripping agents for regenerating D2EHPA?

    • A3: The choice of stripping agent depends on the metal that has been extracted. Common agents include dilute mineral acids like sulfuric acid, hydrochloric acid, and nitric acid.[1][4] For very stable metal complexes, such as with iron (III), a more potent agent like concentrated phosphoric acid is used.[2]

  • Q4: What is the typical recovery efficiency I can expect for D2EHPA?

    • A4: With optimized processes, D2EHPA recovery can be very high. For instance, a process developed to separate D2EHPA from spent solvent demonstrated a 98% recovery of D2EHPA.[10] Stripping efficiencies for the extracted metals can also be high, with reports of 88% for aluminum in a single stage and 96% for rare earths.[1]

  • Q5: Are there other methods to purify D2EHPA besides copper salt precipitation?

    • A5: Yes, other purification methods that have been used include vacuum distillation and caustic scrubbing, although the copper precipitation method is frequently cited for its effectiveness in removing a variety of impurities.

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments on D2EHPA regeneration and purification.

Table 1: Stripping and Recovery Efficiencies

Parameter Metal/Analyte Stripping/Separation Agent Efficiency Source
Stripping Efficiency Aluminum 0.9 M Sulfuric Acid 88% (in one stage) [1]
Stripping Efficiency Rare Earths 1 mol/L Hydrochloric Acid 96%
D2EHPA Separation D2EHPA 2-methoxyethanol (B45455) & Ethylene Glycol 99% [10]

| D2EHPA Recovery | D2EHPA | 2-methoxyethanol & Ethylene Glycol | 98% |[10] |

Table 2: Recommended Reagent Concentrations for Regeneration

Process Target Ion Reagent Recommended Concentration Source
Stripping Iron (III) Phosphoric Acid 6 - 30 N (15 - 27 N preferred) [2]

| Regeneration | Copper (from salt) | Nitric or Hydrochloric Acid | 1.0 - 5.0 N |[4] |

Experimental Protocols

Protocol 1: General Metal Stripping from D2EHPA (Back-Extraction)

  • Preparation: Separate the metal-loaded D2EHPA organic phase from the aqueous phase after the initial extraction.

  • Stripping Solution: Prepare an aqueous solution of a suitable stripping agent (e.g., 1-2 M Sulfuric Acid or Hydrochloric Acid).

  • Contacting: In a separation funnel or mixer-settler, combine the loaded organic phase with the aqueous stripping solution. A typical starting phase ratio is 1:1 (Organic:Aqueous).

  • Mixing: Agitate the mixture vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough contact and facilitate the transfer of the metal ion to the aqueous phase.

  • Phase Separation: Allow the phases to separate completely. The regenerated D2EHPA remains in the organic phase, and the metal salt is now in the aqueous phase.

  • Separation: Carefully drain the lower aqueous phase.

  • Washing (Optional): Wash the organic phase with deionized water to remove any entrained acidic solution.

  • Reuse: The regenerated organic phase containing D2EHPA is now ready for reuse in the extraction circuit.

Protocol 2: Purification of D2EHPA via Copper Salt Precipitation

  • Dissolution: Dissolve the impure D2EHPA in a suitable organic solvent like hexane (B92381) or petroleum ether.

  • Salt Formation: Prepare a slurry of freshly precipitated copper hydroxide. Add this slurry in excess to the D2EHPA solution while stirring to form the copper(II) di(2-ethylhexyl)phosphate salt.

  • Precipitation: Add acetone to the solution to induce the precipitation of the copper-D2EHPA salt.[4][5]

  • Filtration: Separate the precipitated salt from the solvent containing the impurities via filtration.

  • Washing: Wash the collected precipitate with clean acetone to remove any residual impurities.

  • Regeneration: Resuspend the purified copper salt in an organic solvent. Add a dilute mineral acid (e.g., 2N HCl or HNO₃) and stir.[4] This will strip the copper into the aqueous phase, converting the D2EHPA back to its acid form in the organic phase.

  • Final Separation: Separate the organic phase containing the purified D2EHPA from the aqueous copper solution. Wash the organic phase with water to remove residual acid.

  • Solvent Removal: Evaporate the solvent to obtain the high-purity D2EHPA.

Diagrams and Workflows

G cluster_extraction Extraction Stage cluster_stripping Regeneration (Stripping) Stage A Aqueous Feed (with Metal Ions) C Mixer-Settler A->C B Regenerated D2EHPA (Organic Phase) B->C B->C D Loaded D2EHPA (Organic Phase) C->D Phase Separation E Raffinate (Aqueous, Metal-depleted) C->E G Mixer-Settler D->G D->G F Stripping Agent (Aqueous, e.g., Acid) F->G G->B Phase Separation H Metal-Rich Stripping Solution G->H

Caption: General workflow for the regeneration and reuse cycle of D2EHPA.

G A Impure D2EHPA in Organic Solvent B Add Copper Hydroxide A->B C Formation of Copper-D2EHPA Salt B->C D Add Acetone C->D E Precipitation of Copper-D2EHPA Salt D->E F Filter and Wash Precipitate E->F G Impurities Remain in Solution E->G Separation H Purified Precipitate F->H I Treat with Dilute Mineral Acid (e.g., HCl) H->I J Purified D2EHPA (Organic Phase) I->J Phase Separation K Aqueous Phase (with Copper Chloride) I->K

Caption: Workflow for the purification of D2EHPA via copper salt precipitation.

References

Technical Support Center: Metal Extraction with D2EHPA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Di-(2-ethylhexyl) phosphoric acid (D2EHPA) in metal extraction experiments.

Interference: Third Phase Formation

Frequently Asked Questions (FAQs)

Q1: What is "third phase formation" in solvent extraction?

A1: Third phase formation is an undesirable event where the organic phase splits into two distinct liquid layers during solvent extraction.[1] This phenomenon occurs when the concentration of the extracted metal complex exceeds its solubility in the organic diluent, a point known as the Limiting Organic Concentration (LOC).[1][2] The result is a three-phase system: the original aqueous phase, a diluent-rich light organic phase, and a metal-complex-rich heavy organic phase.[3] This can lead to significant operational problems, including membrane fouling in systems like hollow fibre renewal liquid membranes (HFRLMs) and decreased mass transfer efficiency.[4]

Troubleshooting Guide

Q2: My organic phase has split into two layers. How can I confirm it is third phase formation and what are the immediate causes?

A2: The appearance of a second organic layer, often denser and darker, is the primary indicator. This is due to the extensive aggregation of highly polar reverse micelles formed by the metal-D2EHPA complexes, which then de-mix from the non-polar diluent.[1] Key factors that trigger this include:

  • High Metal Loading: Exceeding the LOC of the metal in the organic phase.[1][4]

  • High pH: Higher pH in the feed solution can decrease the LOC.[4]

  • Extractant Concentration: Low D2EHPA concentrations (e.g., 5–10 v/v%) are more prone to third phase formation.[4]

  • Diluent Choice: Linear aliphatic diluents are more likely to cause third phase formation compared to aromatic ones.[4][5]

  • Type of Metal: Certain metals, like yttrium and other rare earth elements (REEs), have a greater tendency to induce a third phase.[4]

Q3: How can I prevent or resolve third phase formation in my experiment?

A3: Several strategies can be employed:

  • Add a Modifier: The addition of a phase modifier like tri-n-butyl phosphate (B84403) (TBP) or long-chain alcohols (e.g., 1-decanol) to the organic phase is a common and effective solution.[3][4][6] These modifiers disrupt the aggregation of metal-extractant complexes, improving their solubility.[6] For example, adding TBP can mitigate third phase formation without creating synergistic extraction effects with D2EHPA.[4]

  • Increase Extractant Concentration: Higher concentrations of D2EHPA in the organic phase can help prevent the formation of a third phase.[4]

  • Control Metal Loading: Operate below the LOC by adjusting the aqueous-to-organic (A:O) phase ratio or the metal concentration in the feed.

  • Change the Diluent: Switching from an aliphatic to an aromatic diluent (like toluene (B28343) or xylene) can prevent the issue.[3]

Data Presentation: Effect of Modifiers on Third Phase Formation

The table below summarizes the effect of adding 1-decanol (B1670082) as a modifier to a 10 v/v% D2EHPA solution in kerosene (B1165875) on the Limiting Organic Concentration (LOC) of Y(III). A negative effect indicates a decrease in LOC, while a positive effect represents an increase.

1-Decanol Concentration (v/v%)Effect on LOC (%)
1-3Slight Increase
4-6Decrease
Data adapted from a study on Y(III) extraction.[4]

Experimental Protocols

Protocol 1: Determination of the Limiting Organic Concentration (LOC)

This protocol is used to find the maximum concentration of a metal that can be loaded into the organic phase before third phase formation occurs.[7]

  • Preparation: Prepare the organic phase by diluting D2EHPA in the chosen diluent (e.g., kerosene) to the desired concentration (e.g., 10 v/v%). Prepare aqueous feed solutions of the target metal (e.g., Y(III) chloride) at a known concentration and pH.[7]

  • Titration/Loading: In a series of separation funnels, mix a fixed volume of the organic phase with increasing volumes of the aqueous feed solution. This varies the aqueous-to-organic (A:O) volume ratio.

  • Equilibration: Shake each funnel vigorously for a set time (e.g., 20 minutes) to reach equilibrium. Allow the phases to settle.[7]

  • Observation: Visually inspect each funnel for the appearance of a third phase. The A:O ratio at which the third phase first appears is the onset point.

  • Analysis: Measure the metal concentration in the aqueous phase of the funnel just before the onset point.

  • Calculation: Calculate the metal concentration in the organic phase (the LOC) using a mass balance equation: [M]org = ([M]aq,initial - [M]aq,final) * (Vaq / Vorg).

Mandatory Visualization

G start Third Phase Observed? mod Add Modifier (e.g., TBP, 1-decanol) start->mod Yes conc Increase D2EHPA Concentration start->conc Yes diluent Change Diluent (Aliphatic -> Aromatic) start->diluent Yes ratio Decrease A:O Ratio (Reduce Metal Loading) start->ratio Yes resolved Issue Resolved mod->resolved conc->resolved diluent->resolved ratio->resolved

Caption: Troubleshooting workflow for third phase formation.

Interference: Saponification and Emulsion Formation

Frequently Asked Questions (FAQs)

Q4: Why is saponification of D2EHPA necessary and what problems can it cause?

A4: D2EHPA is an acidic extractant that releases protons (H⁺ ions) in exchange for metal cations.[8] This lowers the pH of the aqueous phase, which can decrease extraction efficiency for many metals.[9][10] Saponification (or neutralization) is a pretreatment step where a base (like NaOH) is used to replace the acidic protons with cations (like Na⁺).[11][12] This prevents a pH drop during extraction, thereby increasing the extraction efficiency.[11][13] However, improper saponification can lead to challenges like the formation of stable emulsions, crud, and microemulsions, which complicate phase separation and can contribute to extractant degradation.[11][14]

Troubleshooting Guide

Q5: I'm observing a stable emulsion after mixing the saponified organic phase with the aqueous feed. What went wrong?

A5: Emulsion formation is a common issue related to saponification. Potential causes include:

  • Excessive Saponification: The theoretical maximum saponification degree for D2EHPA is around 40%.[11] Exceeding this can lead to the formation of highly stable water-in-oil microemulsions.[11]

  • Insufficient Stirring Time: Inadequate mixing during saponification can result in emulsions that need more time to convert to more stable microemulsions.[14]

  • Concentration of Base: Using highly concentrated NaOH can lead to longer phase disengagement times due to more water being entrained in the organic phase.[14]

Q6: How can I optimize the saponification process to avoid these issues?

A6: Optimization involves carefully controlling the saponification degree.

  • Determine the Optimal Rate: The ideal saponification rate depends on the target metal and process conditions. For example, in one study, a 70% saponification rate was optimal for extracting Fe³⁺, achieving over 95% extraction.[15] In another, 15% was optimal for Zn²⁺ extraction.[16]

  • Titrate Carefully: The amount of base needed should be calculated based on a stoichiometric ratio and added carefully during vigorous mixing.[12]

  • Allow Sufficient Time: Ensure adequate stirring time during the saponification step itself to allow emulsions to resolve.[14]

Data Presentation: Effect of Saponification on Metal Extraction

The table below shows the impact of the D2EHPA saponification rate on the extraction of various metal ions from a simulated Ni-Cd battery leachate.

Saponification Rate (%)Fe³⁺ Extraction (%)Cd²⁺ Extraction (%)Co²⁺ Extraction (%)Ni²⁺ Extraction (%)
065.12< 5< 5< 5
70> 95.00< 5< 5< 5
Data from a study on iron recovery.[15]

Experimental Protocols

Protocol 2: Optimizing the Saponification Degree

This protocol helps determine the ideal saponification percentage for a specific metal extraction.[12]

  • Organic Phase Preparation: Prepare a solution of D2EHPA in a suitable diluent (e.g., 20% v/v D2EHPA in kerosene with 1% v/v 1-decanol).[12]

  • Saponification Procedure:

    • Calculate the stoichiometric mass of NaOH required for 100% saponification of the D2EHPA in your organic phase volume.

    • In separate beakers, prepare organic phases with varying saponification degrees (e.g., 0%, 10%, 20%, 40%, 60%) by adding the corresponding calculated amount of NaOH solution.

    • Mix each beaker vigorously with a magnetic stirrer for a set time (e.g., 20 minutes) to ensure the reaction completes.[12]

  • Extraction Test:

    • Prepare an aqueous feed solution containing the target metal at a known concentration and initial pH.

    • For each saponified organic phase, perform a standard extraction experiment by mixing equal volumes of the organic and aqueous phases.

    • Stir for a defined contact time (e.g., 5 minutes) at a constant speed and temperature.[12]

  • Analysis: After phase separation, measure the concentration of the target metal and any interfering metals in the raffinate (aqueous phase).

  • Evaluation: Calculate the extraction percentage for each saponification degree. Plot the extraction percentage vs. the saponification rate to identify the optimal condition that maximizes target metal extraction while minimizing co-extraction of impurities.

Mandatory Visualization

G cluster_0 Saponification Workflow cluster_1 Extraction prep Prepare D2EHPA in Diluent calc Calculate Stoichiometric NaOH for Saponification prep->calc mix Add NaOH to Organic Phase & Mix Vigorously calc->mix equil Allow Equilibration mix->equil contact Contact Saponified Organic with Aqueous Feed equil->contact separate Separate Phases contact->separate analyze Analyze Raffinate separate->analyze

Caption: Experimental workflow for saponification and extraction.

Interference: pH Control and Selectivity

Frequently Asked Questions (FAQs)

Q7: How does pH affect metal extraction with D2EHPA?

A7: The extraction of metal cations by the acidic extractant D2EHPA is highly pH-dependent.[10] As the pH increases (i.e., proton concentration decreases), the equilibrium of the cation exchange reaction shifts in favor of metal extraction, leading to higher efficiency.[9][10] Each metal has a characteristic pH range where it is efficiently extracted. For example, zinc extraction with D2EHPA is often effective at a pH of 2, while nickel extraction may require a higher pH.[10][17] This differential behavior is the basis for achieving selective separation of metals from a mixture.[18]

Troubleshooting Guide

Q8: I am co-extracting unwanted metals along with my target metal. How can I improve selectivity?

A8: Improving selectivity involves exploiting the different pH extraction profiles of the metals.

  • Precise pH Control: Adjust the initial pH of the aqueous feed to a value where the extraction of the target metal is high, but the extraction of interfering ions is low. For instance, D2EHPA can selectively extract Mn²⁺ and Al³⁺ under strongly acidic conditions where other metals like Co²⁺ and Ni²⁺ are poorly extracted.[9]

  • Use of Saponification: As discussed, saponification helps maintain the desired pH throughout the extraction process, preventing a drop in pH that could alter selectivity.[14]

  • Scrubbing Stage: After extraction, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution at a specific pH. This can selectively strip co-extracted impurities back into the aqueous phase while retaining the target metal in the organic phase.

  • Synergistic Systems: In some cases, mixing D2EHPA with another extractant (e.g., Cyanex 272) can alter the extraction chemistry and improve the separation factor between two metals like cobalt and nickel.[19]

Data Presentation: pH Dependence of Metal Extraction

The following table illustrates the extraction efficiency of various metals at different equilibrium pH values using 30% v/v D2EHPA.

Metal IonExtraction at pH ~2.0 (%)Extraction at pH ~3.0 (%)Extraction at pH ~5.0 (%)
Zn²⁺~98.3> 99> 99
Fe³⁺/Fe²⁺> 95> 95> 95
Cu²⁺~9.0~40~70
Ni²⁺< 5~10~12.5
Data compiled from multiple sources for illustrative purposes.[10][14]

Mandatory Visualization

G cluster_0 Extraction Stage feed Aqueous Feed (Metal A + Metal B) extractor Mixer-Settler (D2EHPA + pH Control) feed->extractor pH adjusted for selective extraction of A raffinate Raffinate (Metal B) extractor->raffinate loaded_org Loaded Organic (Metal A + D2EHPA) extractor->loaded_org

Caption: Logical diagram of selective metal extraction via pH control.

Interference: Extractant Degradation and Loss

Frequently Asked Questions (FAQs)

Q9: Can the D2EHPA extractant be lost during the extraction process?

A9: Yes, extractant loss is a significant issue that can occur through several mechanisms, including physical entrainment, evaporation, chemical degradation, and solubility in the aqueous phase.[20][21] The solubility of D2EHPA in the aqueous phase is a key concern, as it is influenced by factors like pH, temperature, and the concentration of D2EHPA in the organic phase.[20][21][22]

Troubleshooting Guide

Q10: My raffinate contains organic compounds. What is causing the D2EHPA to dissolve into the aqueous phase?

A10: D2EHPA dissolution into the aqueous phase increases significantly at pH values above 4, leveling off around pH 6-7.[23] This is consistent with the deprotonation of D2EHPA, which makes it more water-soluble.[23] Other factors that increase solubility include:

  • Higher D2EHPA Concentration: Increasing the extractant concentration in the organic phase can lead to higher losses in the aqueous phase.[20]

  • Higher Temperature: Solubility tends to increase slightly with temperature.[20]

  • Low Salt Concentration: High salt concentrations in the aqueous phase can produce a "salting-out" effect, which helps keep the extractant in the organic phase.[21]

Interestingly, the presence of the metal being extracted can reduce extractant loss. The formation of the neutral metal-D2EHPA complex can cause some of the dissolved D2EHPA to re-enter the organic phase.[23]

Q11: How can I minimize the loss of D2EHPA?

A11:

  • Control pH: Operate at the lowest possible pH that still allows for efficient extraction to minimize solubility. Avoid operating at pH > 4 if possible.[23]

  • Increase Salinity: If the process allows, increasing the ionic strength of the aqueous phase can reduce D2EHPA solubility.[21]

  • Raffinate Treatment: Implement a post-treatment step for the raffinate, such as a coalescer or activated carbon column, to capture entrained or dissolved organics before discharge or reuse.

  • Preconditioning: Commercially available D2EHPA can contain water-soluble impurities. Pre-washing or preconditioning the extractant before use can remove these and provide a more accurate assessment of solubility losses.[21]

Data Presentation: Factors Affecting D2EHPA Degradation/Solubility

ParameterEffect on D2EHPA Solubility/Degradation
Increasing Acid Concentration Decreases solubility[20]
Increasing Extractant Concentration Increases solubility[20]
Increasing Temperature Slight increase in solubility[20]
Increasing pH (above 2) Increases solubility[21][22][23]
Data compiled from studies on organophosphoric acid extractants.[20][21][22][23]

References

Technical Support Center: Optimization of D2EHPA Concentration for Maximizing Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Di-(2-ethylhexyl)phosphoric acid (D2EHPA) concentration for maximizing extraction efficiency in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during solvent extraction experiments using D2EHPA.

Issue 1: Formation of a Third Phase

Q1: What is "third-phase" formation and why is it problematic?

A: Third-phase formation is the appearance of a third liquid phase, typically between the aqueous and organic phases, during solvent extraction. This phenomenon can lead to significant problems such as membrane fouling in systems like hollow fiber renewal liquid membranes (HFRLMs), decreased mass transfer efficiency, and loss of the extractant.[1]

Q2: What are the common causes of third-phase formation when using D2EHPA?

A: Several factors can contribute to third-phase formation:

  • Low D2EHPA Concentration: Lower concentrations of D2EHPA (e.g., 5-10 v/v%) are more prone to third-phase formation.[1]

  • High Metal Concentration in the Aqueous Feed: Higher concentrations of the metal being extracted can lead to the formation of polymeric complexes with D2EHPA, resulting in a third phase.[1]

  • High pH of the Aqueous Feed: A higher pH can promote the aggregation of D2EHPA and the formation of metal-D2EHPA complexes that are less soluble in the organic diluent.[1][2]

  • Type of Diluent: The choice of diluent is significant. Linear aliphatic diluents are more likely to lead to third-phase formation compared to aromatic or more polar diluents.[1]

  • Absence of a Modifier: Modifiers are often added to the organic phase to improve the solubility of the metal-extractant complex and prevent third-phase formation.[1]

Q3: How can I prevent or resolve third-phase formation?

A: To mitigate third-phase formation, consider the following strategies:

  • Increase D2EHPA Concentration: Increasing the concentration of D2EHPA in the organic phase can help prevent the formation of a third phase.[1]

  • Add a Modifier: The addition of a modifier, such as tri-n-butyl phosphate (B84403) (TBP) or 1-decanol, to the organic phase can prevent third-phase formation. For example, adding 1-3 v/v% TBP can be effective.

  • Control the pH: Operating at a lower pH can reduce the likelihood of third-phase formation, especially when extracting rare earth elements.[1]

  • Choose an Appropriate Diluent: Using aromatic or more polar diluents instead of linear aliphatic ones can enhance the solubility of the metal-D2EHPA complex.

  • Pre-condition the Extractant: It is important to pre-condition the commercially available D2EHPA to remove impurities that might influence the extraction process.[2]

Issue 2: Low Extraction Efficiency

Q4: My extraction efficiency is lower than expected. What could be the cause?

A: Low extraction efficiency can stem from several factors:

  • Suboptimal D2EHPA Concentration: The concentration of D2EHPA directly impacts extraction efficiency. An insufficient concentration will result in incomplete extraction.[3][4][5][6]

  • Incorrect pH of the Aqueous Phase: The extraction of many metal ions with D2EHPA is highly pH-dependent. The optimal pH range varies depending on the metal being extracted.[3][7][8]

  • Inadequate Mixing/Contact Time: Insufficient contact time or poor mixing between the aqueous and organic phases can lead to incomplete extraction.

  • Presence of Competing Ions: The presence of other metal ions that can be co-extracted by D2EHPA can reduce the extraction efficiency of the target metal.[9]

  • Loss of Extractant to the Aqueous Phase: D2EHPA has some solubility in the aqueous phase, especially at higher pH values, which can reduce its concentration in the organic phase and lower extraction efficiency.[2][10]

Q5: How can I improve the extraction efficiency?

A: To enhance extraction efficiency, you can:

  • Optimize D2EHPA Concentration: Systematically vary the D2EHPA concentration to find the optimal level for your specific application.[7][11][12]

  • Adjust the pH: Carefully control the pH of the aqueous phase to the optimal range for the target metal.[3][13]

  • Increase Mixing and Contact Time: Ensure vigorous mixing and sufficient contact time to allow the extraction equilibrium to be reached. A contact time of 10 minutes is often sufficient.[13]

  • Consider Synergistic Extraction: The addition of another extractant, like TBP, can sometimes have a synergistic effect, improving extraction efficiency.[14][15]

  • Saponify the D2EHPA: Saponification (pre-neutralization) of D2EHPA with a base like NaOH can improve the extraction of some metals by preventing a decrease in pH during extraction.[16][17][18][19][20]

Frequently Asked Questions (FAQs)

Q6: What is the typical working concentration range for D2EHPA?

A: The optimal concentration of D2EHPA can vary significantly depending on the metal being extracted, the composition of the aqueous feed, and the desired separation. Concentrations can range from as low as 0.025 M to as high as 3.0 M.[11][13] For rare earth elements, concentrations are often in the range of 0.6 M to 1.8 M.[11]

Q7: How does pH affect the extraction of metals with D2EHPA?

A: D2EHPA is an acidic extractant, and its extraction mechanism involves the exchange of a proton for a metal ion. Therefore, the pH of the aqueous phase is a critical parameter. Generally, as the pH increases, the extraction efficiency of metal cations also increases.[3][7] However, the optimal pH range is specific to each metal, which allows for selective separation.[9]

Q8: What is saponification of D2EHPA and when should I use it?

A: Saponification is the process of partially neutralizing the acidic D2EHPA with a base (e.g., NaOH or NH4OH) before the extraction. This is done to prevent the pH of the aqueous phase from decreasing during the extraction process, which can negatively impact the extraction efficiency for some metals. Saponification is particularly useful when extracting metals from solutions with low acid content.[16][17][18][19][20]

Q9: What are common diluents used with D2EHPA?

A: D2EHPA is typically diluted in a non-polar organic solvent. Common diluents include kerosene (B1165875), n-dodecane, and other aliphatic or aromatic hydrocarbons.[14][21] The choice of diluent can affect extraction efficiency and the tendency for third-phase formation.[1][3]

Q10: Can D2EHPA be used for selective separation of metals?

A: Yes, D2EHPA is widely used for the selective separation of various metals, including rare earth elements, cobalt, nickel, zinc, and manganese.[9][21][22] The selectivity is achieved by carefully controlling experimental conditions, primarily the pH of the aqueous phase.[9]

Data Presentation

Table 1: Effect of D2EHPA Concentration on Extraction Efficiency of Various Metals

Metal IonD2EHPA ConcentrationpHDiluentExtraction Efficiency (%)Reference
Dy(III)0.05 M2Kerosene99.95[13]
Gd(III)0.05 M2Kerosene99.06[13]
Nd(III)0.05 M2Kerosene76.74[13]
La(III)0.05 M2Kerosene30.07[13]
Heavy REEs1.8 M1.7Kerosene>90[11]
Light REEs1.8 M1.6Kerosene>93[11]
Cadmium4 wt%-Kerosene~35[4]
Zinc20% (v/v)2Kerosene98.4[17]
Manganese0.5 M3.25->70[7]
La(III)1.0 M(0.1 M HNO3)Kerosene99.4[5]
Nd(III)1.0 M(0.1 M HNO3)Kerosene99.7[5]
Ce(IV)1.0 M(0.1 M HNO3)Kerosene100[5]

Table 2: Troubleshooting Guide Summary

IssuePotential CausesRecommended Solutions
Third-Phase Formation Low D2EHPA concentration, high metal concentration, high pH, aliphatic diluent, no modifier.[2]Increase D2EHPA concentration, add a modifier (e.g., TBP), lower the pH, use an aromatic diluent.
Low Extraction Efficiency Suboptimal D2EHPA concentration, incorrect pH, insufficient mixing, competing ions, extractant loss.[2][3][4][5][6][10]Optimize D2EHPA concentration and pH, increase mixing time, consider synergistic extraction or saponification.[7][11][12][14][15][17][18][19][20]
Poor Selectivity Incorrect pH, suboptimal D2EHPA concentration.Carefully control the pH to exploit differences in metal extraction behavior, optimize D2EHPA concentration.[9]

Experimental Protocols

Protocol: Determination of Optimal D2EHPA Concentration for Metal Extraction

1. Objective: To determine the D2EHPA concentration that maximizes the extraction efficiency of a target metal ion from an aqueous solution.

2. Materials:

  • D2EHPA (Di-(2-ethylhexyl)phosphoric acid)

  • Organic diluent (e.g., kerosene, n-dodecane)

  • Aqueous feed solution containing the target metal ion at a known concentration.

  • Acids (e.g., HCl, H2SO4) and bases (e.g., NaOH) for pH adjustment.

  • Separatory funnels or mechanical shaker.

  • pH meter.

  • Analytical instrument for metal ion concentration measurement (e.g., ICP-OES, AAS).

3. Procedure: a. Preparation of Organic Phase: Prepare a series of organic solutions with varying concentrations of D2EHPA in the chosen diluent (e.g., 0.05 M, 0.1 M, 0.2 M, 0.5 M, 1.0 M). b. pH Adjustment of Aqueous Phase: Adjust the pH of the aqueous feed solution to the desired value using an appropriate acid or base. This pH should be kept constant for all experiments in this series. c. Solvent Extraction: i. In a separatory funnel, mix equal volumes of the aqueous feed solution and one of the prepared organic solutions (e.g., 25 mL of each).[9] ii. Shake the mixture vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.[13] iii. Allow the phases to separate completely. d. Phase Separation and Analysis: i. Carefully separate the aqueous and organic phases. ii. Measure the concentration of the target metal ion remaining in the aqueous phase using a suitable analytical technique. e. Repeat: Repeat steps 3c and 3d for each of the prepared D2EHPA concentrations. f. Calculation of Extraction Efficiency: Calculate the extraction efficiency (%E) for each D2EHPA concentration using the following formula:

4. Data Analysis: Plot the extraction efficiency (%) as a function of the D2EHPA concentration. The optimal concentration is the point at which a high extraction efficiency is achieved without a significant increase at higher concentrations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_optimization Optimization prep_organic Prepare Organic Phase (Varying D2EHPA Conc.) mix_phases Mix Aqueous and Organic Phases (A:O=1:1) prep_organic->mix_phases prep_aqueous Prepare Aqueous Phase (Constant Metal Conc. & pH) prep_aqueous->mix_phases shake Shake for a Defined Time (e.g., 10 min) mix_phases->shake separate Allow Phases to Separate shake->separate measure_metal Measure Metal Conc. in Aqueous Phase (ICP-OES) separate->measure_metal calculate_eff Calculate Extraction Efficiency (%) measure_metal->calculate_eff plot_data Plot Efficiency vs. D2EHPA Concentration calculate_eff->plot_data determine_opt Determine Optimal D2EHPA Concentration plot_data->determine_opt

Caption: Workflow for Optimizing D2EHPA Concentration.

Troubleshooting_Flowchart start Start Extraction Experiment check_efficiency Is Extraction Efficiency > 95%? start->check_efficiency check_phase Is a Third Phase Present? check_efficiency->check_phase No success Experiment Successful check_efficiency->success Yes increase_conc Increase D2EHPA Concentration check_phase->increase_conc No add_modifier Add Modifier (e.g., TBP) check_phase->add_modifier Yes adjust_ph Optimize Aqueous pH increase_conc->adjust_ph increase_mixing Increase Mixing Time/Intensity adjust_ph->increase_mixing increase_mixing->start change_diluent Change Diluent (e.g., to Aromatic) add_modifier->change_diluent change_diluent->start

Caption: Troubleshooting Common Extraction Issues.

References

Strategies to minimize solvent loss of di(2-ethylhexyl) phosphoric acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Di(2-ethylhexyl) Phosphoric Acid (D2EHPA)

Welcome to the technical support center for di(2-ethylhexyl) phosphoric acid (D2EHPA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to minimize solvent loss during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter that lead to the loss of D2EHPA solvent.

Q1: I am observing a third, intermediate layer during my solvent extraction. What is it and how can I resolve it?

A: The formation of a third phase is a common issue in solvent extraction with D2EHPA, which can lead to significant solvent loss and decreased efficiency.[1] This intermediate phase, often a gel-like or highly viscous liquid, typically forms due to the aggregation of the D2EHPA-metal complex.

Immediate Actions:

  • Reduce the Aqueous-to-Organic (A:O) Ratio: A very high A:O ratio can promote third-phase formation.[1] Try decreasing the volume of the aqueous phase relative to the organic phase.

  • Add a Modifier: The addition of a modifier like tri-n-butyl phosphate (B84403) (TBP) or 1-decanol (B1670082) can mitigate third-phase formation.[1] An addition of 1-5 v/v% TBP to the organic phase is often effective.[1]

Preventative Strategies:

  • Adjust D2EHPA Concentration: Low concentrations of D2EHPA (5-10 v/v%) are more prone to third-phase formation. Increasing the concentration to 13-20 v/v% can enhance phase stability.[1]

  • Control pH: Higher feed pH values, particularly above 2.0, tend to promote the formation of a third phase.[1] Operating at a lower pH (e.g., 0.5-1.5) can prevent this issue.[1]

  • Select an Appropriate Diluent: Linear aliphatic diluents are more likely to cause third-phase formation. Using cyclic or aromatic diluents, such as cyclohexane (B81311) or kerosene (B1165875) (which contains aromatics), can improve stability.[1]

dot

Caption: Troubleshooting flowchart for resolving third-phase formation.

Q2: How can I reduce the loss of D2EHPA into the aqueous phase (raffinate)?

A: Loss of D2EHPA to the aqueous phase is primarily due to its solubility, which is heavily influenced by the chemical conditions of the system.[2]

Key Control Parameters:

  • Maintain Low pH: D2EHPA solubility in the aqueous phase increases significantly at higher pH values due to the deprotonation of the acidic extractant.[2] Keeping the pH low minimizes this effect.

  • Increase Salt Concentration: The presence of salts in the aqueous phase creates a "salting-out" effect, which helps to keep the organic D2EHPA in the organic phase and reduces its aqueous solubility.[2] Low salt concentrations can lead to significant D2EHPA losses.[2]

  • Control Temperature: Generally, the solubility of organic compounds in an aqueous phase increases with temperature.[2] While the effect may be moderate for D2EHPA, operating at ambient or controlled, non-elevated temperatures can be beneficial.[3][4]

Q3: My extraction is forming a stable emulsion. How can I break it and prevent it in the future?

A: Emulsification is a physical loss mechanism where fine droplets of the organic phase become suspended in the aqueous phase (or vice versa), failing to coalesce.

Immediate Actions:

  • Increase Settling Time: Allow the mixture to stand for a longer period to see if phase separation occurs naturally.

  • Gentle Agitation/Centrifugation: For small volumes, centrifugation is a highly effective method to break emulsions. For larger volumes, gentle stirring or rolling may help coalesce droplets.

  • Temperature Change: A moderate increase or decrease in temperature can alter viscosity and interfacial tension, potentially breaking the emulsion.

Preventative Strategies:

  • Optimize Mixing Energy: Reduce the stirring speed or shaking intensity. High-shear mixing often leads to stable emulsions.

  • Phase Ratio Adjustment: An A:O ratio close to 1:1 can sometimes stabilize emulsions. Experiment with different ratios to find a more stable system.

  • Increase Ionic Strength: As with reducing solubility, increasing the salt concentration in the aqueous phase can help destabilize emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of D2EHPA solvent loss?

A: The main causes of D2EHPA loss are:

  • Third-Phase Formation: Creation of an insoluble metal-extractant phase that separates from both the aqueous and organic phases.[1]

  • Aqueous Solubility: Dissolution of D2EHPA into the aqueous phase, which is highly dependent on pH and ionic strength.[2]

  • Entrainment (Emulsification): Physical loss of the organic phase as fine droplets suspended in the aqueous phase after mixing.[1]

  • Degradation: Chemical breakdown of the D2EHPA molecule over time, although D2EHPA is generally considered chemically stable.[2][3]

Q2: How does the choice of diluent affect D2EHPA loss?

A: The diluent is a critical component of the organic phase and significantly impacts solvent stability. Linear aliphatic diluents are known to promote third-phase formation, whereas cyclic and aromatic diluents like cyclohexane and kerosene improve phase stability and reduce this type of loss.[1]

Q3: What is the role of a modifier, and when should I use one?

A: A modifier is a substance added to the organic phase to improve its properties. In D2EHPA systems, modifiers like tri-n-butyl phosphate (TBP) or 1-decanol are primarily used to prevent third-phase formation.[1] You should consider using a modifier if you are experiencing third-phase issues, especially when extracting high concentrations of metals or operating at higher pH levels.[1]

Q4: Can impurities in commercial D2EHPA contribute to solvent loss?

A: Yes, commercially available D2EHPA can contain impurities that may affect its performance and contribute to issues like emulsification or unpredictable extraction behavior.[2] For highly sensitive experiments, pre-conditioning or purifying the D2EHPA is recommended.[2][5]

Data Summary Tables

Table 1: Factors Influencing Third-Phase Formation with D2EHPA

ParameterCondition Promoting Third PhaseStrategy to Minimize Third PhaseCitation(s)
D2EHPA Concentration Low (5-10 v/v%)Increase concentration (e.g., >10 v/v%)[1]
Aqueous Phase pH High (e.g., >2.0)Maintain lower pH (e.g., 0.5-1.5)[1]
Diluent Type Linear AliphaticUse Cyclic or Aromatic (e.g., Kerosene)[1]
Modifier Absence of modifierAdd 1-5 v/v% TBP or 1-decanol[1]
Metal Concentration HighReduce A:O ratio, add modifier[1]

Table 2: Factors Influencing D2EHPA Solubility in the Aqueous Phase

ParameterCondition Increasing SolubilityStrategy to Minimize SolubilityCitation(s)
Aqueous Phase pH HighMaintain low pH[2]
Salt Concentration LowIncrease salt concentration ("salting-out")[2]
Temperature HighOperate at ambient temperature[2][3]
D2EHPA Concentration HighOptimize; higher concentration increases potential loss[3]

Experimental Protocols

Protocol 1: Evaluation of Third-Phase Formation

This protocol is used to determine the conditions under which a third phase may form in your system.

  • Prepare the Organic Phase: Prepare several organic phase solutions by diluting D2EHPA in the chosen diluent (e.g., kerosene) to various concentrations (e.g., 10, 13, 16, 20 v/v%).[1] If testing a modifier, add it at the desired concentration (e.g., 1, 3, 5 v/v% TBP) to the D2EHPA-diluent mixture.[1]

  • Prepare the Aqueous Phase: Prepare the aqueous feed solution containing the metal salt of interest at a known concentration and pH. Adjust the pH using dilute mineral acid (e.g., H₂SO₄) or a base (e.g., NaOH).[6]

  • Contact the Phases: In a series of separatory funnels, mix the organic and aqueous phases at a defined volumetric A:O ratio (e.g., 1:1).

  • Equilibrate: Shake the funnels for a sufficient time (e.g., 20-30 minutes) to reach equilibrium. Maintain a constant temperature (e.g., 25°C).

  • Observe: Allow the phases to separate. Observe the mixture for the appearance of a third, intermediate layer between the organic and aqueous phases. Record the conditions (D2EHPA concentration, pH, A:O ratio, etc.) at which the third phase appears.

dot

Caption: Workflow for evaluating third-phase formation.

Protocol 2: Purification of D2EHPA via Copper Salt Precipitation

This protocol removes mono-ester and other acidic impurities from commercial D2EHPA.[5]

  • Dissolution: Dissolve the commercial D2EHPA in a suitable organic solvent like diethyl ether.

  • Salt Formation: Prepare a copper sulfate (B86663) solution (e.g., 2 M CuSO₄). Add this to the D2EHPA solution. Add a base (e.g., 10 M NaOH) incrementally while mixing until excess copper hydroxide (B78521) precipitate remains. This forms the copper salt of D2EHPA, Cu(DEHP)₂.[5]

  • Phase Separation: Separate the organic phase, which now contains the Cu(DEHP)₂, from the aqueous phase.

  • Precipitation: Slowly add a non-solvent like acetone (B3395972) to the organic phase while stirring. The Cu(DEHP)₂ salt will precipitate out. Continue adding acetone until no more precipitate forms.[5]

  • Washing: Filter the precipitate and wash it thoroughly with fresh acetone to remove the original solvent and any remaining impurities. Dry the purified salt.[5]

  • Acidification (Regeneration): Re-dissolve the purified Cu(DEHP)₂ salt in the organic solvent. Contact this solution with a dilute mineral acid (e.g., 1 M H₂SO₄) to strip the copper into the aqueous phase, regenerating the purified D2EHPA in the organic phase.

  • Final Wash: Separate the organic D2EHPA phase and wash it with distilled water to remove any residual mineral acid. The purified D2EHPA can be recovered by evaporating the solvent.[5]

References

Technical Support Center: Enhancing D2EHPA Selectivity for Specific Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the selective extraction of metal ions using Di-(2-ethylhexyl) phosphoric acid (D2EHPA).

Frequently Asked Questions (FAQs)

Q1: What is D2EHPA and why is it used for metal extraction?

A1: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is an acidic organophosphorus extractant widely used in solvent extraction processes.[1][2][3] It is favored for its high selectivity and efficiency in separating various metal ions, such as rare earth elements, cobalt, nickel, manganese, and zinc from aqueous solutions.[2][4][5][6] D2EHPA functions as a cationic exchange extractant, where protons from the acidic extractant are exchanged for metal cations, transferring the metal into the organic phase.[6]

Q2: What are the most critical parameters affecting the selectivity of D2EHPA?

A2: The selectivity of D2EHPA is highly dependent on several key parameters. The most critical is the pH of the aqueous phase, as different metals are extracted at distinct pH levels.[6][7] Other important factors include the concentration of D2EHPA , the organic to aqueous phase ratio (O:A) , temperature , and the choice of diluent . The addition of synergistic agents or modifiers can also significantly enhance selectivity.

Q3: How can I improve the separation of Cobalt (Co) and Nickel (Ni) using D2EHPA?

A3: Separating cobalt and nickel can be challenging due to their similar physicochemical properties.[8] To enhance selectivity, consider the following:

  • pH Control: Carefully controlling the pH is crucial. Cobalt is generally extracted at a lower pH than nickel with D2EHPA.[5]

  • Synergistic Extraction: The addition of other extractants, such as Cyanex 272 or Cyanex 302, can have a synergistic effect, improving the separation factor between cobalt and nickel.[8] For instance, a mixture of D2EHPA and Cyanex 302 has been shown to be effective.[8]

  • Temperature: The extraction of cobalt is more endothermic than that of nickel, meaning that conducting the extraction at a warmer temperature can improve separation.[8]

Q4: What should I do if I observe the formation of a third phase during extraction?

A4: The formation of a third phase, an intermediate layer between the aqueous and organic phases, can occur, particularly during rare earth element (REE) extraction at high metal concentrations and pH values.[9] This can lead to membrane fouling and reduced efficiency.[9] To mitigate this:

  • Adjust D2EHPA Concentration: Higher concentrations of D2EHPA in the organic phase can help prevent third-phase formation.[9]

  • Use Modifiers: The addition of modifiers, like tri-n-butyl phosphate (B84403) (TBP) or 1-decanol (B1670082), to the organic phase can prevent the formation of a third phase.[9]

  • Control Feed pH: Operating at a lower feed pH can reduce the likelihood of third-phase formation.[9]

Q5: Can D2EHPA be used to separate rare earth elements (REEs)?

A5: Yes, D2EHPA is commonly used for the separation of REEs.[3][10] The separation is based on the decrease in the ionic radius of the REEs as the atomic number increases (lanthanide contraction), which leads to stronger complex formation with D2EHPA.[3] This allows for the selective extraction and separation of heavy rare earth elements (HREEs) from light rare earth elements (LREEs).[11]

Troubleshooting Guides

Issue 1: Poor Separation Efficiency Between Target Metal Ions
Possible Cause Troubleshooting Step
Incorrect pH Verify and adjust the pH of the aqueous phase. The optimal pH for extraction varies significantly between different metal ions.[7] A small deviation can drastically alter extraction efficiency.[7]
Suboptimal D2EHPA Concentration Optimize the D2EHPA concentration in the organic diluent. The distribution coefficient of the metal is directly related to the extractant concentration.[7]
Inappropriate Organic to Aqueous Phase Ratio (O:A) Adjust the O:A ratio. A higher O:A ratio can increase the extraction of the target metal.[12]
Temperature Fluctuations Ensure a constant and optimized temperature during the extraction process, as temperature can influence the extraction thermodynamics.[8]
Lack of Synergistic Agent Consider adding a synergistic extractant to the organic phase to improve the separation factor. For Co/Ni separation, Cyanex 272 or Cyanex 302 are effective.[8] For other systems, TBP can be beneficial.[3][13]
Issue 2: Co-extraction of Impurity Metals
Possible Cause Troubleshooting Step
pH is too high Lower the pH of the aqueous phase. Many impurity metals are extracted at higher pH values.[12]
No Scrubbing Stage Introduce a scrubbing stage after extraction. The loaded organic phase is contacted with a fresh aqueous solution designed to selectively strip the co-extracted impurities.[12]
Inadequate Stripping of Organic Phase Ensure complete stripping of the organic phase from previous cycles to avoid contamination. Different stripping agents and conditions may be required for different metals.[14][15]
Issue 3: Emulsion Formation at the Interface
Possible Cause Troubleshooting Step
High Agitation Speed Reduce the mixing speed. Excessive agitation can lead to the formation of stable emulsions.
Presence of Fine Solid Particles Ensure the aqueous feed is properly filtered to remove any suspended solids that can stabilize emulsions.
High Extractant Concentration A very high concentration of D2EHPA can sometimes contribute to emulsion formation. Try a slightly lower concentration.
Absence of a Phase Modifier The addition of a phase modifier like 1-decanol or TBP can help prevent emulsion formation and improve phase separation.[16]

Quantitative Data Summary

Table 1: Optimized Conditions for Mn/Co Separation using D2EHPA

ParameterOptimized ValueOutcome
D2EHPA Concentration0.5 M>70% Mn extraction
pH3.25<5% Co co-extraction
O:A Ratio1.25:1Single stage extraction
Data sourced from a study on manganese recovery from a solution based on lithium-ion batteries.[12]

Table 2: Separation Factors for Co/Ni with Different Extractants

Extractant/MixtureDpH50 (Ni–Co)Separation Factor (βCo/Ni)
D2EHPA0.3138 - 98
Cyanex 2721.7204 (at pH 4)
Cyanex 3022.6-
D2EHPA / Cyanex 302 (0.3M:0.3M)0.9-
DpH50 is the difference in pH at which 50% of the respective metals are extracted.[8]

Experimental Protocols

Protocol 1: General Procedure for Metal Extraction using D2EHPA
  • Preparation of the Organic Phase: Dilute the D2EHPA extractant to the desired concentration using a suitable organic solvent, such as kerosene (B1165875) or naphtha.[4]

  • pH Adjustment of the Aqueous Phase: Adjust the pH of the aqueous solution containing the metal ions to the target range using a suitable acid or base.[4]

  • Extraction: Mix the prepared organic phase with the pH-adjusted aqueous solution at the desired O:A ratio. Agitate the mixture for a sufficient time (e.g., 10-30 minutes) to reach equilibrium.[12]

  • Phase Separation: Allow the phases to separate in a separatory funnel.

  • Stripping: Separate the loaded organic phase and contact it with a suitable stripping agent (e.g., a strong acid like H₂SO₄) to recover the extracted metal.[4]

  • Analysis: Analyze the metal ion concentration in the raffinate (the aqueous phase after extraction) and the stripping solution to determine the extraction and stripping efficiencies.

Protocol 2: Synergistic Extraction of Cobalt and Nickel
  • Organic Phase Preparation: Prepare a mixture of D2EHPA and a synergistic agent (e.g., Cyanex 302) at the desired molar ratio and dilute it in an appropriate organic solvent.[8]

  • Aqueous Phase Preparation: Prepare an aqueous feed solution containing known concentrations of cobalt and nickel.

  • pH-Dependent Extraction: Conduct a series of extractions at varying aqueous pH values (e.g., from 2.0 to 7.0).

  • Equilibration and Separation: For each pH value, mix the organic and aqueous phases, allow them to equilibrate, and then separate the phases.

  • Metal Analysis: Determine the concentration of cobalt and nickel in the aqueous phase after extraction.

  • Data Analysis: Calculate the percentage of extraction for each metal at each pH and determine the separation factor.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_process Extraction Process cluster_analysis Analysis & Recovery Aqueous_Prep Aqueous Phase (Metal Ions) pH_Adjust pH Adjustment Aqueous_Prep->pH_Adjust Organic_Prep Organic Phase (D2EHPA + Diluent) Mixing Mixing & Agitation Organic_Prep->Mixing pH_Adjust->Mixing Separation Phase Separation Mixing->Separation Raffinate Raffinate Separation->Raffinate Loaded_Organic Loaded Organic Separation->Loaded_Organic Stripping Stripping Loaded_Organic->Stripping Product Metal Product Stripping->Product

Caption: General workflow for solvent extraction using D2EHPA.

Selectivity_Factors Selectivity Enhanced Selectivity pH pH Control pH->Selectivity Concentration D2EHPA Concentration Concentration->Selectivity Synergism Synergistic Agents (e.g., Cyanex) Synergism->Selectivity Temperature Temperature Temperature->Selectivity O_A_Ratio O:A Ratio O_A_Ratio->Selectivity

Caption: Key factors influencing the selectivity of D2EHPA.

References

Validation & Comparative

A Comparative Guide: D2EHPA vs. Cyanex 272 for Cobalt and Nickel Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of cobalt and nickel is a critical process in hydrometallurgy and material purification. This guide provides an objective comparison of two prominent solvent extraction reagents, Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid), detailing their performance based on experimental data.

The separation of cobalt and nickel is notoriously challenging due to their similar chemical properties.[1] Solvent extraction has emerged as a primary method for this separation, with D2EHPA and Cyanex 272 being two of the most commonly employed organophosphorus extractants.[2][3] While both are effective, they exhibit distinct characteristics in terms of selectivity, optimal operating conditions, and efficiency.

Performance Comparison: D2EHPA vs. Cyanex 272

Cyanex 272 generally demonstrates significantly higher selectivity for cobalt over nickel compared to D2EHPA.[4] This superior selectivity is a key advantage, as it allows for a cleaner separation and higher purity of the final products.[5][6]

One study reported a cobalt-nickel separation factor of 7000 for Cyanex 272, compared to a mere 14 for D2EHPA, highlighting the substantial difference in their separation capabilities.[1] Another investigation using Cyanex 272 achieved a cobalt recovery of 99% with only 0.02% nickel co-extraction, resulting in a remarkable separation factor of 14,250.[5][6]

The pH of the aqueous solution is a critical parameter influencing the extraction process for both reagents.[5] Generally, the extraction of both metals increases with rising pH. However, the optimal pH range for selective cobalt extraction differs between the two. For Cyanex 272, efficient cobalt extraction with high selectivity is often achieved in a pH range of 4.5 to 6.[5][7] In contrast, D2EHPA operates at a lower pH for manganese separation from cobalt and nickel, around pH 3.0 to 3.5.[8]

The stripping of the extracted metals from the organic phase is another crucial step. For Cyanex 272, loaded cobalt can be effectively stripped using sulfuric acid, with one study finding 24 g/L sulfuric acid to be optimal.[5][6] Similarly, cobalt can be stripped from D2EHPA using acidic solutions.

While Cyanex 272 offers superior separation performance, D2EHPA is a considerably less expensive reagent.[1] This economic factor is a significant consideration for large-scale industrial applications. To leverage the high selectivity of Cyanex 272 and the lower cost of D2EHPA, some studies have investigated the use of mixtures of these extractants.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from various experimental studies, providing a direct comparison of D2EHPA and Cyanex 272 performance in cobalt and nickel separation.

ParameterD2EHPACyanex 272Source
Co/Ni Separation Factor 147000[1]
Co/Ni Separation Factor ~150>2000[4]
Co Recovery -99%[5][6]
Ni Co-extraction -0.02%[5][6]
Optimal pH for Co Extraction Lower pH ranges (e.g., ~3-4 for separation from Mn)4.5 - 6.0[5][8]
Stripping Agent Sulfuric AcidSulfuric Acid (e.g., 24 g/L)[5][6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a framework for reproducible research.

Solvent Extraction Procedure (General)

A common experimental setup involves batch solvent extraction tests. The general procedure is as follows:

  • Preparation of Aqueous Phase: A synthetic aqueous solution containing known concentrations of cobalt and nickel sulfates is prepared. The initial pH of the solution is adjusted to the desired value using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Preparation of Organic Phase: The extractant (D2EHPA or Cyanex 272) is dissolved in a suitable diluent, such as kerosene, to the desired concentration. In some cases, a modifier like TBP (tri-n-butyl phosphate) is added to prevent third-phase formation. For certain experiments, the organic phase is partially saponified by adding a stoichiometric amount of a strong base (e.g., NaOH).[7][9]

  • Extraction: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel or a beaker with a magnetic stirrer. The mixture is agitated for a specific duration (e.g., 30 minutes) to ensure equilibrium is reached.[7]

  • Phase Separation: After agitation, the mixture is allowed to stand for a period (e.g., 20 minutes) to allow for the complete separation of the aqueous and organic phases.[8]

  • Analysis: The concentration of metals in the aqueous phase (raffinate) is determined using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The metal concentration in the organic phase is calculated by mass balance.

  • Calculation of Extraction Efficiency and Distribution Coefficient: The percentage of metal extracted and the distribution coefficient (D) are calculated using the initial and final concentrations of the metal in the aqueous phase. The separation factor (β) between cobalt and nickel is then calculated as the ratio of their respective distribution coefficients.

Stripping Procedure
  • Preparation of Loaded Organic Phase: The organic phase from the extraction experiment, now loaded with the extracted metal(s), is used for the stripping tests.

  • Stripping: The loaded organic phase is mixed with a stripping agent, typically a mineral acid like sulfuric acid, at a specific concentration.

  • Analysis: The concentration of the metal in the resulting aqueous phase (strip liquor) is analyzed to determine the stripping efficiency.

Logical Workflow of Cobalt-Nickel Separation

The following diagram illustrates the logical steps involved in a typical solvent extraction process for separating cobalt and nickel.

SolventExtractionProcess cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase cluster_Process Process Stages Aqueous_Feed Aqueous Feed (Co²⁺, Ni²⁺) Extraction Extraction Aqueous_Feed->Extraction Raffinate Raffinate (Ni²⁺) Fresh_Extractant Fresh Extractant (D2EHPA or Cyanex 272) Fresh_Extractant->Extraction Loaded_Organic Loaded Organic (Co-Extractant Complex) Stripping Stripping Loaded_Organic->Stripping Stripped_Organic Stripped Organic (Recycled) Stripped_Organic->Fresh_Extractant Recycle Extraction->Raffinate Extraction->Loaded_Organic Co Extraction Stripping->Stripped_Organic Product Cobalt Product Solution Stripping->Product Stripping_Agent Stripping Agent (e.g., H₂SO₄) Stripping_Agent->Stripping

Caption: A flowchart of the solvent extraction process for cobalt and nickel separation.

References

A Comparative Guide to Alternatives for Uranium Extraction: Moving Beyond Phosphoric Acid, 2-ethylhexyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking efficient and selective methods for uranium extraction, this guide offers a comprehensive comparison of viable alternatives to the widely used Phosphoric acid, 2-ethylhexyl ester (D2EHPA). This document provides a detailed analysis of the performance of synergistic solvent systems and other organophosphorus and amine-based extractants, supported by experimental data, detailed protocols, and process visualizations.

This guide focuses on the quantitative performance of four leading alternatives: the synergistic mixture of Di-(2-ethylhexyl) phosphoric acid and Tri-n-octylphosphine oxide (D2EHPA-TOPO), Alamine 336, 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC88A), and Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272). The comparison encompasses key performance indicators including extraction efficiency, stripping efficiency, and selectivity against common interfering ions such as iron (Fe), thorium (Th), and rare earth elements (REEs).

Performance Comparison of Uranium Extractants

The following tables summarize the quantitative performance of the selected alternatives to D2EHPA for uranium extraction under various experimental conditions.

Table 1: Uranium Extraction and Stripping Efficiencies
Extractant/SystemExtraction Efficiency (%)Stripping Efficiency (%)Stripping AgentOptimal Conditions (Extraction)Source(s)
D2EHPA-TOPO 90 - 95>990.5 M (NH₄)₂CO₃Phosphoric acid medium[1][2][3]
Alamine 336 ~99.7299.870.5 M (NH₄)₂CO₃0.15 M H₂SO₄, 0.05 M Alamine 336, 25°C, O/A ratio 1:1[4][5][6]
PC88A >95 (synergistic w/ TOPO)~9811 M H₃PO₄ with Fe²⁺Nitric or Phosphoric acid medium[7][8]
Cyanex 272 97.1 ± 3>950.5 M Na₂CO₃pH 3-4 (sulfate medium)[9][10][11][12]
Table 2: Selectivity of Uranium Extraction
Extractant/SystemSelectivity over Iron (Fe)Selectivity over Thorium (Th)Selectivity over Rare Earth Elements (REEs)NotesSource(s)
D2EHPA-TOPO HighModerateEnhanced retardation of HREEsExhibits high selectivity for transition metals and uranium.[1][3]
Alamine 336 HighModerateModerateHigh selectivity for uranium in sulfate (B86663) media.[5][6][13][14]
PC88A ModerateModerateGoodSynergistic systems can enhance selectivity.[7][8][15]
Cyanex 272 GoodGoodGoodCan be used for selective separation of U(VI) from REEs.[9][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for comparative studies.

Uranium Extraction with Alamine 336 from Sulfuric Acid Medium

Objective: To determine the extraction efficiency of uranium (VI) from a synthetic sulfuric acid leach liquor using Alamine 336.

Materials:

  • Aqueous phase: Synthetic uranium solution (e.g., 250 mg/L U(VI)) in 0.15 M sulfuric acid.

  • Organic phase: 0.05 M Alamine 336 in kerosene (B1165875).

  • Separatory funnels, mechanical shaker, pH meter, and ICP-OES for uranium analysis.

Procedure:

  • Prepare the aqueous and organic phases to the specified concentrations.

  • In a separatory funnel, mix equal volumes of the aqueous and organic phases (O/A ratio = 1:1).

  • Shake the mixture for a predetermined contact time (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Allow the phases to separate completely.

  • Collect the aqueous phase (raffinate) and analyze the uranium concentration using ICP-OES.

  • Calculate the extraction efficiency (%) as: ((Initial U concentration - Final U concentration) / Initial U concentration) * 100.

Stripping of Uranium from Loaded D2EHPA-TOPO

Objective: To determine the stripping efficiency of uranium from a loaded D2EHPA-TOPO organic phase using an ammonium (B1175870) carbonate solution.

Materials:

  • Loaded organic phase: 0.3 M D2EHPA / 0.075 M TOPO in kerosene containing a known concentration of uranium (e.g., 8 g/L).

  • Stripping solution: 0.5 M ammonium carbonate ((NH₄)₂CO₃).

  • Water bath, separatory funnels, mechanical shaker, and analytical instrumentation for uranium determination.

Procedure:

  • Prepare the loaded organic phase by contacting the D2EHPA-TOPO solvent with a uranium-rich aqueous solution.

  • In a separatory funnel, mix the loaded organic phase with the ammonium carbonate stripping solution at a specified phase ratio (e.g., O/A = 1:1).

  • Place the funnel in a water bath at a controlled temperature (e.g., 50°C) and shake for a set time (e.g., 20 minutes).

  • Allow the phases to separate.

  • Analyze the uranium concentration in both the stripped organic phase and the aqueous stripping solution.

  • Calculate the stripping efficiency (%) as: (U concentration in aqueous strip solution / Initial U concentration in loaded organic) * 100.

Visualizing the Extraction Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental workflows of the solvent extraction and stripping cycles.

Solvent_Extraction_Cycle cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Feed Aqueous Feed (Uranium + Impurities) Mixer_Extractor Mixer-Settler (Extraction) Aqueous_Feed->Mixer_Extractor Organic_Solvent Fresh/Recycled Organic Solvent Organic_Solvent->Mixer_Extractor Loaded_Organic Loaded Organic (Uranium-rich) Mixer_Extractor->Loaded_Organic U transfers to organic phase Raffinate Raffinate (Impurities) Mixer_Extractor->Raffinate Mixer_Stripper Mixer-Settler (Stripping) Loaded_Organic->Mixer_Stripper Stripping_Solution Stripping Agent Stripping_Solution->Mixer_Stripper Pregnant_Strip Pregnant Strip Solution (Uranium-rich) Mixer_Stripper->Pregnant_Strip U transfers to aqueous phase Stripped_Organic Stripped Organic (Recycled) Mixer_Stripper->Stripped_Organic Stripped_Organic->Organic_Solvent Recycle Extraction_Mechanisms cluster_ion_exchange Ion Exchange Mechanism (e.g., Alamine 336) cluster_solvation Solvation/Synergistic Mechanism (e.g., D2EHPA-TOPO) Aqueous_U Aqueous Phase UO₂²⁺ + nSO₄²⁻ ⇌ [UO₂(SO₄)ₙ]²⁻²ⁿ Extraction_IE Extraction [UO₂(SO₄)ₙ]²⁻²ⁿ + 2(R₃NH)₂SO₄ ⇌ (R₃NH)₄UO₂(SO₄)₃ + (n-1)SO₄²⁻ Aqueous_U->Extraction_IE Organic_Amine Organic Phase 2(R₃NH)₂SO₄ Organic_Amine->Extraction_IE Aqueous_U_sol Aqueous Phase UO₂²⁺ Extraction_Sol Extraction UO₂²⁺ + 2(RO)₂POOH + TOPO ⇌ UO₂((RO)₂POO)₂·TOPO + 2H⁺ Aqueous_U_sol->Extraction_Sol Organic_D2EHPA_TOPO Organic Phase 2(RO)₂POOH + TOPO Organic_D2EHPA_TOPO->Extraction_Sol

References

A Comparative Guide to D2EHPA and Other Organophosphorus Extractants in Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and hydrometallurgy, the selection of an appropriate extractant is paramount for efficient and selective separation of metal ions. Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized organophosphorus extractant, but its performance relative to other commercially available reagents such as Cyanex 272, PC-88A, Cyanex 301, and Cyanex 302 is a critical consideration for process optimization. This guide provides an objective comparison of these extractants, supported by experimental data, to aid in the selection process for specific separation needs.

Performance Comparison of Organophosphorus Extractants

The efficacy of an organophosphorus extractant is determined by several key performance indicators, including its extraction efficiency, selectivity for target metals, and the pH range of operation. D2EHPA is generally recognized as a more potent extractant than Cyanex 272, a characteristic attributed to its stronger acidic nature.[1] This allows D2EHPA to extract metals at a lower pH compared to Cyanex 272.[1]

However, in applications requiring high selectivity, particularly in the separation of cobalt and nickel, Cyanex 272 often demonstrates superior performance.[2][3] The choice of extractant, therefore, involves a trade-off between extraction strength and selectivity. Synergistic effects can be achieved by mixing different extractants, which can enhance the separation of specific metals.[2][3]

Extraction of Divalent Cations

The separation of divalent cations is a common application for these extractants. The following tables summarize the comparative performance of D2EHPA and Cyanex 272 in the extraction of manganese (Mn(II)), calcium (Ca(II)), and nickel (Ni(II)).

Parameter D2EHPA Cyanex 272 Conditions Reference
Manganese(II) Extraction ~7 times more efficientLess efficientpH range 5-8[4]
Calcium(II) pH at 50% Extraction (pH0.5) < 3.56.7Not specified[1]
Nickel(II) pH at 50% Extraction (pH0.5) 4.7> 7.0Not specified[1]
Cobalt and Nickel Separation

The separation of cobalt (Co(II)) and nickel (Ni(II)) is a significant challenge in hydrometallurgy due to their similar chemical properties.[2] Cyanex 272 is often favored for this separation. Synergistic mixtures of D2EHPA with Cyanex 272 or Cyanex 302 have been investigated to improve selectivity while potentially reducing reagent costs.[2]

Extractant/Mixture Separation Performance for Co(II) over Ni(II) Reference
D2EHPA Unacceptable separation efficiency[2]
Cyanex 272 Good separation, but relatively expensive[2]
D2EHPA + Cyanex 272 Improved selectivity compared to D2EHPA alone[2]
D2EHPA + Cyanex 302 Slightly better separation than D2EHPA/Cyanex 272 mixture[2]
Rare Earth Elements (REEs) Separation

The separation of individual rare earth elements is crucial for their application in various high-tech industries. The performance of D2EHPA and Cyanex 272, as well as their mixtures, has been evaluated for this purpose.

Extractant/Mixture Dysprosium (Dy) Extraction Efficiency Neodymium (Nd) Extraction Efficiency Gadolinium (Gd) Extraction Efficiency Lanthanum (La) Extraction Efficiency Separation Factor (Dy/Nd) Separation Factor (Dy/Gd) Conditions Reference
D2EHPA ------0.05 M extractant, pH = 2[5]
Cyanex 272 ----Lowest separation factorLowest separation factor0.05 M extractant, pH = 2[5]
D2EHPA + Cyanex 272 (2:8 ratio) 99.92%26.47%64.54%30.07%720.053640.270.05 M total extractant, pH = 2[5]
Extraction of Other Metals

The performance of these extractants has also been compared for other metals such as gold (Au(III)) and titanium (Ti(IV)).

Metal D2EHPA PC-88A Cyanex 272 Conditions Reference
Gold(III) Extraction from HCl Not significantNot significantSignificant efficiency1-9 M HCl[6]
Titanium(IV) Extraction QuantitativeQuantitative-0.01-0.1 M HClO4[7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating research findings. Below are generalized methodologies for key experiments cited in this guide.

General Solvent Extraction Procedure

This protocol outlines the fundamental steps for a typical solvent extraction experiment.

G cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis A Prepare Aqueous Phase (Metal ion solution at desired pH) C Combine Aqueous and Organic Phases (Defined O/A ratio, e.g., 1:1) A->C B Prepare Organic Phase (Extractant in diluent like kerosene) B->C D Agitate for a set time (e.g., 5-30 minutes) for equilibrium C->D E Allow Phases to Separate D->E F Separate Aqueous Phase E->F G Analyze Metal Concentration in Aqueous Phase (e.g., ICP-OES, AAS) F->G H Calculate Extraction Efficiency G->H

Caption: General workflow for a solvent extraction experiment.

Methodology:

  • Aqueous Phase Preparation: Prepare a stock solution of the metal salt (e.g., sulfate (B86663) or chloride) in deionized water. Adjust the pH to the desired value using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Organic Phase Preparation: Dissolve the organophosphorus extractant (e.g., D2EHPA, Cyanex 272) in a suitable organic diluent (e.g., kerosene, toluene) to the desired concentration.[4][5][6]

  • Extraction: In a separatory funnel, mix equal volumes of the aqueous and organic phases (or as per the specified organic-to-aqueous phase ratio, O/A).[7]

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 5 to 30 minutes) to ensure the extraction equilibrium is reached.[6][7]

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Carefully separate the aqueous phase and measure the concentration of the metal ion using an appropriate analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS). The concentration of the metal in the organic phase can be calculated by mass balance.[5][8]

  • Calculation: The extraction efficiency (%E) is calculated using the formula: %E = [(C₀ - Cₑ) / C₀] * 100, where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration.

Stripping (Back-Extraction) Procedure

This protocol describes the process of recovering the extracted metal from the loaded organic phase.

G A Loaded Organic Phase (from extraction) C Combine Loaded Organic and Stripping Solution A->C B Prepare Stripping Solution (e.g., H₂SO₄, HCl) B->C D Agitate for a set time C->D E Allow Phases to Separate D->E F Separate Aqueous Phase (Strip Liquor) E->F G Analyze Metal Concentration in Strip Liquor F->G

Caption: Workflow for the stripping of metal ions from the loaded organic phase.

Methodology:

  • Stripping Solution Preparation: Prepare an acidic solution (e.g., H₂SO₄, HCl) of a specific concentration.[3]

  • Stripping: Mix the metal-loaded organic phase from the extraction step with the stripping solution at a defined O/A ratio.

  • Equilibration and Phase Separation: Agitate the mixture to facilitate the transfer of the metal ion back into the aqueous phase and then allow the phases to separate.

  • Analysis: Analyze the metal concentration in the resulting aqueous phase (strip liquor) to determine the stripping efficiency.

Logical Framework for Extractant Selection

The choice of an appropriate organophosphorus extractant is a multi-faceted decision that depends on the specific separation goals, the composition of the feed solution, and economic considerations. The following diagram illustrates a logical decision-making process for selecting an extractant.

G A Define Separation Goal (e.g., Bulk extraction, selective separation) B High Extraction Efficiency Required? A->B C High Selectivity Required? (e.g., Co/Ni separation) B->C No D Consider D2EHPA (Stronger extractant) B->D Yes E Consider Cyanex 272 (Higher selectivity for some pairs) C->E Yes F Investigate Synergistic Mixtures (e.g., D2EHPA + Cyanex 272/302) for enhanced selectivity C->F Consider G Evaluate pH Operating Range D->G E->G F->G H D2EHPA operates at lower pH G->H Low pH I Cyanex 272 requires higher pH G->I Higher pH J Perform Economic Analysis (Reagent cost, process complexity) H->J I->J K Final Extractant Selection J->K

Caption: Decision tree for selecting an appropriate organophosphorus extractant.

References

Validation of Metal Extraction Efficiency using D2EHPA with ICP-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Di-(2-ethylhexyl) phosphoric acid (D2EHPA) in metal extraction, validated by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). It includes supporting experimental data, detailed methodologies, and visual representations of the underlying chemical principles and workflows.

Performance of D2EHPA in Metal Extraction: A Data-Driven Comparison

The efficiency of D2EHPA as a solvent extractant for various metals is well-documented. Its performance is often compared with other extractants, such as Cyanex 272, to highlight its efficacy under specific experimental conditions. The following tables summarize quantitative data on the extraction efficiency of D2EHPA for several metals, showcasing the impact of key parameters like pH and extractant concentration.

Metal IonExtractantExtractant Conc.pHO/A RatioExtraction Efficiency (%)Reference
Copper (Cu²⁺)D2EHPA--->99%[1]
Manganese (Mn²⁺)D2EHPA10% (v/v) in kerosene8.0 - 8.52~95% (in 5 stages)[2]
Manganese (Mn²⁺)Cyanex 27210% (v/v) in kerosene8.0 - 8.52~95% (in 5 stages)[2]
Zinc (Zn²⁺)D2EHPA30% (v/v)5.01.699.99%
Cobalt (Co²⁺)D2EHPA30% (v/v)5.01.617.76%
Nickel (Ni²⁺)D2EHPA30% (v/v)5.01.612.52%
Iron (Fe³⁺)D2EHPA (saponified)1 mol/L1.01:1>95% (single stage)

Note: The efficiency of D2EHPA is highly dependent on the specific metal ion and the experimental conditions. For instance, D2EHPA shows significantly higher efficiency for Zinc compared to Cobalt and Nickel under the same conditions, demonstrating its selectivity. In the case of Manganese extraction, while both D2EHPA and Cyanex 272 can achieve high recovery, studies have shown D2EHPA to be a more efficient extractant under certain pH ranges.[2]

Experimental Protocols

This section outlines the detailed methodologies for validating the metal extraction efficiency of D2EHPA using ICP-MS.

Metal Extraction Protocol

This protocol describes the liquid-liquid extraction of metal ions from an aqueous solution using D2EHPA in an organic solvent.

Materials:

  • Aqueous solution containing the metal ion(s) of interest (e.g., prepared from a certified standard)

  • Di-(2-ethylhexyl) phosphoric acid (D2EHPA), analytical grade

  • Organic solvent (e.g., kerosene, n-heptane), analytical grade

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) solution for pH adjustment

  • Separatory funnels

  • Mechanical shaker

  • pH meter

Procedure:

  • Preparation of the Organic Phase: Prepare a solution of D2EHPA in the chosen organic solvent at the desired concentration (e.g., 0.1 M, 0.5 M).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a known concentration of the target metal ion(s). Adjust the pH of the aqueous solution to the desired value using HCl or NaOH.

  • Extraction:

    • Transfer equal volumes of the aqueous and organic phases (or a specific organic-to-aqueous phase ratio, O/A) into a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure thorough mixing and mass transfer.

    • Allow the phases to separate completely.

  • Phase Separation: Carefully separate the aqueous phase (raffinate) from the organic phase (loaded organic).

  • Sample Collection: Collect the aqueous phase for analysis of the remaining metal ion concentration.

  • Stripping (Optional): To analyze the metal content in the organic phase, the metal can be stripped back into an aqueous solution using a suitable stripping agent (e.g., a strong acid like HCl or H₂SO₄). This involves mixing the loaded organic phase with the stripping solution and following a similar extraction procedure.

ICP-MS Analysis and Method Validation Protocol

This protocol details the quantification of metal ions in the aqueous phase (and/or the stripping solution) using ICP-MS to determine the extraction efficiency.

Instrumentation and Reagents:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • Certified multi-element or single-element standards

  • Nitric acid (HNO₃), trace metal grade

  • Deionized water (18.2 MΩ·cm)

  • Internal standard solution (e.g., Sc, Y, In, Bi)

Procedure:

  • Sample Preparation:

    • Acidify the collected aqueous samples (raffinate and/or stripping solution) with trace metal grade nitric acid to a final concentration of 2% (v/v) to stabilize the metal ions.

    • If analyzing the organic phase directly, dilute it with a suitable organic solvent compatible with the ICP-MS sample introduction system. Special considerations for organic sample introduction, such as a cooled spray chamber and the addition of oxygen to the plasma, may be necessary to prevent carbon deposition and plasma instability.

  • Instrument Calibration:

    • Prepare a series of calibration standards of the target metal(s) in the same matrix as the samples (e.g., 2% HNO₃).

    • Include a calibration blank.

    • Generate a calibration curve for each metal. The correlation coefficient (r²) should be ≥ 0.999.

  • ICP-MS Analysis:

    • Aspirate the prepared samples, calibration standards, and quality control samples into the ICP-MS.

    • Use an internal standard to correct for matrix effects and instrument drift.

    • Monitor for potential polyatomic interferences and use appropriate correction methods (e.g., collision/reaction cell technology) if necessary.

  • Calculation of Extraction Efficiency: The extraction efficiency (E%) is calculated using the following formula: E% = [(C₀ - Cₐ) / C₀] * 100 Where:

    • C₀ is the initial concentration of the metal ion in the aqueous phase.

    • Cₐ is the concentration of the metal ion in the aqueous phase after extraction.

  • Method Validation:

    • Accuracy: Determined by spike recovery experiments on the aqueous matrix. The recovery should be within a predefined acceptable range (e.g., 85-115%).

    • Precision: Assessed by analyzing replicate samples. The relative standard deviation (RSD) should be below a specified limit (e.g., <5%).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the blank measurements.

    • Linearity: Assessed from the calibration curve.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Validation Validation Aqueous_Phase Aqueous Phase (Metal Solution) Mixing Liquid-Liquid Extraction (Shaking) Aqueous_Phase->Mixing Organic_Phase Organic Phase (D2EHPA in Solvent) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Aqueous_Sample Aqueous Phase (Raffinate) for Analysis Separation->Aqueous_Sample Organic_Sample Loaded Organic Phase Separation->Organic_Sample ICP_MS ICP-MS Analysis Aqueous_Sample->ICP_MS Stripping Stripping (Optional) Organic_Sample->Stripping Stripped_Aqueous Stripped Aqueous Phase for Analysis Stripping->Stripped_Aqueous Stripped_Aqueous->ICP_MS Efficiency_Calc Calculate Extraction Efficiency ICP_MS->Efficiency_Calc Method_Validation Method Validation (Accuracy, Precision) Efficiency_Calc->Method_Validation

Caption: Experimental workflow for validating metal extraction efficiency.

D2EHPA_Extraction_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase M_ion Mⁿ⁺ Complex M(HR₂)ₙ M_ion->Complex Forms Complex H_ion nH⁺ D2EHPA n(HR)₂ D2EHPA->Complex Reacts with Complex->H_ion Releases

Caption: Cation-exchange mechanism of metal extraction by D2EHPA.

References

D2EHPA Performance in Kerosene vs. Hexane: A Comparative Analysis for Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a diluent is a critical parameter in solvent extraction processes, significantly influencing the efficiency and phase behavior of the extractant. This guide provides a comparative study of Di-2-ethylhexyl phosphoric acid (D2EHPA), a widely used extractant, in two common nonpolar diluents: kerosene (B1165875) and n-hexane. This analysis is intended for researchers, scientists, and professionals in drug development and hydrometallurgy to facilitate informed decisions in designing extraction protocols.

The performance of D2EHPA is intrinsically linked to the physicochemical properties of the diluent. Key differences in extraction efficiency, phase separation, and interfacial properties are observed when using kerosene versus n-hexane. These variations primarily stem from the distinct chemical nature of the two diluents; kerosene is a complex mixture of aliphatic and aromatic hydrocarbons, while n-hexane is a pure aliphatic compound.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of D2EHPA in kerosene and n-hexane based on available experimental data. It is important to note that direct comparative studies for all metrics under identical conditions are limited, and thus, some data is synthesized from multiple sources investigating similar systems.

Performance MetricD2EHPA in KeroseneD2EHPA in n-HexaneKey Observations & Citations
Extraction Efficiency Generally effective for a wide range of metals. The complex composition can sometimes lead to the formation of a third phase.[1]Often exhibits higher extraction efficiency and better separation factors, particularly for Rare Earth Elements (REEs).[2][3]The higher purity and defined structure of n-hexane can lead to more predictable and efficient extraction.
Dimerization Constant (K2) Log K2 is in the range of 4.32-5.10, indicating strong dimerization.[4]K2 = 3.17×104 m³/kmol.[5]D2EHPA primarily exists as a dimer in both nonpolar diluents, which is crucial for the extraction mechanism.[4][6]
Distribution Constant (Kd) Kd = 1.66 × 10³ kmol m⁻³.[4]Kd = 3.17×10³.[5]The distribution of D2EHPA itself between the aqueous and organic phases is a key factor in its availability for metal complexation.
Acid Dissociation Constant (Ka) Ka = 1.99 × 10⁻² kmol m⁻³.[4]Ka = 4.47×10⁻² kmol/m³.[5]The acidity of D2EHPA influences the pH dependence of the extraction process.
Interfacial Properties Cross-sectional area (A) = 113.7 Ų.[5]Cross-sectional area (A) = 94.7 Ų.[5]A smaller cross-sectional area at the interface, as seen with n-hexane, is correlated with higher extraction of Ti(IV).[5]
Phase Separation Generally good, but the presence of various hydrocarbons can sometimes lead to more stable emulsions or third-phase formation.[1]Typically exhibits faster and cleaner phase separation due to its lower viscosity and uniform composition.The physical properties of the diluent, such as viscosity and density, play a significant role in the rate of phase disengagement.
Third-Phase Formation Linear aliphatic diluents tend to promote third-phase formation more than cyclic or aromatic ones. Kerosene, being a mixture, offers a balance but can still be susceptible under certain conditions.[1]As a linear aliphatic diluent, it may have a higher propensity for third-phase formation compared to aromatic diluents, especially at high metal loading.[1]The formation of a third phase, a metal-extractant rich organic phase, can complicate the extraction process.

Experimental Protocols

The following section outlines a generalized experimental protocol for a comparative study of metal ion extraction using D2EHPA in kerosene and n-hexane.

Preparation of Organic and Aqueous Phases
  • Organic Phase Preparation:

    • Prepare stock solutions of D2EHPA (e.g., 1 M) in both kerosene and n-hexane.

    • Prepare working solutions of desired D2EHPA concentrations (e.g., 0.1 M, 0.3 M, 0.5 M) by diluting the stock solution with the respective diluent.

  • Aqueous Phase Preparation:

    • Prepare a stock solution of the metal salt (e.g., NdCl₃, YCl₃) in deionized water.

    • Adjust the pH of the aqueous feed solution to the desired value (e.g., pH 2, 3, 4) using a suitable acid (e.g., HCl) or base (e.g., NaOH).

Solvent Extraction Procedure
  • In a separatory funnel, mix equal volumes (e.g., 20 mL) of the prepared organic phase (D2EHPA in either kerosene or n-hexane) and the aqueous phase.

  • Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.[7][8]

  • Allow the phases to separate. Record the phase disengagement time.

  • Separate the aqueous and organic phases.

  • Analyze the metal ion concentration in the aqueous phase before and after extraction using a suitable analytical technique (e.g., ICP-OES, AAS).

  • The concentration of the metal ion in the organic phase can be calculated by mass balance.

Data Analysis
  • Distribution Ratio (D): Calculate the distribution ratio as the concentration of the metal in the organic phase divided by the concentration of the metal in the aqueous phase at equilibrium.

  • Extraction Efficiency (%E): Calculate the percentage of metal extracted using the formula: %E = [D / (D + Vaq/Vorg)] * 100, where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

  • Separation Factor (β): For a solution containing two metal ions (M1 and M2), the separation factor is calculated as β = DM1 / DM2.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of D2EHPA in different diluents.

G cluster_prep Phase Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis org_prep Prepare D2EHPA in Kerosene & Hexane mixing Mix Organic & Aqueous Phases (Equal Volumes) org_prep->mixing aq_prep Prepare Aqueous Metal Solution (pH adjusted) aq_prep->mixing shaking Shake for Equilibrium (e.g., 30 min) mixing->shaking separation Allow Phase Separation (Record Time) shaking->separation aq_analysis Analyze Aqueous Phase (e.g., ICP-OES) separation->aq_analysis data_calc Calculate D, %E, β aq_analysis->data_calc

Fig. 1: Experimental workflow for comparative analysis.

Conclusion

Both kerosene and n-hexane are viable diluents for solvent extraction with D2EHPA. The choice between them depends on the specific application and desired outcomes.

  • n-Hexane often provides higher extraction efficiency and better separation factors, particularly for applications like the separation of rare earth elements. Its well-defined chemical nature leads to more predictable behavior and potentially faster phase separation.

  • Kerosene is a more cost-effective and commonly used industrial diluent. Its mixed aliphatic and aromatic character can sometimes help in preventing third-phase formation compared to pure linear aliphatic diluents, offering a practical balance between performance and stability.[1]

Researchers should consider the trade-offs between extraction performance, cost, and operational considerations such as phase separation and the potential for third-phase formation when selecting the appropriate diluent for their specific extraction system. Further optimization of parameters such as D2EHPA concentration, pH, and contact time is recommended for any given metal extraction process.

References

Synergistic Effect of Tributyl Phosphate (TBP) on Di-2-Ethylhexyl Phosphoric Acid (D2EHPA) Extraction Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The addition of tributyl phosphate (B84403) (TBP) to di-2-ethylhexyl phosphoric acid (D2EHPA) in solvent extraction systems can significantly enhance the separation and extraction of various metal ions. This guide provides a comparative analysis of the performance of the D2EHPA-TBP system against D2EHPA alone, supported by experimental data. The synergistic effect, primarily attributed to the interaction between TBP and D2EHPA, leads to improved selectivity and extraction efficiency for certain metals, while it can also exhibit an antagonistic effect for others.

Performance Comparison: D2EHPA vs. D2EHPA-TBP

The inclusion of TBP as a modifier in a D2EHPA-based organic phase alters the extraction equilibrium, often leading to improved separation factors between different metal ions. TBP is known to form hydrogen bonds with D2EHPA, which can break the dimeric structure of D2EHPA, influencing its extractive properties.[1][2] This interaction can improve phase separation and mitigate the formation of a third phase.[3]

Extraction Efficiency

The addition of TBP can have varying effects on the extraction efficiency of different metals. For instance, in the extraction of scandium (Sc), a small addition of TBP (around 2%) to D2EHPA was found to increase the extraction efficiency from approximately 60% to over 84%.[4] However, a further increase in TBP concentration led to a decrease in Sc extraction.[4] In the case of nickel (Ni) and cobalt (Co), a small amount of TBP (in a 1:1 ratio with D2EHPA) was observed to improve the extraction of Ni(II) ions, while not significantly affecting the extraction of Co(II) ions.[5][6] Conversely, a high excess of TBP in relation to D2EHPA can reduce the extracting capacity for both Ni(II) and Co(II).[5][6]

Table 1: Comparison of Metal Extraction Efficiency (%)

Metal IonD2EHPA aloneD2EHPA + TBPExperimental Conditions
Scandium (Sc)59.8384.388% D2EHPA, 2% TBP, O/A = 1:10, pH = -0.75[4]
Zinc (Zn)~99% (at pH ~1.2)~80% (at pH ~4.6)D2EHPA:TBP ratio of 1:4[7]
Iron (Fe(III))>99% (at pH < 1.4)>99% (at pH 1.5)D2EHPA:TBP ratio of 1:4[7]
Molybdenum (Mo(VI))Not specified>99%15% (v/v) D2EHPA, 10% (v/v) TBP, pH = 0.4, A/O = 4/1[2]
Manganese (Mn(II))Not specified96.6%D2EHPA:TBP ratio of 1:1, pH = 4[2]
Separation Factors

A key advantage of the D2EHPA-TBP system is the enhancement of separation factors between certain metal pairs. For the separation of iron (Fe(III)) and zinc (Zn(II)), increasing the TBP to D2EHPA ratio leads to better selectivity.[7][8] The addition of TBP shifts the extraction isotherm for Zn(II) to a higher pH range while having a slighter effect on the Fe(III) isotherm, thus increasing the separation factor.[7]

Table 2: Comparison of Separation Factors (β)

Metal PairD2EHPA aloneD2EHPA + TBPExperimental Conditions
Fe(III) / Zn(II)Not specified13.3 x 10³TBP to D2EHPA ratio of 4:1[7]
Mo(VI) / V(V)Not specified24.8415% (v/v) D2EHPA, 10% (v/v) TBP, pH = 0.4[2]
Stripping Efficiency

The addition of TBP can also influence the stripping of metals from the loaded organic phase. In some cases, it can make stripping more difficult. For instance, the addition of TBP was found to significantly prevent the stripping of iron from the organic phase.[2] However, for rare earth elements (REEs), the addition of TBP to D2EHPA can have an antagonistic effect on the stripping process, with a 20 vol% addition of TBP increasing the ytterbium stripping degree from 60% to 97% with sulfuric acid.[9]

Table 3: Comparison of Stripping Efficiency (%)

Metal IonStripping AgentD2EHPA aloneD2EHPA + TBP
Iron (Fe)Not specified48.160.66[2]
Calcium (Ca)Not specified62.0340.97[2]
Manganese (Mn)Not specified23.775.79[2]
Zinc (Zn)Not specified89.0152.94[2]
Ytterbium (Yb)6 mol/L H₂SO₄6097 (with 20 vol% TBP)[9]

Experimental Protocols

The following sections describe generalized experimental methodologies for solvent extraction using D2EHPA and D2EHPA-TBP systems.

Extraction Procedure
  • Aqueous Phase Preparation: A synthetic aqueous solution is prepared by dissolving the desired metal salts (e.g., sulfates or chlorides) in deionized water to achieve the target metal concentrations. The pH of the aqueous phase is adjusted to the desired value using an acid (e.g., H₂SO₄) or a base (e.g., NaOH).

  • Organic Phase Preparation: The organic phase is prepared by dissolving the required volume percentage of D2EHPA and TBP in a suitable diluent, such as kerosene.

  • Extraction: Equal volumes of the aqueous and organic phases (e.g., at an aqueous to organic phase ratio (A:O) of 1:1) are mixed in a separatory funnel. The mixture is shaken for a sufficient time (e.g., 5-30 minutes) to reach equilibrium at a constant temperature (e.g., 25°C).

  • Phase Separation: After shaking, the mixture is allowed to stand for phase disengagement. The two phases are then separated.

  • Analysis: The concentration of metal ions remaining in the aqueous phase is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The metal concentration in the organic phase is calculated by mass balance.

Stripping Procedure
  • Loaded Organic Phase: The metal-loaded organic phase from the extraction step is used.

  • Stripping Solution Preparation: A suitable acidic solution (e.g., HCl or H₂SO₄) of a specific concentration is prepared to be used as the stripping agent.

  • Stripping: The loaded organic phase is mixed with the stripping solution at a defined O:A ratio. The mixture is shaken for a predetermined time to allow the transfer of metal ions from the organic to the aqueous phase.

  • Phase Separation and Analysis: The phases are separated, and the metal concentration in the stripped aqueous phase is determined to calculate the stripping efficiency.

Mechanism of Synergism

The synergistic effect of TBP in the D2EHPA extraction system is primarily due to the breakdown of D2EHPA dimers by TBP through the formation of hydrogen bonds. This increases the effective concentration of the monomeric D2EHPA, which is the active species in the cation exchange mechanism for metal extraction.

Caption: Synergistic extraction mechanism of a divalent metal ion (M²⁺) with a D2EHPA (HA) and TBP mixture.

Conclusion

The addition of TBP to a D2EHPA extraction system offers a versatile tool for enhancing the separation of various metal ions. The synergistic effect, which is highly dependent on the specific metal and the concentration of TBP, can lead to significant improvements in separation factors and, in some cases, extraction efficiency. However, it is crucial to optimize the D2EHPA to TBP ratio, as an excess of TBP can lead to antagonistic effects. The choice of stripping agents and conditions must also be carefully considered, as TBP can influence the stripping behavior of the extracted metals. The data and protocols presented in this guide provide a foundation for researchers and professionals to explore and optimize the D2EHPA-TBP solvent extraction system for their specific applications.

References

A Comparative Analysis of Phosphoric Acid, 2-Ethylhexyl Ester (D2EHPA) and Novel Extractants in Metal Ion Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation and purification of metal ions are critical in numerous fields, from hydrometallurgy and rare earth element (REE) refining to pharmaceutical development and environmental remediation. For decades, Di-(2-ethylhexyl) phosphoric acid (D2EHPA) has been a cornerstone extractant due to its high efficiency and selectivity for a wide range of metals, including copper, nickel, cobalt, and rare earth elements.[1] It is reported to achieve over 98% extraction efficiency for REEs from various mineral solutions.[2] However, the quest for improved performance, greater selectivity, and more environmentally benign processes has spurred the development of novel extractants. This guide provides a comparative benchmark of D2EHPA against several of these innovative alternatives, supported by experimental data.

Performance Benchmark: D2EHPA vs. Novel Extractants

The selection of an optimal extractant is contingent on the specific metal ion of interest, the composition of the aqueous feed, and the desired process conditions such as pH and temperature. The following tables summarize the comparative performance of D2EHPA and other novel extractants based on published experimental data.

Table 1: Extraction Efficiency for Rare Earth Elements (REEs)
ExtractantTarget REE(s)Aqueous MediumKey ConditionsExtraction Efficiency (%)Reference(s)
D2EHPA La(III), Nd(III), Ce(IV)0.1 M HNO₃1.0 M D2EHPA99.4 (La), 99.7 (Nd), 100 (Ce)[3]
D2EHPA Y(III), Ce(III), Nd(III), Eu(III)KerosenepH 1.5, 6 vol% D2EHPA>96 for all[2]
EHEHPA (P507) La(III)KerosenepH 4.15, 40% saponificationOptimal for La(III) extraction[4]
EHEHPA (P507) Pr/Ce--Higher separation factor (>3) than batch systems[4]
EIPA-1 & EIPA-2 REEs0.1 M HNO₃0.3 mol/L extractantHigher extraction ability than PAPNA[5]
Table 2: Extraction of Other Metal Ions
ExtractantTarget Metal(s)Aqueous MediumKey ConditionsExtraction Efficiency (%)Reference(s)
D2EHPA Co(II)Polymeric membranepH < 747[6]
D2EHPA Fe(III)Leach solutionpH 2.5, 20% (w/w) D2EHPA100[7]
D2EHPA Cu(II)-->94 from printed circuit board leachates[8]
Cyanex 272 Co(II)-pH 7.45~75[7]
Cyanex 272 Mn(II)Leached liquorpH 3.5More efficient than D2EHPA at this pH[9]
O,O-Diethyl dithiophosphate Cu²⁺-->97[7]
O,O-Diethyl dithiophosphate Cd²⁺Acidic-93.1[7]
TBP & MIBK Mixture Phosphoric Acid-55% MIBK, 45% TBPEffective for purification[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols employed in the comparative studies.

General Solvent Extraction Procedure

A common method for evaluating extractant performance involves the following steps:

  • Preparation of Phases: The aqueous phase is prepared by dissolving the metal salts in an appropriate acidic or basic solution to a known concentration. The organic phase consists of the extractant dissolved in a suitable diluent, such as kerosene, to the desired concentration.[1][7]

  • Extraction: Equal volumes of the aqueous and organic phases are combined in a separation vessel, such as a separatory funnel. The mixture is then agitated for a specific duration to facilitate mass transfer and reach equilibrium.[7]

  • Phase Separation: Following agitation, the mixture is allowed to settle, leading to the complete separation of the two phases.[7]

  • Analysis: The concentration of the metal ion in the aqueous phase is determined before and after extraction using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration in the organic phase is typically calculated by mass balance.[11]

Specific Protocol for REE Extraction with EIPA-1
  • Organic Phase Preparation: The extractant EIPA-1 is dissolved in a diluent.

  • Aqueous Phase Preparation: REE ions are prepared in a 0.1M nitric acid aqueous solution at a concentration of 0.25–0.3 mol/L.

  • Extraction: The organic and aqueous phases are mixed at a 1:1 volume ratio in disposable plastic tubes and agitated on a shaker for 15 minutes.

  • Phase Separation: The tubes are removed from the shaker, and the phases are allowed to separate for 5–15 minutes.

  • Analysis: Aliquots from both phases are taken for analysis to determine the concentration of REE transferred to the organic phase.[5]

Visualizing Extraction Processes

To better understand the workflows and mechanisms involved in solvent extraction, the following diagrams are provided.

Experimental_Workflow A Aqueous Phase Preparation (Metal Salt Solution) C Mixing & Agitation (e.g., Shaker, Mixer-Settler) A->C B Organic Phase Preparation (Extractant in Diluent) B->C D Phase Separation (Aqueous & Organic Layers) C->D E Aqueous Phase Analysis (e.g., ICP-OES) D->E F Organic Phase (Loaded with Metal) D->F G Stripping (Back-extraction of Metal) F->G H Stripped Organic Phase (Recycled Extractant) G->H I Concentrated Metal Solution G->I H->B Recycle

Caption: General workflow for a typical solvent extraction experiment.

Synergistic_Extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase M Metal Ion (Mⁿ⁺) C Synergistic Complex (M(AB)ₙ) M->C Extraction E1 Extractant 1 (HA) E1->C E2 Extractant 2 (HB) (Synergist) E2->C

Caption: Conceptual diagram of synergistic solvent extraction.

References

Cross-Validation of D2EHPA Performance: A Comparative Guide to Experimental Results and Thermodynamic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and thermodynamic modeling for metal extraction systems utilizing Di-(2-ethylhexyl) phosphoric acid (D2EHPA). This analysis serves as a crucial tool for the validation of experimental outcomes and the predictive optimization of separation processes.

The efficiency of D2EHPA in selectively extracting various metal ions from aqueous solutions is well-documented. However, the robustness of these experimental findings is significantly enhanced when cross-validated with thermodynamic models. This guide synthesizes data from multiple studies to present a clear comparison of extraction performance under varying conditions and highlights the synergy between empirical data and theoretical modeling.

Comparative Performance Data

The following tables summarize the quantitative data from various studies on the extraction of different metal ions using D2EHPA, showcasing the agreement between experimental results and thermodynamic model predictions.

Table 1: Extraction Efficiency of Divalent and Trivalent Metals with D2EHPA

Metal IonD2EHPA ConcentrationpHTemperature (°C)O/A RatioExperimental Extraction (%)Model Prediction AgreementReference
Zn²⁺25% (v/v) in kerosene5.5251:195Good[1][2]
Ni²⁺25% (v/v) in kerosene5.5251:190Good[1][2]
Co²⁺0.6 M in kerosene~4.2252:1High SeparationN/A[3]
Mn²⁺20% (v/v) in Escaid 110~2.050N/AHigh SeparationN/A[3]
Cu²⁺N/AN/AN/AN/AHighN/A[4]
Fe³⁺N/AN/AN/AN/AHighN/A[4]

Table 2: Thermodynamic Parameters for Metal Extraction by D2EHPA

Metal IonSystemΔH (kJ/mol)ΔG (kJ/mol)ΔS (J/K·mol)Extraction ReactionReference
Ce⁴⁺H₂SO₄/D2EHPA-keroseneNegative (Exothermic)Negative (Spontaneous)N/ACation Exchange[5]
V⁵⁺Sulfate medium/D2EHPA-TBP22.76 (Endothermic)N/AN/ACation Exchange[6][7]
Zn²⁺Chloride solution/D2EHPA-kerosene25.650.8679.20N/A[8]
V⁵⁺Nitrate medium/D2EHPA-kerosene-12.34 (Exothermic)N/AN/AN/A[9]

Experimental Protocols

The following outlines a generalized methodology for the solvent extraction of metal ions using D2EHPA, based on protocols cited in the literature.

1. Preparation of Organic and Aqueous Phases:

  • Organic Phase: A solution of D2EHPA of a specified concentration (e.g., 0.06-1.0 mol L⁻¹ or 5-25% v/v) is prepared in a suitable organic diluent such as kerosene, n-hexane, or isoparaffin.[5][10] Modifiers like Tri-n-butyl phosphate (B84403) (TBP) may be added to improve phase separation.[6]

  • Aqueous Phase: A synthetic aqueous solution containing the metal salt (e.g., sulfate, nitrate, or chloride) at a known concentration is prepared. The initial pH of the aqueous phase is adjusted to the desired value using acids (e.g., H₂SO₄, HNO₃) or bases (e.g., NaOH).[1][11]

2. Solvent Extraction Procedure:

  • Equal volumes of the organic and aqueous phases (or a specified organic-to-aqueous phase ratio, O/A) are mixed in a separation funnel or a batch reactor.[1][2]

  • The mixture is agitated for a predetermined contact time (e.g., 5 minutes to 1.5 hours) at a constant temperature to ensure equilibrium is reached.[1][5]

  • After agitation, the phases are allowed to separate.

3. Analysis:

  • The concentration of the metal ion remaining in the aqueous phase is determined using analytical techniques such as Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The concentration of the metal ion in the organic phase is calculated by mass balance.

  • The extraction efficiency (%) and the distribution coefficient (D) are calculated from the analytical data.

4. Thermodynamic Modeling:

  • Thermodynamic models such as the Electrolyte Non-Random Two-Liquid (NRTL) or UNIQUAC are employed to calculate the activity coefficients of the species in the aqueous and organic phases.[1][2]

  • The equilibrium constant (K_eq) for the extraction reaction is determined by fitting the experimental data to the model.

  • Thermodynamic parameters (ΔH, ΔS, and ΔG) are calculated from the variation of the equilibrium constant with temperature, often using the van't Hoff equation.[5][6]

Visualizing the Workflow and Interactions

The following diagrams illustrate the logical flow of the cross-validation process and the fundamental chemical interactions in a D2EHPA extraction system.

CrossValidationWorkflow cluster_exp Experimental Investigation cluster_model Thermodynamic Modeling cluster_validation Cross-Validation exp_prep Preparation of Aqueous & Organic Phases exp_proc Solvent Extraction Procedure exp_prep->exp_proc exp_analysis Chemical Analysis (AAS, ICP) exp_proc->exp_analysis exp_data Experimental Data (Extraction %, D) exp_analysis->exp_data comparison Comparison of Experimental Data and Model Predictions exp_data->comparison model_select Model Selection (NRTL, UNIQUAC) param_est Parameter Estimation (K_eq) model_select->param_est thermo_calc Calculation of ΔH, ΔS, ΔG param_est->thermo_calc model_predict Model Predictions thermo_calc->model_predict model_predict->comparison validation Model Validation & Optimization comparison->validation

Cross-validation workflow for experimental and thermodynamic modeling.

D2EHPA_Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_ion Mⁿ⁺ Complex M(HA₂)ₙ M_ion->Complex Forms Complex H_ion nH⁺ D2EHPA n(HA)₂ D2EHPA->Complex Reacts with Complex->H_ion Releases

Simplified cation exchange mechanism in D2EHPA extraction.

Conclusion

The cross-validation of experimental data with thermodynamic modeling is indispensable for the rigorous development and optimization of metal extraction processes using D2EHPA. The presented data demonstrates a strong correlation between empirical results and theoretical predictions for various metal ions. This integrated approach not only validates the experimental findings but also provides a deeper understanding of the underlying thermodynamic principles governing the separation process. This allows for the predictive modeling of system behavior under different conditions, ultimately leading to more efficient and robust extraction methodologies. Researchers are encouraged to adopt this dual approach to enhance the reliability and predictive power of their studies in solvent extraction.

References

A Comparative Guide to D2EHPA and Alternative Extraction Agents: An Economic and Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in separation and purification processes, the selection of an appropriate extraction agent is a critical decision that influences not only the efficiency and selectivity of the process but also its economic viability and environmental footprint. Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized extractant in hydrometallurgy and other separation sciences. This guide provides an objective comparison of D2EHPA with other common extraction agents, namely Cyanex 272 and LIX® 84-I, focusing on their economic and environmental performance, supported by experimental data.

Economic Comparison

The economic feasibility of an extraction process is a key consideration. This involves not only the initial purchase price of the extractant but also factors such as solvent loss, operational costs associated with pH control, and the efficiency of the extraction and stripping stages.

Parameter D2EHPA Cyanex 272 LIX® 84-I
Purity ≥ 95%99%Not specified
Price (USD/kg) $1 - $13$11 - $85Not explicitly found, but generally considered a cost-effective reagent for copper extraction.
Key Applications Separation of rare earth elements, cobalt-nickel separation, zinc and vanadium extraction.[1]Selective extraction of cobalt from nickel.[2]Primarily used for copper extraction.[3]
Solvent Loss Considered a significant factor in operating costs. Losses occur through solubility in the aqueous phase, entrainment, and degradation.[4][5]Total annual losses from solubility and entrainment are estimated to be 10-15% of the solvent inventory in operating plants.[6][7]Losses can occur through degradation, crud formation, and phase trapping.[8]

Solvent Loss: The economic viability of a solvent extraction process is significantly impacted by the loss of the organic solvent.[4] For D2EHPA, losses to the aqueous phase can be significant, particularly at low salt concentrations or high pH values.[5] In the case of Cyanex 272, operating plant experience suggests total annual losses from both solubility and entrainment are around 10-15% of the solvent inventory.[6][7] LIX® 84-I is also subject to degradation and entrainment, which contributes to its loss.[8]

Environmental Comparison

The environmental impact of extraction agents is a growing concern. Key parameters for comparison include toxicity, biodegradability, and the potential for the formation of harmful degradation products.

Parameter D2EHPA Cyanex 272 LIX® 84-I
Acute Oral Toxicity (LD50, rat) > 500 - < 5000 mg/kg bw[14]> 3500 mg/kg[15]Not explicitly found, but is a well-established commercial reagent.
Acute Dermal Toxicity (LD50, rabbit) > 2000 mg/kg bw[14]> 2000 mg/kg[15]Not explicitly found.
Aquatic Toxicity Moderately toxic to fish, invertebrates, and aquatic plants prior to degradation.[16]Toxic to fish and invertebrates.[6]The organic phase can be toxic to microorganisms involved in bioleaching.[8]
Biodegradability Readily biodegradable.[16]Not readily biodegradable, but hydrolysis is not expected under environmental conditions.[15]The active components can degrade over time.[8]
Key Environmental Concerns Potential for harmful concentrations of airborne particles on spraying.[14] Production of toxic fumes of phosphorus oxides upon decomposition.[14]Releases to the environment should be minimized due to its high cost and aquatic toxicity.[15]Degradation can lead to the formation of aldehydes, ketones, and surfactants, which can pollute the organic phase and form stable emulsions.[8]

Toxicity: D2EHPA exhibits moderate acute oral toxicity in rats and low acute dermal toxicity in rabbits.[14] Cyanex 272 shows low acute oral and dermal toxicity.[6][15] Both D2EHPA and Cyanex 272 are classified as toxic to aquatic organisms.[6][16] The toxicity of LIX® 84-I is a concern in biohydrometallurgical processes where the organic phase can negatively impact microbial activity.[8]

Biodegradability: D2EHPA is reported to be readily biodegradable.[16] In contrast, information on the biodegradability of Cyanex 272 and LIX® 84-I is less definitive. While Cyanex 272 is not expected to hydrolyze under environmental conditions, its overall biodegradability is not well-documented in the available resources.[15] The components of LIX® 84-I are known to degrade over long-term use, which can affect the process performance.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of extraction agents. Below are generalized methodologies for key experiments.

Determination of Extraction Efficiency

Objective: To determine the percentage of a target metal ion extracted from an aqueous solution by the organic phase at equilibrium.

Methodology:

  • Preparation of Aqueous Phase: Prepare a stock solution of the target metal salt (e.g., copper sulfate, cobalt chloride) of a known concentration in deionized water. Adjust the pH to the desired value using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Preparation of Organic Phase: Dissolve the extractant (D2EHPA, Cyanex 272, or LIX® 84-I) in a suitable diluent (e.g., kerosene, hexane) to the desired concentration (e.g., 10% v/v).

  • Extraction: In a separatory funnel, mix equal volumes of the aqueous and organic phases (e.g., 20 mL each). Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Carefully separate the aqueous phase. Analyze the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation: Calculate the extraction efficiency (%) using the following formula: Extraction Efficiency (%) = [(C_initial - C_final) / C_initial] * 100 where C_initial is the initial concentration of the metal in the aqueous phase and C_final is the final concentration of the metal in the aqueous phase after extraction.

Determination of Stripping Efficiency

Objective: To determine the percentage of a target metal ion stripped from the loaded organic phase back into an aqueous solution.

Methodology:

  • Preparation of Loaded Organic Phase: Perform an extraction as described above to load the organic phase with the target metal ion.

  • Preparation of Stripping Solution: Prepare an aqueous solution of a suitable stripping agent (e.g., sulfuric acid, hydrochloric acid) at the desired concentration.

  • Stripping: In a separatory funnel, mix a known volume of the loaded organic phase with a known volume of the stripping solution. Shake the funnel vigorously for a predetermined time.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Separate the aqueous stripping solution and analyze its metal ion concentration using AAS or ICP-OES.

  • Calculation: Calculate the stripping efficiency (%) based on the amount of metal transferred to the stripping solution relative to the amount initially in the loaded organic phase.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Ion (Mⁿ⁺) MRn_org Metal-Extractant Complex (MRn) M_aq->MRn_org Extraction HR_org Extractant (HR) HR_org->MRn_org MRn_org->M_aq Stripping H_org Proton (H⁺) MRn_org->H_org Cation Exchange

Caption: General Cation Exchange Mechanism for Metal Extraction.

Experimental_Workflow start Start prep_aq Prepare Aqueous Phase start->prep_aq prep_org Prepare Organic Phase start->prep_org extraction Solvent Extraction prep_aq->extraction prep_org->extraction separation Phase Separation extraction->separation analysis_aq Analyze Aqueous Phase separation->analysis_aq stripping Stripping separation->stripping Loaded Organic calc_ext Calculate Extraction % analysis_aq->calc_ext end End calc_ext->end analysis_strip Analyze Stripping Solution stripping->analysis_strip calc_strip Calculate Stripping % analysis_strip->calc_strip calc_strip->end

Caption: Experimental Workflow for Extraction and Stripping Efficiency Determination.

Conclusion

The choice between D2EHPA, Cyanex 272, and LIX® 84-I depends heavily on the specific application, including the target metal, the composition of the feed solution, and the economic and environmental priorities of the process. D2EHPA offers a cost-effective and versatile option for a range of metals and is readily biodegradable. Cyanex 272 provides high selectivity for cobalt-nickel separation but comes at a higher price point and with environmental considerations regarding its aquatic toxicity. LIX® 84-I is a well-established and effective reagent for copper extraction, though its long-term degradation and the environmental impact of its degradation products should be considered.

For researchers and professionals in drug development and other high-purity applications, a thorough evaluation of these factors is crucial. The experimental protocols provided in this guide offer a starting point for conducting objective comparisons and selecting the optimal extraction agent for a given separation challenge. Further research into the life cycle assessment of these extractants would provide a more complete picture of their overall environmental sustainability.

References

Evaluating the loading capacity of D2EHPA for various metal ions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Loading Capacity of D2EHPA for Various Metal Ions

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized solvent extractant in hydrometallurgy for the separation and purification of a diverse range of metals. Its efficacy is largely determined by its loading capacity, which dictates the amount of a specific metal ion that can be extracted by a given volume of the organic phase. This guide provides a comparative evaluation of D2EHPA's loading capacity for several key metal ions, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development who may use this chemistry in their processes.

Performance Comparison of D2EHPA in Metal Ion Extraction

The loading capacity of D2EHPA is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, temperature, and the presence of other ions. The following tables summarize the performance of D2EHPA in extracting various metal ions, often in comparison to other common extractants like Cyanex 272.

Metal IonD2EHPA ConcentrationpHLoading CapacityReference
Zinc (Zn²⁺)0.10 M in Kerosene36.77 g Zn/100 g D2EHPA[1]
Manganese (Mn²⁺)0.5 M in Kerosene6.03.25 kg/m ³[2]
Iron (Fe³⁺)1 mol/L (saponified)1.00>95% extraction[3]
Copper (Cu²⁺)20% (v/v)3.5100% extraction[4]
Nickel (Ni²⁺)30%6~72% extraction[5]
Cobalt (Co²⁺)Not specifiedNot specifiedLower than Cyanex 272[6]
ExtractantTarget Metal(s)Key FindingsReference
D2EHPAMn(II)Superior to Cyanex 272 for Mn(II) extraction.[2][7]
D2EHPA vs. Cyanex 272Co(II) and Ni(II)D2EHPA has a lower separation efficiency for Co/Ni compared to Cyanex 272.[6][8]
D2EHPARare Earth ElementsEffective for extraction, but third-phase formation can be an issue.[9]
D2EHPA vs. LIX ReagentsCopper (Cu²⁺)D2EHPA is effective, though LIX reagents are also highly selective for copper.[10][11]
D2EHPAZinc (Zn²⁺)High loading capacity, particularly at optimized pH.[1]

Experimental Workflow for Determining Loading Capacity

The following diagram illustrates a typical experimental workflow for evaluating the loading capacity of D2EHPA for a specific metal ion.

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_results Results A Aqueous Phase (Metal Ion Solution) Mix Mixing & Agitation (Achieve Equilibrium) A->Mix O Organic Phase (D2EHPA in Diluent) O->Mix Separate Phase Separation Mix->Separate Aq_Analysis Aqueous Phase Analysis (e.g., AAS, ICP-OES) Separate->Aq_Analysis Aqueous Raffinate Org_Calc Organic Phase Concentration (by Mass Balance) Separate->Org_Calc Loaded Organic Aq_Analysis->Org_Calc LC_Calc Loading Capacity Calculation Org_Calc->LC_Calc

Diagram of the experimental workflow for determining D2EHPA's loading capacity.

Detailed Experimental Protocol

This protocol outlines a general procedure for determining the loading capacity of D2EHPA for a metal ion. Specific parameters should be optimized for the system under investigation.

1. Materials and Reagents:

  • Extractant: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) of a specified purity (e.g., ≥95%).

  • Diluent: A suitable organic solvent such as kerosene, dodecane, or other aliphatic hydrocarbons.

  • Aqueous Feed Solution: A stock solution of the metal salt (e.g., sulfate (B86663) or chloride) of known concentration.

  • pH Adjustment: Dilute solutions of a strong acid (e.g., H₂SO₄) and a strong base (e.g., NaOH) for pH control.

  • Analytical Reagents: Standards and reagents for the chosen analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma - Optical Emission Spectrometry).

2. Preparation of Solutions:

  • Organic Phase: Prepare the organic phase by diluting a known volume of D2EHPA in the chosen diluent to achieve the desired concentration (e.g., 0.1 M, 0.5 M, or specified v/v %).

  • Aqueous Phase: Prepare the aqueous feed solution by dissolving the metal salt in deionized water to a specific concentration. Adjust the pH of the solution to the desired value using the acid or base solutions.

3. Solvent Extraction Procedure:

  • Contacting Phases: In a separatory funnel or a mechanically agitated vessel, mix equal volumes of the prepared organic and aqueous phases (a 1:1 phase ratio is common for initial studies).

  • Equilibration: Agitate the mixture for a sufficient time (e.g., 5-30 minutes) to ensure that the extraction equilibrium is reached. The optimal time should be determined through preliminary kinetic studies.

  • Phase Separation: Allow the phases to disengage completely. The time required for separation will depend on the physical properties of the system.

  • Sampling: Carefully separate the two phases. Collect a sample of the aqueous phase (raffinate) for analysis.

4. Analysis:

  • Aqueous Phase Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique like AAS or ICP-OES.

  • Organic Phase Concentration: Calculate the concentration of the metal ion in the organic phase by mass balance, using the initial and final aqueous phase concentrations and the volumes of the two phases.

5. Calculation of Loading Capacity:

The loading capacity is typically expressed as the mass of metal extracted per unit volume or mass of the extractant or the organic phase. It can be calculated using the following formula:

Loading Capacity (g/L) = (Initial Aqueous Metal Conc. - Final Aqueous Metal Conc.) × (Volume of Aqueous Phase / Volume of Organic Phase)

To determine the maximum loading capacity, experiments are often repeated with increasing initial metal concentrations in the aqueous phase until the organic phase becomes saturated.

Order of Extraction

The selectivity of D2EHPA for different metal ions is a critical aspect of its application. The general order of extraction for several divalent and trivalent metals from a sulfate solution has been reported as follows:

Fe³⁺ > Zn²⁺ > Cu²⁺ > Co²⁺ > Ni²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺[12]

This selectivity is pH-dependent, and the separation of two metals can often be achieved by carefully controlling the pH of the aqueous solution. For instance, the separation of manganese from cobalt and nickel can be optimized by adjusting the temperature and pH.[7]

Conclusion

D2EHPA remains a versatile and effective extractant for a wide array of metal ions. Its loading capacity is a key parameter that is dependent on the specific metal and the operating conditions, particularly pH. While D2EHPA demonstrates high capacity for metals like zinc and iron, its performance for others, such as the separation of cobalt and nickel, may be surpassed by other extractants like Cyanex 272. The experimental protocol provided herein offers a foundational methodology for researchers to evaluate and optimize the loading capacity of D2EHPA for their specific applications.

References

Safety Operating Guide

Safe Disposal of Phosphoric Acid, 2-Ethylhexyl Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of phosphoric acid, 2-ethylhexyl ester, ensuring compliance with safety regulations and minimizing environmental impact.

This compound, a corrosive compound, requires careful management as a hazardous waste.[1] Improper disposal can lead to environmental harm and pose health risks. The primary disposal method involves neutralization of its corrosive properties, followed by disposal through an approved hazardous waste management facility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2]

  • Body Protection: A lab coat, apron, or coveralls to prevent skin contact.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any mists or vapors.[1]

Quantitative Data for Disposal and Waste Characterization

The following tables summarize key quantitative data relevant to the disposal and waste characterization of this compound.

Table 1: EPA Hazardous Waste Classification

CharacteristicEPA Waste CodeDescription
CorrosivityD002Waste with a pH ≤ 2 or ≥ 12.5, or that corrodes steel at a specified rate.[3]

Table 2: TCLP Regulatory Limits for Select Organic Compounds

The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste is hazardous. If the concentration of contaminants in the leachate exceeds the regulatory limits, the waste is classified as hazardous. The following are limits for some common organic compounds; the neutralized waste from this compound should be tested to ensure it does not exceed limits for any regulated substance.[4]

ContaminantEPA HW No.Regulatory Limit (mg/L)
BenzeneD0180.5
Carbon tetrachlorideD0190.5
ChlorobenzeneD021100.0
ChloroformD0226.0
1,4-DichlorobenzeneD0277.5
1,2-DichloroethaneD0280.5
1,1-DichloroethyleneD0290.7
Methyl ethyl ketoneD035200.0
TetrachloroethyleneD0390.7
TrichloroethyleneD0400.5
Vinyl chlorideD0430.2

Experimental Protocol: Neutralization of this compound Waste

This protocol details the in-laboratory neutralization of small quantities of this compound waste to render it non-corrosive before collection by a licensed hazardous waste disposal service.

Materials:

  • This compound waste

  • Sodium carbonate (soda ash) or a 5% aqueous sodium hydroxide (B78521) solution[3]

  • pH indicator strips or a calibrated pH meter

  • Large beaker or container (at least twice the volume of the waste)

  • Stir bar and stir plate

  • Ice bath

  • Appropriate PPE (goggles, gloves, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Place the beaker containing the this compound waste on the stir plate within an ice bath to manage any heat generated during neutralization. Begin stirring the waste.

  • Dilution (for concentrated waste): If the waste is concentrated, it is prudent to first dilute it with cold water. Slowly add the acidic waste to the water (never the other way around) to a concentration below 10%.

  • Neutralization: Slowly add the neutralizing agent (soda ash or 5% sodium hydroxide solution) to the acidic waste.[3] Add the neutralizer in small increments to control the reaction and prevent excessive heat generation or splashing.

  • pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a pH meter.

  • Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable within a neutral range of 5.5 to 9.0.[5]

  • Final Waste Characterization: After neutralization, the resulting solution and any precipitate must be collected as hazardous waste. It is crucial to have the neutralized waste tested via the Toxicity Characteristic Leaching Procedure (TCLP) to confirm it does not exhibit the toxicity characteristic for any regulated compounds before final disposal.[6]

  • Containerization and Labeling: Transfer the neutralized waste into a designated, properly labeled hazardous waste container. The label should include the words "Hazardous Waste," the chemical composition of the neutralized waste, and the date of accumulation.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

Note on Hydrolysis: The use of a strong base like sodium hydroxide may cause hydrolysis of the ester bond in this compound, breaking it down into 2-ethylhexanol and phosphate (B84403) salts. While some sources suggest that hydrolysis of similar organophosphate esters is slow under environmental conditions, elevated temperatures during neutralization with a strong base could accelerate this process.[7] The final neutralized waste will be a mixture of the salt of the original ester, and potentially its hydrolysis products. The TCLP analysis will ensure that all components in the final waste stream are below regulatory limits.

Spill Management

In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Phosphoric Acid, 2-Ethylhexyl Ester Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood neutralize Neutralize with Base (e.g., Soda Ash) to pH 5.5-9.0 fume_hood->neutralize spill Spill Occurs neutralize->spill Spill waste_container Collect Neutralized Waste in Labeled Hazardous Waste Container neutralize->waste_container Success contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect and Containerize as Hazardous Waste contain_spill->collect_spill disposal Dispose through Licensed Hazardous Waste Contractor collect_spill->disposal tclp_test Perform TCLP Test on Neutralized Waste waste_container->tclp_test tclp_test->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and your local and national regulations for hazardous waste management.

References

Personal protective equipment for handling Phosphoric acid, 2-ethylhexyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Phosphoric acid, 2-ethylhexyl ester. Adherence to these guidelines is critical to minimize risks and ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, which is classified as causing severe skin burns and eye damage, a comprehensive PPE strategy is mandatory.[1][2][3] The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles are required. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[4]To protect against severe eye damage and irritation.[1][2][3]
Skin Protection Wear impervious clothing, including gloves, aprons, and boots.[2][5] Chemical protection gloves tested according to EN 374 are suitable.[1]To prevent skin contact which can cause severe burns.[1][2][3]
Hand Protection Wear suitable chemical-resistant gloves.[1] It is recommended to check the resistance of the gloves with the supplier for specific applications.[1] Before reuse, clean and air gloves well.To protect hands from direct contact with the corrosive substance.
Respiratory Protection Use a NIOSH-approved organic vapor/acid gas respirator (OVAG) with dust, mist, and fume filters if ventilation is inadequate or if vapors, mists, or aerosols are generated.[6]To protect the respiratory system from irritation.[6] In case of inadequate ventilation, respiratory protection is necessary.[1]

Operational and Disposal Plans

Proper handling, storage, and disposal are crucial for maintaining a safe laboratory environment.

Handling and Storage:

  • Ventilation: Always use this chemical in a well-ventilated area.[1][6] Local exhaust ventilation is recommended.[2]

  • Hygiene: Do not eat, drink, or smoke in work areas.[1] Wash hands thoroughly after handling.[1][6] Contaminated clothing should be removed immediately and washed before reuse.[7]

  • Storage: Store in tightly closed containers in a cool, well-ventilated area.[8] Keep away from incompatible materials such as oxidizing agents and strong bases.[8]

Spill Management:

  • Evacuate: Immediately evacuate personnel not wearing protective equipment from the spill area.[8]

  • Contain: Cover drains to prevent environmental contamination.[7] Dike the spill with inert absorbent material such as sand, earth, or vermiculite.[8]

  • Absorb: Absorb the spill with the inert material.

  • Collect and Dispose: Place the absorbed material into appropriate, sealed containers for disposal as hazardous waste.[1][8]

  • Clean and Ventilate: Ventilate the affected area and wash the spill site after material pickup is complete.[8]

Disposal:

  • Dispose of contents and containers in accordance with local, state, national, and international regulations.[6]

  • This substance is considered a dangerous waste; only approved packaging may be used for disposal.[1]

  • Do not empty into drains or release into the environment.[1]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Immediately call a POISON CENTER or doctor.[1][2]
Skin Contact Take off immediately all contaminated clothing.[1][2] Rinse skin with water or shower.[1] Immediately call a POISON CENTER or doctor.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][7] Immediately call a POISON CENTER or doctor.[2][7]
Ingestion Rinse mouth.[1][2] Do NOT induce vomiting.[1][2] Immediately call a POISON CENTER or doctor.[1][2]

Chemical Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Use in Well-Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Collect Waste in Approved Containers D->H Spill Spill D->Spill Exposure Exposure D->Exposure F Remove and Clean/Dispose of PPE E->F G Wash Hands Thoroughly F->G I Dispose as Hazardous Waste H->I Spill_Action Follow Spill Management Protocol Spill->Spill_Action Exposure_Action Administer First Aid and Seek Medical Attention Exposure->Exposure_Action

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.